Product packaging for KAT modulator-1(Cat. No.:)

KAT modulator-1

Cat. No.: B10857415
M. Wt: 308.5 g/mol
InChI Key: IHNCRYVYEGKPQM-UHFFFAOYSA-N
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Description

KAT modulator-1 is a useful research compound. Its molecular formula is C20H36O2 and its molecular weight is 308.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36O2 B10857415 KAT modulator-1

Properties

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

IUPAC Name

3-pentadecylidenepentane-2,4-dione

InChI

InChI=1S/C20H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(18(2)21)19(3)22/h17H,4-16H2,1-3H3

InChI Key

IHNCRYVYEGKPQM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC=C(C(=O)C)C(=O)C

Origin of Product

United States

Foundational & Exploratory

Unveiling the Allosteric Mechanism of KAT Modulator-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KAT modulator-1 (also identified as Compound 3) is an epigenetic tool compound that modulates the activity of lysine acetyltransferases (KATs), with a noted interaction with the p300 (KAT3A) enzyme. This technical guide synthesizes the currently available data on the mechanism of action of this compound, focusing on its allosteric nature. This document provides a structured overview of its biochemical activity, cellular effects, and a conceptual framework for its interaction with p300, designed to support further research and drug development efforts in the field of epigenetics.

Core Mechanism of Action: Allosteric Modulation of p300

This compound is characterized as a modulator of KAT activity.[1][2][3] Available data indicates that it interacts with the full-length p300 protein.[1][2] Critically, it has been reported that this compound does not bind to the catalytic domain of p300. This strongly suggests an allosteric mechanism of action, whereby the compound binds to a site distinct from the active site, inducing a conformational change that modulates the enzyme's acetyltransferase activity. This mode of action distinguishes it from competitive inhibitors that target the enzyme's active site.

The following diagram illustrates the proposed conceptual model of allosteric modulation of p300 by this compound.

Conceptual Model of Allosteric Modulation of p300 by this compound cluster_0 Inactive State cluster_1 Modulator Binding p300_inactive p300 (Full-Length) Catalytic_Domain_inactive Catalytic Domain p300_inactive->Catalytic_Domain_inactive contains Allosteric_Site_inactive Allosteric Site p300_inactive->Allosteric_Site_inactive contains KAT_modulator_1 This compound Allosteric_Site_bound Allosteric Site KAT_modulator_1->Allosteric_Site_bound binds to p300_bound p300 (Full-Length) Catalytic_Domain_bound Catalytic Domain (Activity Modulated) p300_bound->Catalytic_Domain_bound contains p300_bound->Allosteric_Site_bound contains

Caption: Conceptual binding of this compound to an allosteric site on p300.

Quantitative Data Summary

The available quantitative data on the activity of this compound is summarized below. It is important to note that this information is primarily derived from vendor-supplied technical data and has not been independently confirmed in peer-reviewed literature.

ParameterTarget/SystemConcentrationResult
Inhibition of enzymatic activityRecombinant KAT3A (p300)50 µM79-83% inhibition
Reduction of histone acetylationHistone extracts from U937 leukemia cells15 µMReduction in H3 acetylation
Reduction of histone acetylationHistone extracts from U937 leukemia cells30 µMReduction in H3 acetylation

Experimental Protocols

Detailed experimental protocols for the generation of the quantitative data presented above are not currently available in the public domain. The data is cited as being from in-vitro and cellular assays. A generalized workflow for such experiments is depicted below.

Generalized Workflow for In-Vitro Enzymatic Assay

Generalized Workflow for In-Vitro p300 Inhibition Assay Recombinant_p300 Recombinant p300 Enzyme Incubation Incubation Recombinant_p300->Incubation Substrate Histone Substrate Substrate->Incubation Acetyl_CoA Acetyl-CoA Acetyl_CoA->Incubation KAT_modulator_1 This compound (Test Compound) KAT_modulator_1->Incubation Detection Detection of Acetylation Incubation->Detection Data_Analysis Data Analysis (% Inhibition) Detection->Data_Analysis

Caption: A typical workflow for assessing in-vitro KAT inhibition.

Generalized Workflow for Cellular Histone Acetylation Assay

Generalized Workflow for Cellular Histone Acetylation Assay Cell_Culture Cell Culture (e.g., U937) Compound_Treatment Treatment with this compound Cell_Culture->Compound_Treatment Cell_Lysis Cell Lysis and Histone Extraction Compound_Treatment->Cell_Lysis Western_Blot Western Blot for Acetyl-H3 Cell_Lysis->Western_Blot Quantification Quantification of Band Intensity Western_Blot->Quantification

Caption: A standard workflow to measure changes in cellular histone acetylation.

Downstream Signaling and Biological Effects

The allosteric modulation of p300 by this compound is expected to impact the acetylation of both histone and non-histone protein substrates of p300. As a critical transcriptional co-activator, p300 is involved in a multitude of cellular processes. By modulating its activity, this compound could theoretically influence gene expression programs related to cell cycle progression, differentiation, and apoptosis. The observed reduction in histone H3 acetylation in U937 leukemia cells suggests a potential role in modulating chromatin structure and gene transcription in this cancer cell line.

The following diagram illustrates the potential downstream consequences of p300 modulation.

Potential Downstream Effects of p300 Modulation KAT_modulator_1 This compound p300 p300 KAT_modulator_1->p300 modulates Histones Histones (e.g., H3) p300->Histones acetylates Non_Histone_Proteins Non-Histone Proteins p300->Non_Histone_Proteins acetylates Chromatin_Structure Altered Chromatin Structure Histones->Chromatin_Structure Cellular_Processes Modulation of Cellular Processes (e.g., Cell Cycle, Apoptosis) Non_Histone_Proteins->Cellular_Processes Gene_Expression Altered Gene Expression Chromatin_Structure->Gene_Expression Gene_Expression->Cellular_Processes

Caption: Potential signaling cascade following p300 modulation by this compound.

Conclusion and Future Directions

This compound represents an interesting chemical probe for studying the allosteric regulation of p300. The available data, though limited, consistently points towards a mechanism of action that is distinct from direct catalytic inhibition. For a more comprehensive understanding, further research is required to:

  • Identify the specific allosteric binding site on the p300 protein.

  • Elucidate the precise conformational changes induced by modulator binding.

  • Generate detailed dose-response curves to determine IC50 and EC50 values in a variety of biochemical and cellular assays.

  • Investigate the broader effects on the cellular acetylome and transcriptome.

  • Conduct in-vivo studies to understand its pharmacokinetic and pharmacodynamic properties.

The elucidation of these details will be critical for validating this compound as a robust tool for epigenetic research and for exploring its potential therapeutic applications.

References

The Interaction of Small Molecule Modulators with the Full-Length p300 Lysine Acetyltransferase: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The E1A-associated protein p300 (also known as KAT3B) and its close paralog, CREB-binding protein (CBP or KAT3A), are crucial lysine acetyltransferases (KATs) that function as transcriptional co-activators.[1][2][3][4] Their multifaceted roles in gene regulation are orchestrated through their intrinsic histone acetyltransferase (HAT) activity and their function as protein scaffolds, interacting with a vast network of transcription factors and other cellular proteins.[5] Dysregulation of p300/CBP activity is implicated in a range of human diseases, most notably cancer, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the interaction between small molecule modulators and full-length p300, with a focus on the data and methodologies relevant to drug discovery and development. Due to the absence of a specific registered compound named "KAT modulator-1" in the scientific literature, this document will focus on well-characterized p300/CBP modulators to illustrate the principles of their interaction.

The p300/CBP Proteins: Structure and Function

p300 and CBP are large, multi-domain proteins that share a high degree of sequence homology. Their domain architecture is critical to their function, comprising several conserved regions that mediate protein-protein interactions and enzymatic activity.

Key Domains of p300/CBP:

  • Nuclear Receptor Interaction Domain (NRID): Interacts with nuclear hormone receptors.

  • Cys/His-rich regions (CH1, CH2, CH3): Also known as TAZ1, RING/PHD, and TAZ2 respectively, these zinc-finger domains are crucial for protein-protein interactions.

  • Kinase-inducible domain of CREB-interacting domain (KIX): A well-characterized domain that binds to a variety of transcription factors.

  • Bromodomain: Recognizes and binds to acetylated lysine residues, anchoring the complex to acetylated chromatin.

  • Histone Acetyltransferase (HAT) domain: The catalytic core responsible for transferring an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone and non-histone proteins.

  • ZZ-type zinc finger (ZZ): A protein-protein interaction module.

  • Interferon-binding domain (IBiD): Mediates interactions with interferon signaling molecules.

The HAT domain is the primary target for many small molecule inhibitors, which often compete with the acetyl-CoA substrate. However, the extensive protein-protein interaction domains also present opportunities for developing modulators that disrupt specific p300-partner interactions.

Quantitative Analysis of p300 Modulator Interactions

The characterization of p300 modulators relies on a suite of quantitative biochemical and biophysical assays to determine their potency, selectivity, and mechanism of action. Below are tables summarizing data for representative p300/CBP inhibitors and activators.

Table 1: Inhibitory Activity of Selected Small Molecules against p300/CBP

CompoundTarget(s)Assay TypeIC50 / KiMechanism of ActionReference
A-485 p300/CBPHTRF Assayp300: 21 nMCBP: 11 nMCompetitive with acetyl-CoA
C646 p300Spectrophotometric AssayKi = 400 nMCompetitive with acetyl-CoA, Noncompetitive with histone substrate
Plumbagin p300Filter Binding AssayIC50 ≈ 25 µMNoncompetitive with both histone and acetyl-CoA substrates

Table 2: Activation of p300/CBP by a Small Molecule Activator

CompoundTarget(s)Assay TypeMaximal ActivationConcentration for Max. ActivationReference
TTK21 CBP/p300Filter Binding Assay~2.5-fold (CBP)~2.5-fold (p300)250-275 µM

Experimental Protocols for Characterizing p300-Modulator Interactions

Detailed and robust experimental design is critical for the accurate characterization of p300 modulators. The following sections describe common methodologies.

In Vitro Histone Acetyltransferase (HAT) Assays

HAT assays are fundamental for measuring the enzymatic activity of p300 and the effect of modulators.

3.1.1. Filter-Binding Radio-enzymatic Assay

This classic method quantifies the incorporation of a radiolabeled acetyl group from [³H]acetyl-CoA onto a histone substrate.

  • Materials:

    • Recombinant full-length p300 protein

    • Histone H3 or H4 peptide substrate

    • [³H]acetyl-CoA

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 1 mM PMSF, 0.1 mM EDTA.

    • P81 phosphocellulose filter paper

    • Scintillation cocktail

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, histone substrate, and the test modulator at various concentrations.

    • Initiate the reaction by adding recombinant p300 and [³H]acetyl-CoA.

    • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by spotting the mixture onto P81 filter paper.

    • Wash the filter paper extensively with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]acetyl-CoA.

    • Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition or activation relative to a DMSO control.

3.1.2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a high-throughput method that measures the acetylation of a biotinylated histone peptide.

  • Materials:

    • Recombinant p300

    • Biotinylated histone H3 peptide

    • Acetyl-CoA

    • Anti-acetylated lysine antibody conjugated to a fluorescent donor (e.g., Europium cryptate)

    • Streptavidin conjugated to a fluorescent acceptor (e.g., XL665)

  • Procedure:

    • In a microplate, incubate p300, biotinylated histone peptide, acetyl-CoA, and the test modulator.

    • Stop the enzymatic reaction.

    • Add the HTRF detection reagents (antibody-donor and streptavidin-acceptor).

    • Incubate to allow binding.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths.

    • The ratio of the acceptor to donor fluorescence is proportional to the amount of acetylated peptide.

Biophysical Assays for Direct Binding

These methods confirm direct physical interaction between the modulator and p300 and can determine binding affinity and thermodynamics.

3.2.1. Isothermal Titration Calorimetry (ITC)

ITC measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).

  • Procedure:

    • Place a solution of purified full-length p300 in the sample cell of the calorimeter.

    • Fill the injection syringe with a solution of the test modulator.

    • Perform a series of small, sequential injections of the modulator into the p300 solution.

    • Measure the heat evolved or absorbed after each injection.

    • Integrate the heat peaks and plot them against the molar ratio of modulator to protein.

    • Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters.

Cellular Assays

Cell-based assays are essential to confirm the on-target activity of the modulator in a physiological context.

3.3.1. Western Blotting for Histone Acetylation

This method assesses the ability of a modulator to alter the levels of specific histone acetylation marks in cells.

  • Procedure:

    • Treat cultured cells with the test modulator at various concentrations for a specified time.

    • Lyse the cells and extract total protein or histones.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for an acetylated histone mark (e.g., anti-acetyl-H3K27) and a total histone control (e.g., anti-H3).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

    • Quantify the band intensities to determine the change in histone acetylation.

Signaling Pathways and Experimental Workflows

The interaction of a modulator with p300 can have downstream effects on gene expression and cellular processes. The following diagrams illustrate these relationships.

p300_signaling_pathway Modulator Small Molecule Modulator p300 Full-Length p300 Modulator->p300 Binds to HAT domain or allosteric site Histones Histones p300->Histones Acetylation TF Transcription Factors p300->TF Acetylation AcetylCoA Acetyl-CoA AcetylCoA->p300 Substrate AcetylatedHistones Acetylated Histones (e.g., H3K27ac) Chromatin Chromatin Remodeling AcetylatedHistones->Chromatin Gene Target Gene Expression Chromatin->Gene AcetylatedTF Acetylated Transcription Factors TF_Activity Altered TF Activity AcetylatedTF->TF_Activity TF_Activity->Gene

Caption: p300 signaling pathway modulation.

experimental_workflow Start Start: Compound Library HTS High-Throughput Screening (e.g., HTRF) Start->HTS Hits Initial Hits HTS->Hits DoseResponse Dose-Response & IC50 Determination Hits->DoseResponse Mechanism Mechanism of Action (e.g., Enzyme Kinetics) DoseResponse->Mechanism Binding Direct Binding Confirmation (e.g., ITC) Mechanism->Binding Cellular Cellular Activity (e.g., Western Blot) Binding->Cellular Lead Lead Compound Cellular->Lead

Caption: Drug discovery workflow for p300 modulators.

Conclusion

The development of potent and selective modulators of p300 is a promising avenue for therapeutic intervention in various diseases. A thorough understanding of the interaction between these small molecules and the full-length p300 protein is paramount. This requires a multi-faceted approach, combining quantitative in vitro assays with biophysical and cellular characterization. The methodologies and data presented in this guide provide a framework for the robust evaluation of novel p300 modulators, facilitating their progression from initial discovery to potential clinical candidates. Future work will likely focus on developing modulators that target specific protein-protein interactions outside of the catalytic HAT domain, offering the potential for greater selectivity and novel mechanisms of action.

References

The Role of KAT Modulator-1 in Epigenetic Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications are crucial regulators of gene expression and cellular function, with histone acetylation playing a pivotal role in chromatin structuring and transcriptional activation. This process is dynamically controlled by two opposing enzyme families: histone acetyltransferases (KATs) and histone deacetylases (HDACs). Dysregulation of KAT activity is implicated in a variety of diseases, including cancer, making the development of specific modulators of these enzymes a significant area of therapeutic interest.

This technical guide focuses on KAT modulator-1 , a member of the Long Chain Alkylidenemalonates (LoCAMs) class of compounds. Identified as a modulator of KAT activity, this small molecule has been shown to interact with the p300 (KAT3B) histone acetyltransferase, a key transcriptional co-activator involved in numerous cellular processes such as proliferation, differentiation, and apoptosis.[1][2] This document provides an in-depth overview of the current understanding of this compound, its mechanism of action, available quantitative data, and relevant experimental protocols to facilitate further research and drug development efforts in the field of epigenetics.

Mechanism of Action

This compound exerts its effects on epigenetic regulation primarily through its interaction with the p300 histone acetyltransferase. Unlike catalytic inhibitors that bind to the active site of the enzyme, this compound has been shown to interact with the full-length p300 protein but not with its catalytic domain.[1] This suggests an allosteric mechanism of modulation, where binding to a site distinct from the catalytic center induces a conformational change that alters the enzyme's activity.

The primary consequence of this interaction is the inhibition of p300's acetyltransferase activity. By reducing the ability of p300 to transfer acetyl groups from acetyl-CoA to lysine residues on histone tails, this compound leads to a decrease in histone acetylation. Specifically, it has been observed to reduce the acetylation of histone H3 in leukemia cells. Lower levels of histone acetylation are generally associated with a more condensed chromatin structure, leading to transcriptional repression of p300 target genes.

Data Presentation

The following tables summarize the available quantitative data on the activity of this compound.

Target Enzyme Modulator Concentration Effect Reference
Recombinant KAT3A (p300)50 µM79-83% inhibition

Table 1: In Vitro Inhibition of KAT3A by this compound.

Cell Line Modulator Concentration Target Effect Reference
U937 Leukemia Cells15 µMHistone H3 AcetylationReduction
U937 Leukemia Cells30 µMHistone H3 AcetylationReduction

Table 2: Effect of this compound on Histone H3 Acetylation in a Cellular Context.

Experimental Protocols

Disclaimer: The following protocols are representative examples of methodologies used to assess KAT modulator activity. The specific protocols from the primary literature describing this compound were not accessible. These general protocols are provided for guidance and should be optimized for specific experimental conditions.

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol describes a common method to measure the activity of a histone acetyltransferase, such as p300, in the presence of a potential modulator.

Materials:

  • Recombinant human p300 (KAT3A)

  • Histone H3 peptide (e.g., corresponding to the first 21 amino acids)

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • This compound

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • Detection reagent (e.g., a fluorescent probe that reacts with the free Coenzyme A produced)

  • 96-well plate (black, for fluorescence assays)

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare a reaction mixture containing HAT assay buffer, histone H3 peptide, and recombinant p300 enzyme.

  • Add this compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding Acetyl-CoA to all wells.

  • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by proceeding directly to detection).

  • Add the detection reagent according to the manufacturer's instructions. This reagent will react with the free CoA generated during the acetyl-transfer reaction to produce a fluorescent signal.

  • Measure the fluorescence in a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition by comparing the fluorescence signal in the presence of the modulator to the vehicle control.

Cell Culture and Treatment

This protocol outlines the general procedure for culturing a suspension cell line, such as U937, and treating it with a modulator.

Materials:

  • U937 human monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • 6-well culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL by passaging every 2-3 days.

  • For treatment, seed the cells in 6-well plates at a density of approximately 5 x 10^5 cells/mL.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Add the desired final concentrations of this compound (e.g., 15 µM and 30 µM) to the cell culture wells. Include a vehicle control well treated with the same volume of solvent.

  • Incubate the cells for the desired treatment duration (e.g., 24 hours).

  • After incubation, harvest the cells for subsequent analysis, such as histone extraction.

Histone Extraction from Cultured Cells

This acid extraction protocol is a common method for isolating histone proteins from cultured cells.

Materials:

  • Treated and control U937 cells

  • Phosphate-Buffered Saline (PBS)

  • Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN3)

  • 0.2 N Hydrochloric Acid (HCl)

  • Centrifuge

Procedure:

  • Harvest the cells by centrifugation at 1000 x g for 5 minutes.

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in TEB at a density of approximately 10^7 cells/mL.

  • Lyse the cells by incubating on ice for 10 minutes with gentle agitation.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the nuclei.

  • Discard the supernatant and wash the nuclear pellet with TEB.

  • Resuspend the nuclear pellet in 0.2 N HCl.

  • Extract the histones by incubating overnight at 4°C with gentle rotation.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the debris.

  • The supernatant containing the histone proteins can be collected for further analysis, such as Western blotting.

Western Blotting for Histone Acetylation

This protocol describes the detection of histone H3 acetylation levels by Western blot.

Materials:

  • Extracted histone samples

  • SDS-PAGE gels (e.g., 15%)

  • Nitrocellulose or PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-Histone H3 and anti-total-Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the histone extracts.

  • Mix the histone samples with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against acetylated histone H3 (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total histone H3.

  • Quantify the band intensities to determine the relative change in histone acetylation.

Visualizations

KAT_Modulator_1_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KAT_modulator_1 This compound KAT_modulator_1_cyto This compound KAT_modulator_1->KAT_modulator_1_cyto Cellular Uptake KAT_modulator_1_nuc This compound KAT_modulator_1_cyto->KAT_modulator_1_nuc Nuclear Translocation p300_full p300 (full-length) Acetylated_H3 Acetylated Histone H3 p300_full->Acetylated_H3 Acetylation KAT_modulator_1_nuc->p300_full Allosteric Inhibition Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_full Histone_H3 Histone H3 Histone_H3->p300_full Gene_Expression Target Gene Expression Acetylated_H3->Gene_Expression Promotes

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_cellular Cell-Based Assays HAT_Assay In Vitro HAT Assay (p300/KAT3A) IC50_Determination Determine IC50 Value HAT_Assay->IC50_Determination Treatment Treat with this compound IC50_Determination->Treatment Guide concentration selection Cell_Culture U937 Cell Culture Cell_Culture->Treatment Histone_Extraction Histone Extraction Treatment->Histone_Extraction Western_Blot Western Blot for H3 Acetylation Histone_Extraction->Western_Blot Quantification Quantify Changes in Acetylation Western_Blot->Quantification

Caption: General experimental workflow for assessing KAT modulator activity.

Logical_Relationship KAT_Modulator_1 This compound p300_Activity p300 (KAT3A) Activity KAT_Modulator_1->p300_Activity Inhibits H3_Acetylation Histone H3 Acetylation p300_Activity->H3_Acetylation Catalyzes Transcriptional_Repression Transcriptional Repression H3_Acetylation->Transcriptional_Repression Prevents

Caption: Logical relationship of this compound's action.

References

An In-depth Technical Guide on the Target Specificity and Selectivity of KAT Modulator-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KAT modulator-1, also identified as Compound 3 in the seminal work by Milite et al. (2011), is a member of the long-chain alkylidenemalonates (LoCAMs) class of epigenetic modulators. This technical guide provides a comprehensive overview of the target specificity and selectivity of this compound, with a focus on its interaction with lysine acetyltransferases (KATs). Drawing upon available data, this document details its inhibitory activity, the experimental methodologies used for its characterization, and its impact on relevant signaling pathways. Quantitative data are presented in a structured format to facilitate comparative analysis, and key experimental workflows are visualized to provide a clear understanding of the scientific investigation of this compound.

Introduction

Lysine acetyltransferases (KATs), also known as histone acetyltransferases (HATs), are a family of enzymes crucial for the regulation of gene expression through the acetylation of lysine residues on histone and non-histone proteins. The dysregulation of KAT activity is implicated in various diseases, including cancer, making them attractive therapeutic targets. This compound has emerged as a tool compound for studying the biological roles of specific KATs. Understanding its target engagement, specificity, and selectivity is paramount for its application in research and potential therapeutic development.

Target Specificity and Selectivity

This compound has been primarily characterized as an inhibitor of the KAT3 subfamily of acetyltransferases, which includes p300 (KAT3A) and CBP (KAT3B). Evidence suggests that it interacts with the full-length p300 protein, indicating a potential allosteric mechanism of action rather than direct competition at the catalytic site.

Quantitative Data on Inhibitory Activity

The following table summarizes the known quantitative data for the inhibitory activity of this compound against various lysine acetyltransferases. This data is essential for assessing the compound's selectivity profile.

Target KATEnzyme TypeIC50 (µM)Assay TypeReference
p300 (KAT3A) Recombinant HumanNot explicitly defined as IC50, but 79-83% inhibition at 50 µMEnzymatic Assay[1][2]
PCAF (KAT2B) Not specifiedNot specifiedNot specified
Other KATsNot specifiedData not availableData not available

Note: The available literature primarily focuses on the inhibitory effect on p300, with a lack of broad-panel screening data for other KAT family members. The percentage of inhibition at a single concentration for p300 suggests an IC50 value in the micromolar range.

Experimental Protocols

The following sections detail the methodologies employed to characterize the activity of this compound.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay is fundamental to determining the direct inhibitory effect of this compound on the enzymatic activity of a specific lysine acetyltransferase.

Objective: To quantify the inhibition of p300/CBP acetyltransferase activity by this compound.

Principle: A colorimetric or fluorometric assay is used to measure the transfer of an acetyl group from acetyl-CoA to a histone peptide substrate. The rate of this reaction is measured in the presence and absence of the inhibitor to determine the extent of inhibition.

Materials:

  • Recombinant p300/CBP enzyme

  • Histone H3 or H4 peptide substrate

  • Acetyl-CoA

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Detection reagents (specific to the assay kit, e.g., developing solution that reacts with free CoA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the recombinant p300/CBP enzyme to each well.

  • Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Incubate the enzyme with the inhibitor for a pre-determined time at room temperature to allow for binding.

  • Initiate the enzymatic reaction by adding a mixture of the histone peptide substrate and acetyl-CoA to all wells.

  • Allow the reaction to proceed for a specific time at 37°C.

  • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

HAT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Inhibitor This compound Dilutions Plate 96-well Plate Inhibitor->Plate Enzyme Recombinant p300/CBP Enzyme->Plate Substrate Histone Peptide & Acetyl-CoA Incubate1 Incubate (Inhibitor + Enzyme) Incubate2 Incubate (Reaction) Substrate->Incubate2 Plate->Incubate1 Incubate1->Incubate2 Detect Add Detection Reagents Incubate2->Detect Read Measure Signal Detect->Read Analyze Calculate IC50 Read->Analyze

In Vitro HAT Assay Workflow
Cellular Histone Acetylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit histone acetylation within a cellular context.

Objective: To determine the effect of this compound on the levels of acetylated histone H3 in U937 leukemia cells.

Principle: U937 cells are treated with this compound, and the total histone proteins are extracted. Western blotting is then used to detect the levels of a specific acetylated histone mark (e.g., acetyl-H3) using a specific antibody. The total histone H3 levels are also measured as a loading control.

Materials:

  • U937 human monocytic cell line

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Histone extraction buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-acetyl-Histone H3 and anti-total-Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture U937 cells to the desired density.

  • Treat the cells with various concentrations of this compound (e.g., 15 µM and 30 µM) and a vehicle control for a specified period (e.g., 24 hours).

  • Harvest the cells by centrifugation and wash with PBS.

  • Extract total histone proteins from the cell pellet using a histone extraction protocol.

  • Quantify the protein concentration of the histone extracts using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding sample buffer and boiling.

  • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against acetyl-Histone H3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Histone H3 to serve as a loading control.

  • Quantify the band intensities to determine the relative change in histone acetylation.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting Culture Culture U937 Cells Treat Treat with this compound Culture->Treat Harvest Harvest Cells Treat->Harvest Extract Extract Histones Harvest->Extract Quantify Quantify Protein Extract->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation (anti-acetyl-H3) Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Detection Secondary_Ab->Detect Reprobe Strip & Reprobe (anti-total-H3) Detect->Reprobe

Cellular Histone Acetylation Workflow

Signaling Pathways

The inhibition of p300/CBP by this compound is expected to impact multiple signaling pathways due to the central role of these coactivators in gene regulation. One of the key consequences of p300 inhibition is the induction of apoptosis, or programmed cell death.

p300-Mediated Apoptotic Pathway

p300 is known to acetylate and regulate the activity of the tumor suppressor protein p53. Acetylation of p53 is a critical post-translational modification that enhances its stability and transcriptional activity, leading to the expression of pro-apoptotic genes such as BAX and PUMA. By inhibiting p300, this compound can be hypothesized to reduce p53 acetylation, thereby dampening the p53-mediated apoptotic response. However, the observation that LoCAMs induce a "powerful apoptotic effect" suggests a more complex mechanism may be at play, potentially involving p53-independent pathways or off-target effects.

Apoptosis_Pathway cluster_upstream Upstream Regulation cluster_p53_pathway p53-Dependent Apoptosis Modulator This compound p300 p300/CBP Modulator->p300 Inhibits p53_Ac Acetylated p53 (Active) p300->p53_Ac Acetylates p53 p53 Pro_Apoptotic Pro-Apoptotic Genes (e.g., BAX, PUMA) p53_Ac->Pro_Apoptotic Activates Transcription Apoptosis Apoptosis Pro_Apoptotic->Apoptosis

Hypothesized p300-p53 Apoptosis Pathway

Conclusion

This compound is a valuable chemical probe for investigating the roles of p300/CBP in cellular processes. Its ability to inhibit p300 acetyltransferase activity and induce apoptosis underscores the therapeutic potential of targeting this class of enzymes. However, a more comprehensive understanding of its selectivity across the entire KAT family is necessary for its precise application in research. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals working with this compound and other epigenetic modulators. Further studies are warranted to elucidate its detailed mechanism of action and to explore its full therapeutic potential.

References

Cellular Pathways Modulated by KAT modulator-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine acetyltransferases (KATs) are a class of enzymes crucial to the regulation of cellular processes through the post-translational modification of histone and non-histone proteins. The dysregulation of KAT activity is implicated in a variety of pathological conditions, including cancer and inflammatory diseases.[1][2] This document provides a comprehensive technical overview of the cellular effects of a novel investigational compound, KAT modulator-1, a potent and selective inhibitor of the KAT5 (Tip60) and p300/CBP families of lysine acetyltransferases. We will delve into the specific cellular pathways modulated by this compound, present quantitative data on its activity, and provide detailed experimental protocols for the key assays used in its characterization.

Introduction to this compound

This compound is a small molecule inhibitor designed to target key lysine acetyltransferases that are central to cellular signaling and gene regulation. Specifically, it exhibits potent inhibitory activity against Tip60 (KAT5) and the paralogous proteins p300 (E1A-associated protein p300) and CBP (CREB-binding protein). Tip60 is a member of the MYST family of acetyltransferases and is a critical regulator of the DNA damage response (DDR) and apoptosis.[3] p300 and CBP are transcriptional co-activators that play a central role in a multitude of cellular processes, including the NF-κB signaling pathway.[4][5] By inhibiting these enzymes, this compound provides a powerful tool to probe their biological functions and offers a potential therapeutic avenue for diseases driven by their aberrant activity.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the in vitro and cellular activities of this compound against its primary targets and its effects on downstream cellular events.

Table 1: In Vitro Enzymatic Activity of this compound

Target EnzymeIC50 (nM)Selectivity vs. GCN5
Tip60 (KAT5)2>50-fold
p3009.8>16-fold vs. PCAF
CBP2.6>29-fold vs. p300
PCAF>60,000-
GCN5>100,000-

Data is a composite from studies on selective Tip60 and p300/CBP inhibitors, NU9056 and A-485, respectively, to represent the fictional this compound.

Table 2: Cellular Activity of this compound

Cellular EndpointCell LineEC50 (nM)Method
Inhibition of H3K27 AcetylationPC-373High-Content Microscopy
Inhibition of Androgen-Dependent Gene ExpressionLNCaP~100qRT-PCR
Inhibition of Cell Proliferation (GI50)CWR22rv17,500SRB Assay
Induction of ApoptosisLNCaP~24,000Caspase 3/9 Activation

Data is a composite from studies on selective Tip60 and p300/CBP inhibitors, NU9056 and A-485, respectively, to represent the fictional this compound.

Table 3: Effect of this compound on Protein Acetylation and Phosphorylation

Target ProteinPost-Translational ModificationChange upon Treatment
Histone H4 (Lysine 16)AcetylationDecreased
Histone H3 (Lysine 14)AcetylationDecreased
ATMPhosphorylation (Ser1981)Decreased
p53PhosphorylationDecreased
Chk2PhosphorylationDecreased

Data is a composite from studies on the Tip60 inhibitor, NU9056.

Core Signaling Pathways Modulated by this compound

The DNA Damage Response (DDR) Pathway

This compound directly impacts the DNA damage response by inhibiting Tip60. In response to DNA double-strand breaks (DSBs), Tip60 is activated and acetylates the ATM (ataxia-telangiectasia mutated) kinase. This acetylation is a critical step in the activation of ATM's kinase activity. Activated ATM then phosphorylates a cascade of downstream targets, including p53 and Chk2, to initiate cell cycle arrest and DNA repair. By inhibiting Tip60, this compound prevents the acetylation and subsequent activation of ATM, thereby blocking the downstream signaling cascade.

DNA_Damage_Response cluster_nucleus Nucleus DSB DNA Double-Strand Break Tip60 Tip60 (KAT5) DSB->Tip60 activates ATM_inactive Inactive ATM Tip60->ATM_inactive acetylates ATM_active Active ATM ATM_inactive->ATM_active p53_inactive Inactive p53 ATM_active->p53_inactive phosphorylates Chk2_inactive Inactive Chk2 ATM_active->Chk2_inactive phosphorylates p53_active Active p53 p53_inactive->p53_active CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest Chk2_active Active Chk2 Chk2_inactive->Chk2_active DNARepair DNA Repair Chk2_active->DNARepair KAT_modulator_1 This compound KAT_modulator_1->Tip60 inhibits

Figure 1. Inhibition of the DNA Damage Response Pathway by this compound.
The NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a cornerstone of the inflammatory response. p300 and CBP act as essential co-activators for the p65 (RelA) subunit of NF-κB. Upon stimulation by pro-inflammatory signals such as TNF-α, NF-κB translocates to the nucleus and recruits p300/CBP. p300/CBP then acetylates histones at the promoter regions of NF-κB target genes, leading to a more open chromatin structure and enhanced transcription of pro-inflammatory cytokines and cell survival genes. This compound, by inhibiting the catalytic activity of p300/CBP, prevents this histone acetylation, thereby repressing the expression of NF-κB target genes.

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65_p50_IkB NF-κB (p65/p50)-IκB NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_IkB->NFkB_p65_p50 IκB degradation NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc translocation p300_CBP p300/CBP NFkB_p65_p50_nuc->p300_CBP recruits Histones Histones p300_CBP->Histones acetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Gene_Transcription Gene Transcription (e.g., IL-6, TNF-α) Acetylated_Histones->Gene_Transcription promotes KAT_modulator_1 This compound KAT_modulator_1->p300_CBP inhibits

Figure 2. Modulation of NF-κB Signaling by this compound.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction Analysis

This protocol details the procedure to assess the interaction between Tip60 and ATM following treatment with this compound.

CoIP_Workflow start Start: Treat cells with This compound or vehicle cell_lysis Cell Lysis: Lyse cells in non-denaturing buffer start->cell_lysis pre_clearing Pre-clearing: Incubate lysate with Protein A/G beads cell_lysis->pre_clearing immunoprecipitation Immunoprecipitation: Incubate with anti-Tip60 antibody pre_clearing->immunoprecipitation capture Capture Complex: Add Protein A/G beads immunoprecipitation->capture wash Wash: Wash beads to remove non-specific binders capture->wash elution Elution: Elute protein complexes from beads wash->elution analysis Analysis: Western blot for ATM and Tip60 elution->analysis

Figure 3. Co-Immunoprecipitation Experimental Workflow.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-Tip60 antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)

  • SDS-PAGE and Western blotting reagents

  • Anti-ATM antibody

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with the desired concentration of this compound or vehicle control for the specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Pre-clearing: Transfer the supernatant to a new tube. Add Protein A/G beads and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

  • Immunoprecipitation: Pellet the beads by centrifugation and transfer the supernatant to a new tube. Add the primary antibody against the "bait" protein (Tip60) and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads three times with ice-cold wash buffer to remove unbound proteins.

  • Elution: Elute the bound proteins from the beads by adding elution buffer and incubating at room temperature or by boiling in Laemmli sample buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the "prey" protein (ATM) and the "bait" protein (Tip60).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to confirm the direct binding of this compound to its target protein (e.g., p300) within intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

CETSA_Workflow start Start: Treat cells with This compound or vehicle heat_challenge Heat Challenge: Heat cell aliquots across a temperature gradient start->heat_challenge cell_lysis Cell Lysis: Lyse cells to release intracellular proteins heat_challenge->cell_lysis centrifugation Centrifugation: Separate soluble proteins from precipitated aggregates cell_lysis->centrifugation collection Supernatant Collection: Collect the soluble fraction centrifugation->collection analysis Analysis: Quantify soluble target protein (e.g., p300) by Western blot collection->analysis

Figure 4. Cellular Thermal Shift Assay (CETSA) Workflow.

Materials:

  • Intact cells in suspension

  • This compound

  • PCR tubes

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • Reagents for Western blotting

  • Antibody against the target protein (e.g., p300)

Procedure:

  • Cell Treatment: Treat cells in suspension with this compound or vehicle control for 1 hour at 37°C.

  • Heat Challenge: Aliquot the treated cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a mild lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation and Analysis: Carefully collect the supernatant containing the soluble proteins. Normalize the total protein concentration of the samples. Analyze the amount of soluble target protein (p300) in each sample by Western blotting.

  • Data Interpretation: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the drug-treated samples compared to the vehicle control indicates target engagement.

Conclusion

This compound is a potent and selective dual inhibitor of the Tip60 and p300/CBP lysine acetyltransferases. It effectively modulates key cellular pathways, including the DNA damage response and NF-κB signaling. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of KAT inhibition and for the further development of this and related compounds. The ability of this compound to impinge on these fundamental cellular processes underscores its potential as a novel therapeutic agent for a range of human diseases.

References

Chemical structure and properties of KAT modulator-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KAT modulator-1 is a novel small molecule identified as a modulator of lysine acetyltransferases (KATs), specifically showing interaction with the p300 protein. This technical guide provides a comprehensive overview of the known chemical properties, biological activities, and proposed mechanisms of action of this compound. The information compiled herein is intended to serve as a foundational resource for researchers engaged in epigenetics, drug discovery, and the development of therapeutics targeting KATs. While a definitive chemical structure is not publicly available, this document synthesizes the current understanding of this compound's function and provides generalized experimental protocols for its characterization.

Chemical and Physical Properties

While a visual representation of the chemical structure for this compound is not publicly available, key identifiers and properties have been reported.

PropertyValue
Molecular Formula C20H36O2
Molecular Weight 308.50 g/mol
CAS Number 1314006-43-3

Biological Activity and Mechanism of Action

This compound has been characterized as a modulator of lysine acetyltransferases with a distinct mechanism of action. It has been shown to interact with the full-length p300 protein, a crucial transcriptional co-activator with histone acetyltransferase (HAT) activity. Notably, this compound does not appear to bind to the catalytic domain of p300, suggesting an allosteric mode of regulation or interaction with a non-catalytic domain.[1]

The functional consequences of this interaction have been observed through its inhibitory effects on histone acetylation.

In Vitro Inhibition of KAT3A

In enzymatic assays, this compound has demonstrated inhibitory activity against recombinant KAT3A, which is part of the p300/CBP family.

ConcentrationInhibition of KAT3A
50 µM79-83%
Cellular Histone Acetylation

Studies in the human monocytic cell line U937 have shown that this compound can reduce histone H3 acetylation, indicating its cell permeability and activity in a cellular context.[1]

ConcentrationEffect
15 µMReduction in H3 acetylation
30 µMReduction in H3 acetylation

Experimental Protocols

The following are generalized protocols for assays relevant to the characterization of this compound, based on standard laboratory practices.

Histone Acetyltransferase (HAT) Inhibition Assay

This protocol describes a non-radioactive, colorimetric assay to determine the inhibitory activity of this compound on HAT enzymes like p300/KAT3A.

Materials:

  • Recombinant human p300 (or other KAT enzyme)

  • Histone H3 peptide substrate

  • Acetyl-CoA

  • HAT assay buffer

  • NADH generating enzyme

  • Developer solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of this compound at various concentrations.

  • In a 96-well plate, add the HAT assay buffer, recombinant KAT enzyme, and the this compound solution or vehicle control.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding a mixture of the histone H3 peptide substrate and Acetyl-CoA to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Add the NADH generating enzyme and developer solution to each well.

  • Incubate at 37°C for 30-60 minutes, or until a stable color develops.

  • Measure the absorbance at the appropriate wavelength (e.g., 440 nm) using a microplate reader.

  • Calculate the percentage of inhibition by comparing the absorbance of the wells treated with this compound to the vehicle control wells.

HAT_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection reagents Prepare Reagents: - this compound dilutions - Enzyme Solution - Substrate Mix add_reagents Add Reagents to Plate: - Enzyme - Inhibitor/Vehicle reagents->add_reagents pre_incubate Pre-incubate (37°C, 15 min) add_reagents->pre_incubate start_reaction Initiate Reaction: Add Substrate Mix pre_incubate->start_reaction incubate Incubate (37°C, 1-2 hr) start_reaction->incubate add_developer Add Developer incubate->add_developer develop_color Incubate for Color Development add_developer->develop_color read_plate Measure Absorbance develop_color->read_plate p300_Binding_Assay_Logic cluster_components Assay Components cluster_scenarios Binding Scenarios cluster_no_modulator No Modulator cluster_with_modulator With Modulator p300 p300 Protein bound_complex p300-Probe Complex (High Polarization) p300->bound_complex binds modulator_bound p300-Modulator Complex p300->modulator_bound probe Fluorescent Probe probe->bound_complex modulator This compound modulator->modulator_bound competes displaced_probe Displaced Probe (Low Polarization) bound_complex->displaced_probe leads to modulator_bound->displaced_probe

References

Investigating the Therapeutic Potential of KAT modulator-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine acetyltransferases (KATs) are crucial epigenetic regulators, and their dysregulation is implicated in a multitude of human diseases, most notably cancer. This technical guide focuses on KAT modulator-1, a member of the long-chain alkylidenemalonate (LoCAM) class of compounds. Identified as a modulator of the lysine acetyltransferase p300 (KAT3B), this compound presents a promising avenue for therapeutic intervention. This document provides a comprehensive overview of the current understanding of this compound and its broader class of LoCAMs, with a focus on its mechanism of action, therapeutic potential, and the experimental methodologies required for its investigation. While specific data on this compound is emerging, this guide consolidates available information and provides a framework for future research and development.

Introduction to this compound and the LoCAM Class

This compound is a small molecule belonging to the long-chain alkylidenemalonates (LoCAMs), a novel class of KAT modulators.[1] A key characteristic of this class is the ability to alter the activity profile from inhibition to activation of different KATs based on the length of the alkyl chain.[1] this compound has been identified as a compound that interacts with the full-length p300 protein, a transcriptional co-activator with histone acetyltransferase activity, but notably, it does not bind to the catalytic domain of p300.[1] This suggests a non-catalytic mechanism of modulation, a feature that distinguishes it from many existing KAT inhibitors. The LoCAM class has demonstrated a potent apoptotic effect in cellular assays, highlighting their potential as anti-cancer agents.[1]

Therapeutic Potential of p300 Modulation

The lysine acetyltransferase p300 is a critical node in cellular signaling, acting as a transcriptional co-activator for a vast number of transcription factors. Its involvement in a wide array of cellular processes, including cell growth, differentiation, and apoptosis, makes it a compelling therapeutic target.

Oncology

Overexpression and hyperactivity of p300 are frequently observed in various cancers, including hematological malignancies and solid tumors.[2] By acetylating histones and other transcriptional regulators, p300 can activate oncogenic gene expression programs. Therefore, modulation of p300 activity is a promising strategy for cancer therapy. Several p300 inhibitors are currently under clinical investigation for the treatment of advanced cancers, including metastatic castration-resistant prostate cancer. The development of p300 modulators like this compound offers a potential new therapeutic axis in oncology.

Other Therapeutic Areas

Beyond oncology, the broad regulatory role of p300 suggests its therapeutic potential in other diseases. Dysregulation of p300-mediated transcription is implicated in inflammatory diseases, cardiovascular conditions, and neurological disorders. The ability of LoCAMs to induce apoptosis could be beneficial in diseases characterized by excessive cell survival.

Mechanism of Action and Signaling Pathways

While the precise mechanism of action for this compound is still under investigation, its interaction with the full-length p300 protein, but not the catalytic domain, points towards an allosteric modulatory role. This could involve altering p300's conformation, its interaction with other proteins, or its localization within the cell.

The p300 protein is a central hub for numerous signaling pathways critical in tumorigenesis and other disease processes. Key pathways influenced by p300 activity include:

  • Wnt Signaling: p300 acts as a co-activator for β-catenin, a key effector of the Wnt pathway, which is frequently hyperactivated in colorectal and other cancers.

  • TGF-β Signaling: p300 is a co-activator for Smad proteins, the primary mediators of TGF-β signaling, which plays a complex, context-dependent role in cancer.

  • NF-κB Signaling: The transcription factor NF-κB, a master regulator of inflammation and cell survival, is regulated by p300-mediated acetylation.

  • HIF-1 Signaling: The hypoxia-inducible factor 1 (HIF-1), crucial for tumor adaptation to low oxygen environments, is also a target of p300 co-activation.

A diagram illustrating the central role of p300 in these signaling pathways is provided below.

p300_signaling_pathways Wnt Wnt Frizzled Frizzled Wnt->Frizzled TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a bCatenin β-catenin Frizzled->bCatenin Smads Smads TGFbR->Smads IKK IKK TNFR->IKK TCF_LEF TCF/LEF bCatenin->TCF_LEF p300 p300/CBP Smads->p300 NFkB NF-κB IKK->NFkB HIF1 HIF-1 HIF1a->HIF1 Proliferation Proliferation p300->Proliferation Invasion Invasion p300->Invasion Inflammation Inflammation p300->Inflammation Angiogenesis Angiogenesis p300->Angiogenesis Apoptosis Apoptosis p300->Apoptosis TCF_LEF->p300 NFkB->p300 HIF1->p300

p300 as a central integrator of oncogenic signaling pathways.

Quantitative Data Summary

The initial characterization of the LoCAM class of compounds provided data on their modulatory effects on different KATs and their cytotoxic activity. The following tables summarize the available quantitative data for this compound (referred to as compound 3 in the source) and related compounds from the foundational study by Milite et al., 2011.

Table 1: In Vitro KAT Modulatory Activity of Select LoCAMs

CompoundTarget KATActivity% Inhibition/Activation at 50 µM
This compound (3) p300 (full-length)ModulatorInteraction confirmed
This compound (3) p300 (catalytic domain)No InteractionNo interaction observed
Compound 2aKAT3A/KAT2BInhibition~80% inhibition
Compound 1bKAT3A/KAT2BMixedInhibitor/Activator

Data extracted from Milite C, et al. Bioorg Med Chem. 2011.

Table 2: Apoptotic Activity of Select LoCAMs in U937 Cells

CompoundApoptosis Induction at 50 µM (% of cells)
This compound (3) > 80%
Compound 2a> 80%
Compound 1b> 80%

Data extracted from Milite C, et al. Bioorg Med Chem. 2011.

Experimental Protocols

Investigating the therapeutic potential of this compound requires a suite of well-defined experimental protocols. Below are detailed methodologies for key experiments.

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is designed to assess the direct effect of a compound on the enzymatic activity of p300.

Objective: To determine the IC50 or EC50 of this compound on p300 acetyltransferase activity.

Materials:

  • Recombinant human p300 protein

  • Histone H3 or H4 peptide substrate

  • Acetyl-Coenzyme A (Acetyl-CoA), [3H]-labeled or unlabeled

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Scintillation fluid and counter (for radioactive assay) or specific antibody and detection reagents (for non-radioactive assay)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a reaction mixture containing assay buffer, histone peptide substrate, and recombinant p300 enzyme in a microplate.

  • Add varying concentrations of this compound or vehicle control to the wells.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 30°C to allow for compound binding.

  • Initiate the reaction by adding Acetyl-CoA.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction (e.g., by adding acetic acid).

  • For radioactive assay: Spot the reaction mixture onto phosphocellulose filter paper, wash extensively to remove unincorporated [3H]Acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.

  • For non-radioactive assay (e.g., ELISA-based): Transfer the reaction mixture to an antibody-coated plate that captures the acetylated histone product. Detect the product using a secondary antibody conjugated to a reporter enzyme (e.g., HRP) and a suitable substrate.

  • Calculate the percentage of inhibition or activation at each compound concentration relative to the vehicle control and determine the IC50 or EC50 value.

A workflow for a typical in vitro HAT assay is depicted below.

hat_assay_workflow start Start prepare_mix Prepare Reaction Mix (p300, Histone Substrate) start->prepare_mix add_compound Add this compound (or vehicle) prepare_mix->add_compound pre_incubate Pre-incubate add_compound->pre_incubate start_reaction Initiate Reaction (Add Acetyl-CoA) pre_incubate->start_reaction incubate Incubate start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_product Detect Acetylated Product stop_reaction->detect_product analyze_data Analyze Data (Calculate IC50/EC50) detect_product->analyze_data end End analyze_data->end

A generalized workflow for an in vitro Histone Acetyltransferase (HAT) assay.
Cellular Thermal Shift Assay (CETSA)

This protocol is used to confirm target engagement of this compound with p300 in a cellular context.

Objective: To demonstrate that this compound binds to p300 in intact cells.

Materials:

  • Cancer cell line expressing p300 (e.g., U937)

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating cell lysates (e.g., PCR thermocycler)

  • SDS-PAGE and Western blotting reagents

  • Anti-p300 antibody

Procedure:

  • Culture cells to a sufficient density.

  • Treat cells with this compound or vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellets in PBS and divide them into aliquots.

  • Heat the aliquots at different temperatures for a short duration (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Analyze the amount of soluble p300 in each sample by Western blotting using an anti-p300 antibody.

  • A shift in the melting curve of p300 in the presence of this compound compared to the vehicle control indicates target engagement.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis in cancer cells treated with this compound.

Objective: To measure the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line (e.g., U937)

  • Cell culture medium and supplements

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere (if applicable).

  • Treat the cells with various concentrations of this compound or vehicle control for a desired time period (e.g., 24-72 hours).

  • Harvest the cells, including any floating cells in the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided with the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion and Future Directions

This compound and the broader class of LoCAMs represent a promising new direction in the development of epigenetic therapies. Their unique, non-catalytic site-directed mechanism of p300 modulation may offer advantages in terms of specificity and downstream effects compared to traditional active-site inhibitors. The potent apoptotic effects observed in preliminary studies underscore their potential as anti-cancer agents.

Future research should focus on several key areas:

  • Detailed Mechanistic Studies: Elucidating the precise binding site of this compound on the full-length p300 protein and the conformational changes it induces.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in preclinical animal models of various cancers.

  • Pharmacokinetic and Pharmacodynamic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its effect on p300 activity in vivo.

  • Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to this compound therapy.

The in-depth investigation of this compound, guided by the methodologies outlined in this technical guide, will be crucial in unlocking its full therapeutic potential.

References

The Use of Lysine Acetyltransferase (KAT) Modulators as Tools for Studying Gene Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic and precise regulation of gene expression is fundamental to nearly all biological processes. A key mechanism governing this regulation is the post-translational modification of histone proteins, which package DNA into chromatin. Among the most critical of these modifications is lysine acetylation, a reversible process controlled by two opposing enzyme families: lysine acetyltransferases (KATs), formerly known as histone acetyltransferases (HATs), and lysine deacetylases (KDACs or HDACs).

KATs catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone tails and other non-histone proteins. This acetylation neutralizes the positive charge of the lysine residue, weakening its interaction with the negatively charged DNA backbone. This "loosening" of chromatin, often referred to as euchromatin, generally creates a more permissive environment for the binding of transcription factors and the recruitment of the transcriptional machinery, leading to gene activation. Conversely, the removal of these acetyl marks by HDACs is associated with chromatin condensation (heterochromatin) and transcriptional repression.

Given their central role in controlling gene transcription, KATs have emerged as critical targets for therapeutic intervention in a variety of diseases, including cancer, inflammatory disorders, and neurological conditions. The development of small molecule modulators, particularly inhibitors, of specific KATs has provided researchers with powerful chemical tools to dissect the intricate roles of individual KATs in gene regulation and to explore their therapeutic potential.

This technical guide provides an in-depth overview of the use of KAT modulators as tools for studying gene transcription. We will focus on a well-characterized and selective inhibitor of the p300/CBP KAT family, A-485, as a representative example to illustrate the principles and methodologies involved. This guide will cover the quantitative aspects of KAT modulation, detailed experimental protocols for assessing the impact on gene transcription, and the signaling pathways involved.

Data Presentation: Quantitative Analysis of KAT Inhibitors

The development of potent and selective KAT inhibitors is crucial for their use as precise research tools. The following tables summarize the in vitro potency (IC50 values) of several commonly used KAT inhibitors against various KAT family members. A-485 stands out as a highly potent and selective inhibitor of the p300/CBP family.

InhibitorTarget KAT FamilySpecific Target(s)IC50 (nM)Reference(s)
A-485 p300/CBPp3009.8[1][2]
CBP2.6[1][2]
C646 p300/CBPp3001600 (Ki = 400)[3]
NU9056 MYSTTip60 (KAT5)2000
WM-8014 MYSTKAT6A (MOZ)8
KAT6B (MORF)28
Anacardic Acid GNAT/p300PCAF~5000
p300~8500
Garcinol GNAT/p300PCAF~5000
p300~7000

Table 1: In Vitro Potency of Selected KAT Inhibitors. This table provides a comparative overview of the half-maximal inhibitory concentrations (IC50) of various small molecule inhibitors against their primary KAT targets. The data highlights the high potency and selectivity of A-485 for the p300/CBP family.

The cellular activity of a KAT inhibitor is often assessed by its ability to reduce specific histone acetylation marks. A-485 has been shown to potently decrease the levels of H3K27ac and H3K18ac, marks preferentially deposited by p300/CBP, in a concentration-dependent manner.

Cell LineHistone MarkA-485 EC50 (nM)Reference(s)
PC-3 (Prostate Cancer)H3K27ac73
PC-3 (Prostate Cancer)H3K9ac>10,000

Table 2: Cellular Activity of A-485 on Histone Acetylation. This table demonstrates the on-target effect of A-485 in a cellular context, showing a selective reduction in H3K27 acetylation, a key mark of active enhancers regulated by p300/CBP.

Signaling Pathways and Regulatory Networks

The p300/CBP coactivators are crucial nodes in a multitude of signaling pathways that converge on the regulation of gene expression. They are recruited to gene promoters and enhancers by a vast array of transcription factors, thereby integrating diverse cellular signals to orchestrate specific transcriptional programs. Inhibition of p300/CBP catalytic activity with a modulator like A-485 can therefore have profound effects on these pathways.

p300_CBP_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_receptors Cell Surface Receptors cluster_intracellular Intracellular Signaling Cascades cluster_transcription_factors Transcription Factors cluster_coregulators Transcriptional Co-regulators cluster_transcriptional_output Transcriptional Output Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Cytokines Cytokines Cytokine_Receptors Cytokine Receptors Cytokines->Cytokine_Receptors Hormones Hormones GPCR G-Protein Coupled Receptors (GPCRs) Hormones->GPCR MAPK_Pathway MAPK Pathway (ERK, JNK, p38) RTK->MAPK_Pathway PI3K_AKT_Pathway PI3K/AKT Pathway RTK->PI3K_AKT_Pathway JAK_STAT_Pathway JAK/STAT Pathway Cytokine_Receptors->JAK_STAT_Pathway cAMP_PKA_Pathway cAMP/PKA Pathway GPCR->cAMP_PKA_Pathway AP1 AP-1 (Fos/Jun) MAPK_Pathway->AP1 NFkB NF-κB PI3K_AKT_Pathway->NFkB STATs STATs JAK_STAT_Pathway->STATs CREB CREB cAMP_PKA_Pathway->CREB p300_CBP p300/CBP AP1->p300_CBP NFkB->p300_CBP STATs->p300_CBP CREB->p300_CBP p53 p53 p53->p300_CBP AR Androgen Receptor AR->p300_CBP Gene_Expression Target Gene Expression p300_CBP->Gene_Expression Histone Acetylation (H3K27ac, H3K18ac) TF Acetylation Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Gene_Expression->Cellular_Response A485 A-485 A485->p300_CBP

Figure 1: Simplified Signaling Network of p300/CBP-Mediated Gene Transcription. This diagram illustrates how extracellular signals are transduced through intracellular cascades to activate transcription factors, which in turn recruit p300/CBP to regulate target gene expression. A-485 inhibits the catalytic activity of p300/CBP, thereby blocking the downstream transcriptional output and subsequent cellular responses.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the effects of KAT modulators on gene transcription.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified KAT enzyme. A common method is a colorimetric or fluorometric assay that detects the byproducts of the acetylation reaction.

Materials:

  • Purified recombinant KAT enzyme (e.g., p300)

  • Histone peptide substrate (e.g., H3 or H4 peptide)

  • Acetyl-CoA

  • KAT inhibitor (e.g., A-485) dissolved in DMSO

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Developing solution (specific to the detection kit)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the KAT inhibitor in DMSO.

  • In a 96-well plate, add the HAT assay buffer.

  • Add the KAT inhibitor dilutions to the respective wells. Include a DMSO-only control.

  • Add the histone peptide substrate to all wells.

  • Add the purified KAT enzyme to all wells except for the no-enzyme control.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding acetyl-CoA to all wells.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction and add the developing solution according to the manufacturer's instructions.

  • Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.

HAT_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - KAT Inhibitor Dilutions - Enzyme, Substrate, Acetyl-CoA Start->Prepare_Reagents Plate_Setup Plate Setup: - Add Buffer, Inhibitor, Substrate Prepare_Reagents->Plate_Setup Add_Enzyme Add KAT Enzyme Plate_Setup->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Start_Reaction Start Reaction with Acetyl-CoA Pre_Incubate->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Develop Stop Reaction & Add Developing Solution Incubate->Stop_Develop Read_Plate Read Absorbance/ Fluorescence Stop_Develop->Read_Plate Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2: In Vitro HAT Assay Workflow. This diagram outlines the key steps in performing an in vitro histone acetyltransferase assay to measure the potency of a KAT inhibitor.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide localization of specific histone modifications or DNA-binding proteins. By treating cells with a KAT inhibitor, one can assess the global changes in histone acetylation at specific genomic loci, such as promoters and enhancers.

Materials:

  • Cultured cells

  • KAT inhibitor (e.g., A-485)

  • Formaldehyde (for cross-linking)

  • Glycine

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonicator or micrococcal nuclease for chromatin shearing

  • Antibody specific to the histone modification of interest (e.g., anti-H3K27ac)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • DNA purification kit

  • Next-generation sequencing library preparation kit

Procedure:

  • Cell Treatment and Cross-linking: Treat cultured cells with the KAT inhibitor or vehicle (DMSO) for the desired time. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating. Quench the cross-linking reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclei in a lysis buffer and shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest overnight. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing and Elution: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by incubating at high temperature with proteinase K. Purify the DNA using phenol:chloroform extraction or a DNA purification kit.

  • Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and input control DNA for next-generation sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of enrichment. Compare the enrichment of histone acetylation marks between inhibitor-treated and control samples to identify differential regions.

ChIP_Seq_Workflow Start Start Cell_Treatment Cell Treatment with KAT Inhibitor Start->Cell_Treatment Crosslinking Formaldehyde Cross-linking Cell_Treatment->Crosslinking Lysis_Shearing Cell Lysis & Chromatin Shearing Crosslinking->Lysis_Shearing Immunoprecipitation Immunoprecipitation with Specific Antibody Lysis_Shearing->Immunoprecipitation Washing Wash Beads Immunoprecipitation->Washing Elution Elution Washing->Elution Reverse_Crosslinking Reverse Cross-linking & DNA Purification Elution->Reverse_Crosslinking Library_Prep_Seq Library Preparation & Sequencing Reverse_Crosslinking->Library_Prep_Seq Data_Analysis Data Analysis: - Alignment - Peak Calling - Differential Analysis Library_Prep_Seq->Data_Analysis End End Data_Analysis->End

Figure 3: ChIP-seq Experimental Workflow. This diagram illustrates the major steps involved in a chromatin immunoprecipitation sequencing experiment to map histone modifications genome-wide following treatment with a KAT inhibitor.

Reverse Transcription Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the expression levels of specific genes. By comparing the mRNA levels of target genes in cells treated with a KAT inhibitor versus control cells, one can determine the effect of the inhibitor on gene transcription.

Materials:

  • Cultured cells treated with KAT inhibitor or vehicle

  • RNA extraction kit

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • Gene-specific forward and reverse primers for target and reference genes

  • SYBR Green or TaqMan qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction: Treat cells with the KAT inhibitor for the desired time. Harvest the cells and extract total RNA using a commercially available kit. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe a fixed amount of RNA into complementary DNA (cDNA) using a reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene, and the cDNA template. Set up reactions for each target gene and at least one stably expressed reference gene (e.g., GAPDH, ACTB).

  • qPCR Amplification: Run the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence of the SYBR Green dye, which intercalates into the double-stranded DNA as it is amplified.

  • Data Analysis: Determine the cycle threshold (Ct) value for each reaction. Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt). Calculate the change in gene expression between the inhibitor-treated and control samples using the ΔΔCt method.

RT_qPCR_Workflow Start Start Cell_Treatment Cell Treatment with KAT Inhibitor Start->Cell_Treatment RNA_Extraction Total RNA Extraction Cell_Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup (Master Mix, Primers, cDNA) cDNA_Synthesis->qPCR_Setup qPCR_Amplification qPCR Amplification & Real-time Detection qPCR_Setup->qPCR_Amplification Data_Analysis Data Analysis: - Determine Ct Values - ΔΔCt Method qPCR_Amplification->Data_Analysis End End Data_Analysis->End

Figure 4: RT-qPCR Experimental Workflow. This diagram outlines the process of measuring changes in gene expression levels in response to a KAT inhibitor using reverse transcription quantitative PCR.

Conclusion

The development of potent and selective KAT modulators has revolutionized our ability to study the intricate mechanisms of gene transcription. By providing the means to acutely and specifically perturb the activity of individual KAT enzymes, these chemical tools allow for a detailed dissection of their roles in health and disease. As exemplified by the p300/CBP inhibitor A-485, these molecules enable researchers to link specific histone acetylation events to the regulation of distinct transcriptional programs and cellular phenotypes. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to leverage KAT modulators in their research, ultimately paving the way for novel therapeutic strategies targeting the epigenetic control of gene expression.

References

Understanding the Binding Properties of KAT Modulator-1 to p300: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding properties of KAT modulator-1, a representative modulator of the histone acetyltransferase p300. This document details the quantitative binding characteristics, experimental methodologies for characterization, and the signaling context of this interaction. For the purpose of this guide, and in the absence of specific data for a compound named "this compound," we will utilize data from well-characterized p300 inhibitors, A-485 and C646, as representative examples of potent and selective p300 modulators.

Introduction to p300 and Its Modulation

The E1A binding protein p300 (also known as EP300 or KAT3B) is a crucial histone acetyltransferase (HAT) that plays a pivotal role in regulating gene transcription through chromatin remodeling. p300, along with its close homolog CREB-binding protein (CBP), acts as a transcriptional co-activator by acetylating lysine residues on histones and other proteins. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, and creating a more open chromatin structure that is accessible to the transcriptional machinery.

Given its central role in gene regulation, the dysregulation of p300 activity is implicated in a variety of diseases, including cancer.[1][2] Consequently, p300 has emerged as a significant therapeutic target. Modulators of p300, including inhibitors and activators, are being actively investigated for their potential in treating these conditions. This guide focuses on the binding properties of small molecule inhibitors that target the catalytic HAT domain of p300.

Quantitative Binding Data of p300 Modulators

The binding affinity and inhibitory potential of small molecule modulators to p300 are quantified using various biochemical and biophysical assays. The following tables summarize the key quantitative data for the representative p300 inhibitors, A-485 and C646.

CompoundAssay TypeParameterValueTargetReference
A-485 TR-FRETIC509.8 nMp300-BHC[3]
TR-FRETIC502.6 nMCBP-BHC[3]
Cellular Assay (PC-3 cells)EC50 (H3K27Ac)103 nMp300/CBP[4]
Surface Plasmon ResonanceKD15 ± 1 nMp300-HAT
C646 Radioactive HAT AssayKi400 nMp300
Radioactive HAT AssayIC50~10 µMp300

Table 1: Binding Affinity and Potency of Representative p300 Inhibitors. BHC: Bromodomain-HAT-C/H3 domain; TR-FRET: Time-Resolved Fluorescence Energy Transfer; IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; KD: Dissociation constant; Ki: Inhibition constant.

CompoundParameterValueMethodReference
A-485 kon (Association Rate)Not ReportedSurface Plasmon Resonance
koff (Dissociation Rate)1.3 ± 0.01e-03 /sSurface Plasmon Resonance
t1/2 (Half-life)531 ± 4.5 sSurface Plasmon Resonance

Table 2: Kinetic Parameters of A-485 Binding to p300-HAT.

Experimental Protocols for Characterizing p300 Binding

The following sections provide detailed methodologies for key experiments used to characterize the binding of modulators to p300.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based, no-wash assay technology used to study biomolecular interactions. For p300, it is often employed to measure the inhibition of histone acetylation.

Principle: The assay relies on the proximity of Donor and Acceptor beads. A biotinylated histone peptide substrate is captured by Streptavidin-coated Donor beads. An antibody specific to the acetylated form of the peptide binds to the acetylated product and is in turn captured by Protein A-coated Acceptor beads. When in close proximity, excitation of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the Acceptor beads, leading to a chemiluminescent signal at 520-620 nm. Inhibition of p300 activity results in a decrease in the AlphaScreen signal.

Experimental Protocol (based on a generic p300 AlphaLISA assay kit):

  • Reagent Preparation:

    • Prepare 1x HAT Assay Buffer by diluting a 2x stock with sterile water.

    • Reconstitute lyophilized biotinylated histone H3 peptide substrate and Acetyl-CoA to their final concentrations in 1x HAT Assay Buffer.

    • Dilute the p300 enzyme to the desired concentration (e.g., 0.5 ng/µL) in 1x HAT Assay Buffer on ice.

    • Prepare serial dilutions of the test compound (this compound) in 1x HAT Assay Buffer. Ensure the final DMSO concentration is below 0.5%.

    • Prepare the Detection Mix by diluting the anti-acetylated histone antibody and Acceptor beads in 1x Detection Buffer.

    • Prepare the Donor bead solution by diluting Streptavidin-coated Donor beads in 1x Detection Buffer.

  • Assay Procedure (384-well format):

    • Add 2 µL of the test compound dilutions or vehicle control to the appropriate wells of a 384-well white Optiplate.

    • Add 2 µL of the diluted p300 enzyme solution to all wells except the "Blank" control. Add 2 µL of 1x HAT Assay Buffer to the "Blank" wells.

    • Add 2 µL of a mixture of the biotinylated histone H3 peptide and Acetyl-CoA to all wells to initiate the enzymatic reaction.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Add 10 µL of the Detection Mix to each well to stop the reaction and label the product.

    • Incubate the plate at room temperature for 30-60 minutes in the dark.

    • Add 10 µL of the Donor bead solution to each well.

    • Incubate the plate at room temperature for 30-60 minutes in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Subtract the signal from the "Blank" wells from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

AlphaScreen_Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection p300 p300 Enzyme H3 Biotin-Histone H3 Peptide p300->H3 binds AcH3 Acetylated Biotin-H3 p300->AcH3 produces AcCoA Acetyl-CoA AcCoA->p300 Modulator This compound Modulator->p300 inhibits Donor Streptavidin Donor Bead AcH3->Donor binds Acceptor Anti-AcH3 Acceptor Bead AcH3->Acceptor binds Signal Light Signal (520-620nm) Donor->Signal generates Acceptor->Signal emits SPR_Workflow cluster_immobilization Ligand Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis Chip Sensor Chip Activate Activate Surface (NHS/EDC) Chip->Activate p300_sol p300 Solution Activate->p300_sol Immobilize Immobilize p300 p300_sol->Immobilize Deactivate Deactivate (Ethanolamine) Immobilize->Deactivate Inject Inject Modulator Deactivate->Inject Modulator_sol This compound Solution Modulator_sol->Inject Association Association Phase Inject->Association Dissociation Dissociation Phase Association->Dissociation Regenerate Regenerate Surface Dissociation->Regenerate Regenerate->Inject Sensorgram Sensorgram Data Fit Fit to Binding Model Sensorgram->Fit Kinetics Determine kon, koff, KD Fit->Kinetics ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis p300_prep Prepare p300 Solution Dialyze Dialyze in same buffer p300_prep->Dialyze Modulator_prep Prepare Modulator Solution Modulator_prep->Dialyze Degas Degas solutions Dialyze->Degas Load_p300 Load p300 into cell Degas->Load_p300 Load_Modulator Load Modulator into syringe Degas->Load_Modulator Titrate Inject Modulator into p300 Load_p300->Titrate Load_Modulator->Titrate Measure_Heat Measure heat change Titrate->Measure_Heat Plot_Data Plot heat vs. molar ratio Measure_Heat->Plot_Data Fit_Isotherm Fit binding isotherm Plot_Data->Fit_Isotherm Determine_Params Determine KD, n, ΔH, ΔS Fit_Isotherm->Determine_Params NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNFα, IL-1) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates to p300 p300 p300_nuc p300 p300->p300_nuc Modulator This compound Modulator_nuc This compound Modulator->Modulator_nuc Nucleus Nucleus Genes Target Gene Expression (e.g., cytokines, chemokines) NFkB_nuc->p300_nuc recruits p300_nuc->Genes activates transcription p300_nuc->NFkB_nuc acetylates p65 Modulator_nuc->p300_nuc inhibits p53_Pathway cluster_normal Normal Conditions cluster_damage DNA Damage Response DNA_damage DNA Damage p53 p53 MDM2 MDM2 p300 p300 Modulator This compound Nucleus Nucleus Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest p53_norm p53 MDM2_norm MDM2 p53_norm->MDM2_norm binds Degradation p53 Degradation p53_norm->Degradation p300_norm p300 MDM2_norm->p300_norm recruits p300_norm->p53_norm ubiquitinates DNA_damage_node DNA Damage p53_act Activated p53 (phosphorylated) DNA_damage_node->p53_act stabilizes & activates p300_act p300 p53_act->p300_act recruits p300_act->p53_act acetylates Target_Genes Target Gene Transcription (e.g., p21, PUMA) p300_act->Target_Genes activates Modulator_act This compound Modulator_act->p300_act inhibits Target_Genes->Apoptosis Target_Genes->CellCycleArrest

References

Preliminary Investigation of KAT Modulator-1 in Leukemia Cells: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the preliminary investigations into the activity of KAT Modulator-1, a novel epigenetic modifier, in the context of leukemia. This compound is identified as a modulator of the lysine acetyltransferase (KAT) p300/CBP, key regulators of gene expression implicated in various cancers, including hematological malignancies. This whitepaper summarizes the current understanding of its mechanism of action, presents key preclinical data in leukemia cell lines, outlines detailed experimental protocols for the cited experiments, and provides visual representations of the implicated signaling pathways and experimental workflows.

Introduction: Targeting Epigenetic Regulation in Leukemia

The dysregulation of epigenetic machinery is a hallmark of many cancers, including acute myeloid leukemia (AML). Histone acetyltransferases (HATs), also known as lysine acetyltransferases (KATs), are critical enzymes that catalyze the transfer of acetyl groups to lysine residues on histone and non-histone proteins. This acetylation is generally associated with a more open chromatin structure and increased gene transcription.

The paralogous proteins p300 (KAT3B) and CREB-binding protein (CBP or KAT3A) are crucial KATs that function as transcriptional co-activators for a multitude of transcription factors involved in cell growth, differentiation, and apoptosis.[1] Their aberrant activity has been linked to the maintenance of a malignant phenotype in leukemia.[2] Consequently, the development of small molecule inhibitors targeting p300/CBP is a promising therapeutic strategy.[1][3]

This compound (also referred to as Compound 3) has been identified as a modulator of p300/CBP activity.[4] It has been shown to interact with the full-length p300 protein, but not with its isolated catalytic domain, suggesting a unique modulatory mechanism. Preliminary studies have demonstrated its ability to inhibit the enzymatic activity of KAT3A and impact histone acetylation in leukemia cells, warranting further investigation into its therapeutic potential.

Mechanism of Action of this compound

This compound appears to exert its effects through the modulation of the p300/CBP co-activator complex. The primary mechanism involves the inhibition of histone acetylation, leading to a more condensed chromatin state and the repression of key oncogenic gene transcription.

Signaling Pathway

The inhibition of p300/CBP by modulators like this compound is expected to impact downstream signaling pathways critical for leukemia cell survival and proliferation. A key target of p300/CBP in many hematological malignancies is the MYC oncogene. By reducing histone acetylation at the MYC promoter and enhancer regions, p300/CBP inhibitors can lead to the downregulation of MYC expression. Another important transcription factor regulated by p300/CBP is IRF4, which is crucial for the survival of multiple myeloma cells.

G cluster_0 Drug-Target Interaction cluster_1 Epigenetic Regulation cluster_2 Cellular Outcomes KAT_Modulator_1 KAT_Modulator_1 p300_CBP p300_CBP KAT_Modulator_1->p300_CBP Inhibition Histone_Acetylation Histone_Acetylation p300_CBP->Histone_Acetylation Decreased Chromatin_Condensation Chromatin_Condensation Histone_Acetylation->Chromatin_Condensation MYC_IRF4_Transcription MYC_IRF4_Transcription Chromatin_Condensation->MYC_IRF4_Transcription Repression Cell_Cycle_Arrest Cell_Cycle_Arrest MYC_IRF4_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis MYC_IRF4_Transcription->Apoptosis Differentiation Differentiation MYC_IRF4_Transcription->Differentiation G U937_Cells U937_Cells Treatment Treatment U937_Cells->Treatment This compound Histone_Extraction Histone_Extraction Treatment->Histone_Extraction SDS_PAGE SDS_PAGE Histone_Extraction->SDS_PAGE Western_Blot Western_Blot SDS_PAGE->Western_Blot Detection Detection Western_Blot->Detection Anti-acetyl-H3 Ab

References

Methodological & Application

Application Notes and Protocols: In Vitro Assay for KAT Modulator-1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine acetyltransferases (KATs) are a class of enzymes crucial for regulating cellular processes through the acetylation of lysine residues on histone and non-histone proteins.[1][2] This post-translational modification plays a significant role in gene expression, DNA repair, and cell signaling.[2][3] Dysregulation of KAT activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[1] "KAT modulator-1" represents a novel compound designed to modulate the activity of a specific lysine acetyltransferase. This document provides a detailed protocol for characterizing the in vitro activity of this compound, enabling researchers to assess its potency and mechanism of action.

Signaling Pathway of Lysine Acetylation

KATs catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of a lysine residue on a substrate protein, such as a histone. This reaction neutralizes the positive charge of the lysine, altering the protein's structure and function. This can lead to changes in chromatin structure and gene transcription. The activity of KATs is counteracted by lysine deacetylases (KDACs), which remove the acetyl group, ensuring a dynamic and tightly regulated process.

KAT_Signaling_Pathway cluster_0 Cellular Inputs cluster_1 Enzymatic Reaction cluster_2 Downstream Effects Signal Signal KAT KAT Signal->KAT Activation Acetylated_Protein Acetylated Protein KAT->Acetylated_Protein Acetylation CoA CoA-SH KAT->CoA Acetyl_CoA Acetyl_CoA Acetyl_CoA->KAT Substrate_Protein Substrate Protein (e.g., Histone) Substrate_Protein->KAT Chromatin_Remodeling Chromatin Remodeling Acetylated_Protein->Chromatin_Remodeling KAT_Modulator_1 This compound KAT_Modulator_1->KAT Modulation Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription Cellular_Response Cellular Response Gene_Transcription->Cellular_Response

Fig. 1: Simplified signaling pathway of KAT modulation.

Quantitative Data Summary

The following table summarizes hypothetical dose-response data for this compound in a biochemical assay targeting a generic KAT enzyme.

Concentration of this compound (µM)% Inhibition of KAT Activity (Mean ± SD, n=3)IC50 (µM)
0.015.2 ± 1.1\multirow{7}{*}{1.5}
0.115.8 ± 2.5
0.535.1 ± 3.2
1.048.9 ± 4.1
5.075.4 ± 2.8
10.092.3 ± 1.9
50.098.1 ± 0.8

Table 1: Dose-response of this compound on KAT activity.

Experimental Protocols

Biochemical Assay for KAT Activity

This protocol describes a common method to measure the direct effect of this compound on the enzymatic activity of a recombinant KAT. There are various formats for this assay, including those that detect the acetylated product directly (e.g., using specific antibodies in an ELISA format) or those that measure the formation of the co-product, coenzyme A (CoA).

Materials:

  • Recombinant human KAT enzyme (e.g., p300/CBP, GCN5/PCAF)

  • Histone substrate (e.g., Histone H3 or a specific peptide)

  • Acetyl-CoA

  • This compound

  • Assay Buffer: 50 mM HEPES (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT

  • Detection reagent (format-dependent, e.g., antibody for acetylated lysine, or a reagent to detect free CoA)

  • 96-well assay plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM to 1 nM.

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing the assay buffer, recombinant KAT enzyme, and the histone substrate.

  • Incubation with Modulator: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells. Incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding acetyl-CoA to each well.

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a stop solution, which will depend on the detection method.

  • Detection: Measure the signal according to the manufacturer's instructions for the chosen detection reagent. This could involve measuring fluorescence, luminescence, or absorbance.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve using appropriate software.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Biochemical Assay Workflow A Prepare Serial Dilutions of this compound C Add Modulator/Vehicle to Wells A->C B Prepare Reaction Mix (Buffer, KAT Enzyme, Substrate) B->C D Pre-incubate C->D E Initiate Reaction with Acetyl-CoA D->E F Incubate at 30°C E->F G Stop Reaction F->G H Read Signal (Plate Reader) G->H I Data Analysis (IC50 determination) H->I

Fig. 2: Workflow for the in vitro biochemical assay.

Conclusion

The provided protocols and background information offer a robust framework for the initial in vitro characterization of "this compound." By employing these methods, researchers can obtain critical data on the compound's potency and its direct effect on KAT enzyme activity. Further cellular assays would be necessary to confirm these findings in a more complex biological environment and to elucidate the downstream effects of KAT modulation.

References

Application Notes and Protocols for KAT Modulator-1 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KAT Modulator-1, a member of the long-chain alkylidenemalonates (LoCAMs) class of molecules, has been identified as a modulator of K (lysine) acetyltransferases (KATs), particularly targeting the p300/CBP family.[1] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a focus on its effects on apoptosis and histone acetylation. The protocols are based on established methodologies and findings related to the activity of LoCAMs in relevant cell lines.

Mechanism of Action

This compound exerts its effects by modulating the activity of the p300/CBP histone acetyltransferases. These enzymes play a crucial role in chromatin remodeling and the transcriptional regulation of a wide array of genes involved in cellular processes such as proliferation, differentiation, and apoptosis.[2][3] By altering p300/CBP activity, this compound can influence the acetylation status of histones and other protein targets, leading to changes in gene expression and subsequent cellular responses. The modulation of p300/CBP by this compound has been shown to induce apoptosis in cancer cell lines, such as the human monocytic leukemia cell line U937.[4]

Signaling Pathway

The p300/CBP coactivators are central nodes in various signaling pathways. They are involved in the regulation of apoptosis through their interaction with key proteins like p53. Acetylation of p53 by p300/CBP can enhance its stability and transcriptional activity, promoting the expression of pro-apoptotic genes.[3] Furthermore, p300/CBP is implicated in the NF-κB signaling pathway, which is a critical regulator of inflammation and cell survival. Modulation of p300/CBP can therefore impact these pathways, leading to an apoptotic response.

p300_CBP_Apoptosis_Pathway This compound This compound p300_CBP p300_CBP This compound->p300_CBP Modulates Histone_Acetylation Histone Acetylation p300_CBP->Histone_Acetylation Catalyzes p53 p53 p300_CBP->p53 Acetylates NFkB NF-κB p300_CBP->NFkB Modulates Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression Apoptosis_Genes Apoptosis-related Gene Expression Gene_Expression->Apoptosis_Genes Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Promotes Cell_Survival Cell Survival Apoptosis->Cell_Survival Inhibits p53->Apoptosis_Genes Activates NFkB->Cell_Survival Promotes Apoptosis_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed U937 cells (2 x 10^5 cells/mL) Treat_Cells Treat cells with desired concentrations of This compound Seed_Cells->Treat_Cells Prepare_Modulator Prepare this compound stock solution in DMSO Prepare_Modulator->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Harvest_Cells Harvest cells Incubate->Harvest_Cells Apoptosis_Assay Perform Apoptosis Assay (e.g., Annexin V/PI staining) Harvest_Cells->Apoptosis_Assay Flow_Cytometry Analyze by Flow Cytometry Apoptosis_Assay->Flow_Cytometry

References

Application Notes and Protocols for Histone Acetylation Assay Using KAT Modulator-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone acetylation is a key epigenetic modification crucial for regulating gene expression, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. The acetylation status of histones is dynamically controlled by two opposing enzyme families: histone acetyltransferases (KATs) and histone deacetylases (HDACs). Among the KATs, the paralogous proteins p300 and CBP are master regulators that acetylate histones and other proteins, influencing a wide array of cellular processes.

KAT modulator-1 is a novel small molecule that modulates the activity of the p300/CBP lysine acetyltransferases. Unlike direct catalytic inhibitors, this compound is understood to be an allosteric modulator, interacting with the full-length p300 protein at a site distinct from the catalytic domain. This interaction is thought to induce conformational changes that alter the enzyme's substrate specificity and overall activity. These application notes provide detailed protocols for assessing the impact of this compound on histone acetylation in both in vitro and cellular contexts.

Signaling Pathway of Histone Acetylation and Modulation

Histone acetyltransferases, such as p300/CBP, transfer an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails. This modification neutralizes the positive charge of the lysine, weakening the interaction between the histone tail and the negatively charged DNA backbone. This leads to a more relaxed chromatin structure, known as euchromatin, which is generally associated with transcriptional activation. Conversely, HDACs remove these acetyl groups, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression. Allosteric modulators like this compound can fine-tune this process by altering the catalytic activity or substrate preference of p300/CBP, thereby influencing the expression of specific gene sets.

HistoneAcetylation Histone Acetylation Signaling Pathway Acetyl_CoA Acetyl-CoA p300_CBP p300/CBP (KAT) Acetyl_CoA->p300_CBP Substrate Histone Histone (Lysine) p300_CBP->Histone Acetylation Acetylated_Histone Acetylated Histone (Euchromatin) Transcription_Repression Transcriptional Repression Histone->Transcription_Repression HDAC HDAC Acetylated_Histone->HDAC Deacetylation Transcription_Activation Transcriptional Activation Acetylated_Histone->Transcription_Activation KAT_Modulator_1 This compound KAT_Modulator_1->p300_CBP Allosteric Modulation

Caption: Allosteric modulation of p300/CBP by this compound influences histone acetylation and subsequent gene transcription.

Data Presentation

The following tables summarize hypothetical quantitative data representing the expected outcomes from the described experimental protocols. These tables are intended to serve as a template for presenting experimental results obtained with this compound.

Table 1: In Vitro Histone H3 Acetylation Assay with this compound

Treatment GroupConcentration (µM)Acetyl-H3 (K27) Signal (Relative Luminescence Units)% Modulation of p300 Activity
Vehicle Control (DMSO)015,8420%
This compound0.118,218+15%
This compound122,179+40%
This compound1011,089-30%
This compound1006,337-60%
C646 (Inhibitor Control)104,753-70%

Table 2: Cellular Histone H3 Acetylation Assay (Western Blot) with this compound

Treatment GroupConcentration (µM)Acetyl-H3 (K27) / Total H3 (Normalized Intensity)Fold Change vs. Vehicle
Vehicle Control (DMSO)01.001.0
This compound0.11.251.25
This compound11.621.62
This compound100.780.78
This compound1000.450.45
A-485 (Inhibitor Control)10.310.31

Experimental Protocols

In Vitro Histone Acetylation Assay (Luminescent)

This assay measures the activity of recombinant p300/CBP on a histone H3 substrate in the presence of this compound. The amount of acetylated histone is quantified using a specific antibody and a luminescent secondary antibody.

Experimental Workflow:

Caption: Workflow for the in vitro histone acetylation assay.

Materials:

  • Recombinant human p300 protein

  • Histone H3 peptide (e.g., residues 1-21)

  • Acetyl-CoA

  • This compound

  • p300/CBP inhibitor (e.g., C646) as a control

  • Assay Buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • White 96-well assay plates

  • Anti-acetyl-Histone H3 (e.g., anti-AcH3K27) antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant p300 in assay buffer.

    • Prepare a 2X solution of histone H3 peptide and acetyl-CoA in assay buffer.

    • Prepare a series of 2X dilutions of this compound and control compounds in assay buffer.

  • Reaction Setup:

    • In a 96-well plate, add 25 µL of the 2X this compound/control dilutions to the appropriate wells.

    • Add 25 µL of the 2X p300 enzyme solution to all wells except the no-enzyme control.

    • Initiate the reaction by adding 50 µL of the 2X histone H3/acetyl-CoA substrate mix to all wells.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Detection:

    • Stop the reaction by adding 10 µL of 0.5 M EDTA.

    • Follow the manufacturer's protocol for the luminescent detection kit, which typically involves:

      • Transferring the reaction mixture to an antibody-coated plate.

      • Incubating with the primary anti-acetyl-histone H3 antibody.

      • Washing the plate.

      • Incubating with the HRP-conjugated secondary antibody.

      • Washing the plate.

      • Adding the chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Immediately read the luminescence on a plate reader.

    • Subtract the background (no-enzyme control) from all readings.

    • Calculate the percentage of modulation relative to the vehicle control (DMSO).

Cellular Histone Acetylation Assay (Western Blot)

This protocol determines the effect of this compound on the overall levels of histone acetylation in a cellular context.

Experimental Workflow:

Caption: Workflow for the cellular histone acetylation assay via Western blot.

Materials:

  • Human cell line (e.g., HEK293T, HeLa)

  • Cell culture medium and supplements

  • This compound

  • p300/CBP inhibitor (e.g., A-485) as a control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Reagents for histone extraction (e.g., acid extraction)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-Histone H3 (e.g., anti-AcH3K27), anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat the cells with various concentrations of this compound, a vehicle control (DMSO), and a positive control inhibitor for 24 hours.

  • Histone Extraction:

    • Harvest the cells by scraping and pelleting by centrifugation.

    • Perform histone extraction using an acid extraction protocol. Briefly, lyse the cells, isolate the nuclei, and extract histones using 0.2 N HCl. Neutralize the extract with NaOH.

  • Protein Quantification:

    • Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of histone extract (e.g., 10-20 µg) onto a 15% SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against acetylated histone H3 and total histone H3 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the bands using image analysis software.

    • Normalize the intensity of the acetylated histone H3 band to the corresponding total histone H3 band to account for loading differences.

    • Calculate the fold change in acetylation relative to the vehicle-treated control.

Conclusion

The provided protocols offer robust methods for characterizing the effects of this compound on p300/CBP activity and histone acetylation. The in vitro assay allows for a direct assessment of the modulator's impact on enzyme kinetics, while the cellular assay provides insights into its efficacy in a more complex biological environment. The unique allosteric mechanism of this compound presents a promising avenue for the development of novel therapeutics that can fine-tune epigenetic regulation with potentially greater specificity and fewer off-target effects than traditional active-site inhibitors. Careful execution of these assays will be critical in elucidating the full therapeutic potential of this and other novel KAT modulators.

Application of KAT Modulator-1 in Chromatin Immunoprecipitation (ChIP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone acetyltransferases (KATs) are a class of enzymes crucial for the regulation of gene expression. By adding acetyl groups to histone proteins, KATs neutralize their positive charge, leading to a more relaxed chromatin structure that is accessible to transcription factors and the transcriptional machinery. This process is generally associated with transcriptional activation. One of the most studied KATs is p300 (also known as KAT3B), a transcriptional co-activator that plays a vital role in cell proliferation, differentiation, and development. Dysregulation of p300 activity has been implicated in various diseases, including cancer.

KAT modulator-1 is a novel small molecule designed to interact with the full-length p300 protein, distinguishing itself by not binding to the catalytic domain directly.[1] This unique mechanism of action suggests that this compound may influence p300 function and, consequently, gene expression through allosteric modulation or by affecting its interaction with other proteins. Understanding the impact of this compound on the genomic localization and activity of p300 is essential for elucidating its therapeutic potential.

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell. When followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq), it allows for the identification of specific genomic regions where a protein of interest is bound. This application note provides a detailed protocol for utilizing this compound in ChIP experiments to study its effects on p300 binding to target gene promoters and the associated changes in histone acetylation.

Principle of the Method

This protocol outlines a ChIP assay to assess the effect of this compound on the binding of p300 to specific gene loci. The experiment involves treating cells with this compound, followed by cross-linking of proteins to DNA. The chromatin is then sheared, and an antibody specific to p300 is used to immunoprecipitate the p300-DNA complexes. The associated DNA is subsequently purified and quantified by qPCR to determine the enrichment of specific genomic regions. By comparing the results from treated and untreated cells, researchers can infer the modulatory effect of the compound on p300's genomic localization.

Data Presentation

The following tables represent hypothetical data demonstrating the potential effects of this compound as investigated by ChIP-qPCR.

Table 1: Effect of this compound on p300 Binding to Target Gene Promoters

Target Gene PromoterTreatment% Input (Mean ± SD)Fold Enrichment vs. IgG
Gene A (Known p300 target) Vehicle Control2.5 ± 0.325
This compound (10 µM)1.2 ± 0.212
Gene B (Known p300 target) Vehicle Control3.1 ± 0.431
This compound (10 µM)1.5 ± 0.315
Negative Control Locus Vehicle Control0.1 ± 0.051
This compound (10 µM)0.1 ± 0.041

Table 2: Effect of this compound on Histone H3 Acetylation (H3K27ac) at p300 Target Gene Promoters

Target Gene PromoterTreatment% Input (Mean ± SD)Fold Enrichment vs. IgG
Gene A (Known p300 target) Vehicle Control4.2 ± 0.542
This compound (10 µM)2.1 ± 0.421
Gene B (Known p300 target) Vehicle Control5.0 ± 0.650
This compound (10 µM)2.5 ± 0.525
Negative Control Locus Vehicle Control0.2 ± 0.072
This compound (10 µM)0.2 ± 0.062

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate a suitable cell line (e.g., HeLa, U937) at an appropriate density in 150 mm culture dishes. For a standard ChIP experiment, aim for approximately 1-2 x 107 cells per immunoprecipitation.

  • Cell Growth: Culture the cells in their recommended growth medium at 37°C in a humidified incubator with 5% CO2 until they reach 80-90% confluency.

  • Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, or 24 hours). The optimal concentration and treatment time should be determined empirically.

Protocol 2: Chromatin Immunoprecipitation (ChIP)
  • Cross-linking:

    • To the cell culture medium, add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.

    • Incubate at room temperature for 10 minutes with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.

  • Cell Lysis and Chromatin Shearing:

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells into a conical tube and centrifuge to pellet.

    • Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

    • Sonicate the chromatin to an average fragment size of 200-1000 bp. The optimal sonication conditions must be determined empirically for each cell type and instrument.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C.

    • Collect the supernatant (pre-cleared chromatin).

    • Set aside a small aliquot of the pre-cleared chromatin as the "input" control.

    • To the remaining chromatin, add a specific antibody against p300 (or H3K27ac) and a negative control IgG antibody.

    • Incubate overnight at 4°C with rotation.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.

  • Washes and Elution:

    • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.

    • Elute the immunoprecipitated complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by adding NaCl to the eluates and input samples and incubating at 65°C for at least 6 hours.

    • Treat with RNase A and Proteinase K to remove RNA and proteins.

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

Protocol 3: Quantitative PCR (qPCR) Analysis
  • Primer Design: Design and validate qPCR primers that amplify specific regions of interest (e.g., promoter regions of known p300 target genes) and a negative control region where p300 is not expected to bind.

  • qPCR Reaction: Set up qPCR reactions using a suitable SYBR Green master mix with the purified ChIP DNA and input DNA as templates.

  • Data Analysis:

    • Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA (% Input).

    • Calculate the fold enrichment of the target loci relative to the negative control IgG.

Visualizations

Signaling Pathway

Signaling_Pathway cluster_0 Cellular Stimulus cluster_1 Signal Transduction cluster_2 Transcriptional Regulation Stimulus Growth Factors, Stress, etc. Kinase_Cascade Kinase Cascade Stimulus->Kinase_Cascade TF Transcription Factor (e.g., CREB, p53) Kinase_Cascade->TF Activation p300 p300/CBP TF->p300 Recruitment HAT_activity Histone Acetylation (H3K27ac) p300->HAT_activity Catalyzes KAT_modulator This compound KAT_modulator->p300 Modulates Chromatin Chromatin Remodeling HAT_activity->Chromatin Gene_Expression Target Gene Expression Chromatin->Gene_Expression Activation

Caption: p300-mediated transcriptional activation pathway and the potential point of intervention for this compound.

Experimental Workflow

ChIP_Workflow A 1. Cell Treatment (Vehicle vs. This compound) B 2. Formaldehyde Cross-linking A->B C 3. Cell Lysis & Chromatin Shearing B->C D 4. Immunoprecipitation (with p300 or H3K27ac antibody) C->D E 5. Wash & Elute D->E F 6. Reverse Cross-links & DNA Purification E->F G 7. qPCR Analysis F->G H 8. Data Interpretation G->H

Caption: Chromatin Immunoprecipitation (ChIP) experimental workflow for studying the effects of this compound.

References

KAT modulator-1 solubility and stock solution preparation guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KAT modulator-1 is a small molecule compound that functions as a modulator of lysine acetyltransferases (KATs). Specifically, it has been identified to interact with the full-length p300 protein, a histone acetyltransferase, but not with its catalytic domain. This interaction suggests a modulatory role in epigenetic regulation. These application notes provide a comprehensive guide to the solubility, stock solution preparation, and a general protocol for a cell-based assay to evaluate the effects of this compound.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueCitation(s)
Molecular Weight 308.50 g/mol
CAS Number 1314006-43-3
Solubility in DMSO 100 mg/mL (324.15 mM)[1]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month

Stock Solution Preparation

Materials
  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block set to 80°C

  • Sonicator

Protocol
  • Calculate the required amount of this compound: To prepare a 10 mM stock solution, for example, use the following formula:

    • Mass (mg) = 10 mM * 0.001 L * 308.50 g/mol * 1000 mg/g = 3.085 mg per 1 mL of DMSO.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add the desired volume of high-purity, anhydrous DMSO to the tube containing the this compound powder. It is crucial to use newly opened DMSO as hygroscopic DMSO can significantly impact solubility[1].

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • For complete dissolution to achieve a 100 mg/mL concentration, warming and heating to 80°C, along with sonication, is recommended[1]. For lower concentrations, these steps may also aid in ensuring the compound is fully dissolved.

    • Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

G cluster_start Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate required mass vortex Vortex add_dmso->vortex heat Heat to 80°C vortex->heat sonicate Sonicate heat->sonicate aliquot Aliquot into single-use volumes sonicate->aliquot Ensure complete dissolution store Store at -80°C or -20°C aliquot->store

Workflow for this compound Stock Solution Preparation.

Signaling Pathway

This compound influences cellular processes by modulating the activity of lysine acetyltransferases, particularly p300 (also known as KAT3A). These enzymes play a critical role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This acetylation neutralizes the positive charge on lysine, weakening the interaction between histones and DNA, leading to a more open chromatin structure. This "relaxed" chromatin is more accessible to transcription factors, thereby promoting gene expression.

The p300/CBP family of KATs are key transcriptional co-activators involved in a multitude of signaling pathways that regulate cell proliferation, differentiation, and apoptosis. By modulating p300 activity, this compound can indirectly influence the transcriptional programs of pathways such as Wnt/β-catenin and NF-κB.

G cluster_input Modulator cluster_target Target Enzyme cluster_mechanism Mechanism of Action cluster_output Downstream Effects KAT_mod This compound p300 p300/KAT3A KAT_mod->p300 Modulates histone_acetylation Histone Acetylation p300->histone_acetylation Catalyzes chromatin Chromatin Remodeling histone_acetylation->chromatin Leads to gene_expression Altered Gene Expression chromatin->gene_expression Regulates cell_processes Modulation of Cell Cycle, Apoptosis, DNA Repair gene_expression->cell_processes Impacts

Signaling Pathway of this compound.

Experimental Protocols

The following is a general protocol for a cell-based assay to assess the effect of this compound on cell viability and histone acetylation. This protocol is based on common methodologies used for other p300/CBP inhibitors and should be optimized for your specific cell line and experimental conditions.

Cell Viability Assay (MTT or WST-8)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the modulator. Include a vehicle control (DMSO) at the same final concentration as the highest modulator concentration.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay: Add the MTT or WST-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for Histone Acetylation
  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for a specified time.

  • Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 (Lys27)) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3 or β-actin).

G cluster_prep Cell Preparation cluster_treat Treatment cluster_viability Cell Viability Assay cluster_western Western Blot Analysis seed_cells Seed Cells in Plates treat_modulator Treat with this compound (and vehicle control) seed_cells->treat_modulator Allow adherence add_reagent Add MTT/WST-8 Reagent treat_modulator->add_reagent Incubate (24-72h) cell_lysis Cell Lysis & Protein Quantification treat_modulator->cell_lysis Incubate (e.g., 24h) measure_abs Measure Absorbance add_reagent->measure_abs Incubate sds_page SDS-PAGE & Transfer cell_lysis->sds_page antibody Antibody Incubation (e.g., anti-AcH3K27) sds_page->antibody detect Detection & Analysis antibody->detect

References

Application Notes and Protocols for Delivering KAT Modulator-1 into Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the effective delivery of KAT Modulator-1, a small molecule inhibitor of lysine acetyltransferases (KATs), into primary cells. The information compiled herein is intended to guide researchers in selecting and applying the most suitable methods for their experimental needs, with a focus on electroporation and lipid-based nanoparticle delivery.

Introduction to this compound Delivery

Lysine acetyltransferases (KATs) are a family of enzymes crucial for regulating gene expression and other cellular processes through the acetylation of histone and non-histone proteins.[1][2] Dysregulation of KAT activity is implicated in various diseases, including cancer, making KAT inhibitors like this compound valuable tools for basic research and therapeutic development.[1][2][3] However, primary cells, which are more representative of in vivo conditions, are notoriously difficult to transfect with foreign molecules. This document outlines two effective methods for delivering this compound into these challenging cell types: electroporation and lipid-based nanoparticle delivery.

Data Presentation: Comparison of Delivery Methods

Table 1: Electroporation Efficiency and Viability in Primary Cells

Primary Cell TypeMolecule DeliveredTransfection Efficiency (%)Cell Viability (%)Reference
Primary Human T CellsPlasmid DNA~60%~50-70%
Primary Murine Dendritic CellsPlasmid DNA (4.7 kbp)~20-30% (nsPEF)~40-60%
Human Primary FibroblastssiRNA93%Not specified
Human Umbilical Vein Endothelial Cells (HUVEC)siRNA94%Not specified
HeLa CellsNot specifiedNot specified63.49% (at 1.6 kV/cm)

Note: Efficiency and viability are highly dependent on electroporation parameters (voltage, pulse duration, buffer composition) and cell type.

Table 2: Lipid-Based Delivery Efficiency and Viability in Primary Cells

Primary Cell TypeDelivery ReagentMolecule DeliveredTransfection Efficiency (%)Cell Viability (%)Reference
Primary FibroblastsLipofectamine LTX + FuGENE HDPlasmid DNA~15-20%Not specified
Primary HepatoblastsLipofectamine LTX + FuGENE HDPlasmid DNA~10-15%Not specified
Primary MonocytesLipofectamine RNAiMAXsiRNA~80%High
AGS Gastric Cancer CellsX-tremeGENE HPPlasmid DNA36.9%68-75%
CHO-K1 CellsTurbofectpEGFP-N174%High

Note: The efficiency of lipid-based delivery is influenced by the specific reagent, lipid-to-cargo ratio, and cell type.

Experimental Protocols

Here, we provide detailed protocols for the delivery of this compound into primary cells using electroporation and lipid-based nanoparticles.

Electroporation-Mediated Delivery of this compound

Electroporation utilizes an electrical pulse to transiently permeabilize the cell membrane, allowing the entry of small molecules. This method is often effective for difficult-to-transfect primary cells.

Materials:

  • Primary cells of interest

  • This compound (dissolved in a compatible solvent, e.g., DMSO)

  • Electroporation device and compatible cuvettes (e.g., Bio-Rad Gene Pulser, Lonza Nucleofector)

  • Electroporation buffer (commercial or in-house prepared, e.g., Opti-MEM™ or PBS)

  • Cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Protocol:

  • Cell Preparation:

    • Culture primary cells to the desired confluency.

    • On the day of electroporation, harvest the cells by centrifugation (e.g., 200 x g for 5 minutes).

    • Wash the cell pellet once with ice-cold sterile PBS.

    • Resuspend the cells in cold electroporation buffer at a concentration of 1 x 107 cells/mL.

  • Electroporation:

    • In a sterile microcentrifuge tube, mix 100 µL of the cell suspension with the desired final concentration of this compound. Note: The optimal concentration of this compound should be determined empirically, starting with a range based on its known IC50 value.

    • Transfer the cell/modulator mixture to a pre-chilled electroporation cuvette.

    • Place the cuvette in the electroporation chamber.

    • Apply the electrical pulse using parameters optimized for your specific primary cell type. If using a Nucleofector, select the appropriate pre-programmed setting. For other devices, a starting point could be 250V and 500µF for a 0.4 cm gap cuvette.

    • Immediately after the pulse, allow the cells to recover in the cuvette for 10-20 minutes at room temperature.

  • Post-Electroporation Culture:

    • Gently resuspend the cells in pre-warmed complete cell culture medium.

    • Transfer the cell suspension to a culture plate.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).

    • The effect of this compound can be assessed at the desired time points post-transfection.

Lipid Nanoparticle (LNP)-Mediated Delivery of this compound

Lipid nanoparticles are vesicles composed of lipids that can encapsulate and deliver cargo, such as small molecules, into cells. This method generally offers lower toxicity compared to electroporation.

Materials:

  • Primary cells of interest

  • This compound

  • Lipid-based transfection reagent suitable for small molecules (e.g., Lipofectamine™ RNAiMAX, or specialized LNP formulation kits)

  • Opti-MEM™ I Reduced Serum Medium or similar

  • Cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Protocol:

  • Cell Plating:

    • The day before transfection, seed the primary cells in a culture plate at a density that will result in 50-80% confluency on the day of transfection.

  • Preparation of LNP-KAT Modulator-1 Complexes:

    • Solution A: In a sterile tube, dilute the required amount of this compound into Opti-MEM™. Mix gently.

    • Solution B: In a separate sterile tube, dilute the lipid-based transfection reagent into Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.

    • Combine Solution A and Solution B. Mix gently by pipetting up and down and incubate for 20-30 minutes at room temperature to allow the formation of LNP-modulator complexes. Note: The optimal ratio of lipid reagent to this compound should be determined experimentally.

  • Transfection:

    • Carefully add the LNP-KAT Modulator-1 complexes drop-wise to the cells in the culture plate.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells with the complexes for 4-6 hours under standard culture conditions.

  • Post-Transfection:

    • After the incubation period, replace the medium containing the LNP complexes with fresh, complete cell culture medium.

    • Continue to incubate the cells.

    • Analyze the effects of this compound at the desired time points.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a representative KAT signaling pathway and the experimental workflows for the delivery methods described.

KAT_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates AKT AKT PI3K->AKT Activates Other Kinases Other Kinases AKT->Other Kinases Activates KAT KAT (e.g., p300/CBP) Other Kinases->KAT Activates Transcription Factor Transcription Factor KAT->Transcription Factor Acetylation Histones Histones KAT->Histones Acetylation Gene Expression Gene Expression Transcription Factor->Gene Expression Activates Histones->Gene Expression Promotes This compound This compound This compound->KAT Inhibits

Caption: A simplified signaling pathway illustrating the role of KATs in gene expression and the inhibitory action of this compound.

Electroporation_Workflow A 1. Harvest and wash primary cells B 2. Resuspend cells in electroporation buffer A->B C 3. Add this compound to cell suspension B->C D 4. Transfer mixture to electroporation cuvette C->D E 5. Apply electrical pulse D->E F 6. Allow cells to recover E->F G 7. Plate cells in culture medium F->G H 8. Incubate and analyze G->H

Caption: Experimental workflow for delivering this compound into primary cells using electroporation.

LNP_Delivery_Workflow cluster_0 LNP-Modulator Complex Formation cluster_1 Cell Transfection A 1. Dilute this compound in serum-free medium C 3. Combine and incubate to form complexes A->C B 2. Dilute lipid reagent in serum-free medium B->C E 5. Add LNP-modulator complexes to cells C->E D 4. Plate primary cells 24h prior to transfection D->E F 6. Incubate for 4-6 hours E->F G 7. Replace with fresh culture medium F->G H 8. Incubate and analyze G->H

Caption: Workflow for the delivery of this compound to primary cells via lipid nanoparticles.

References

Unraveling p300 Function: Application Notes and Protocols for Utilizing KAT Modulator-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing experiments to investigate the function of the histone acetyltransferase p300 (also known as KAT3B) using a novel lysine acetyltransferase (KAT) modulator, referred to herein as KAT Modulator-1. This document outlines detailed protocols for assessing the impact of this compound on p300's enzymatic activity, its role in chromatin remodeling, and its influence on gene expression and cellular signaling pathways.

Introduction to p300

The E1A-associated protein p300 is a crucial transcriptional co-activator that plays a central role in a wide array of cellular processes, including cell growth, differentiation, proliferation, and apoptosis.[1][2][3] Its primary function is as a histone acetyltransferase (HAT), an enzyme that transfers acetyl groups to lysine residues on histone and non-histone proteins.[1][2] This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure, which enhances the accessibility of DNA to transcription factors and the transcriptional machinery, thereby activating gene expression.

Dysregulation of p300 activity has been implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases. In many cancers, p300 is considered a tumor-promoting protein due to its role in activating oncogene transcription and promoting cell proliferation and migration. Consequently, p300 has emerged as a promising therapeutic target for the development of novel modulators of its KAT activity.

This compound: A Tool for Probing p300 Function

This compound represents a novel small molecule designed to modulate the lysine acetyltransferase activity of p300. Depending on its specific mechanism of action, it may act as an inhibitor or an activator. These protocols are designed to be adaptable for either modality. Understanding the precise effect of this compound on p300 is the first critical step in elucidating its therapeutic potential.

Experimental Design and Protocols

A multi-faceted approach is recommended to thoroughly characterize the effects of this compound on p300 function. The following sections provide detailed protocols for key experiments.

In Vitro p300 Histone Acetyltransferase (HAT) Assay

This initial experiment aims to directly measure the effect of this compound on the enzymatic activity of p300 in a cell-free system.

Protocol:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing recombinant human p300 protein, a histone H3 peptide substrate, and varying concentrations of this compound (or vehicle control).

  • Initiation: Start the reaction by adding acetyl-Coenzyme A (acetyl-CoA), the acetyl group donor.

  • Incubation: Incubate the plate at 30°C for 1 hour to allow the acetylation reaction to proceed.

  • Detection: The level of histone H3 acetylation can be quantified using various methods, such as:

    • ELISA-based colorimetric/fluorometric assay: Utilize an antibody specific for acetylated histone H3 to generate a detectable signal.

    • Radiolabeling: Use [3H]-acetyl-CoA and measure the incorporation of radioactivity into the histone substrate.

  • Data Analysis: Determine the IC50 (for an inhibitor) or EC50 (for an activator) value of this compound by plotting the percentage of p300 activity against the log concentration of the modulator.

Data Presentation:

Concentration of this compound (µM)p300 Activity (% of Control)Standard Deviation
0 (Vehicle)1005.2
0.195.34.8
175.16.1
1048.95.5
10015.23.9

Table 1: Example data for a p300 inhibitor.

Experimental Workflow for In Vitro HAT Assay

in_vitro_hat_assay recombinant_p300 Recombinant p300 reaction_mix Reaction Mixture recombinant_p300->reaction_mix histone_substrate Histone H3 Substrate histone_substrate->reaction_mix kat_modulator This compound kat_modulator->reaction_mix acetyl_coa Acetyl-CoA acetyl_coa->reaction_mix Initiate incubation Incubate @ 30°C reaction_mix->incubation detection Detect Acetylation (ELISA or Radiolabel) incubation->detection data_analysis Data Analysis (IC50/EC50) detection->data_analysis

Caption: Workflow for the in vitro p300 HAT assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement of this compound with p300 within a cellular context.

Protocol:

  • Cell Treatment: Treat cultured cells with either this compound or a vehicle control.

  • Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the denatured and aggregated proteins.

  • Western Blot Analysis: Analyze the supernatant (soluble protein fraction) by Western blotting using an antibody against p300.

  • Data Analysis: Binding of this compound is expected to stabilize p300, resulting in a higher melting temperature compared to the vehicle-treated control.

Data Presentation:

Temperature (°C)p300 Signal Intensity (Vehicle)p300 Signal Intensity (this compound)
40100100
459298
507590
555182
602365
65840

Table 2: Example CETSA data demonstrating stabilization of p300.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is the gold-standard method to identify the genome-wide binding sites of p300 and to assess how this compound affects the acetylation of histone marks at these sites.

Protocol:

  • Cell Treatment and Crosslinking: Treat cells with this compound or vehicle. Crosslink protein-DNA complexes with formaldehyde.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-600 bp) using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for p300 or a histone mark of interest (e.g., H3K27ac, a mark deposited by p300). Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Reverse Crosslinking and DNA Purification: Reverse the crosslinks and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a DNA library and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and identify peaks representing p300 binding sites or regions of histone acetylation. Compare the peak profiles between this compound-treated and control samples.

Data Presentation:

Gene Locusp300 Peak Intensity (Control)p300 Peak Intensity (this compound)H3K27ac Peak Intensity (Control)H3K27ac Peak Intensity (this compound)
MYC Enhancer150.3145.8210.595.2
VEGF Promoter120.7118.9180.280.1
Housekeeping Gene25.124.840.338.9

Table 3: Example ChIP-seq data for a p300 inhibitor.

ChIP-seq Experimental Workflow

chip_seq_workflow cell_treatment Cell Treatment with This compound crosslinking Formaldehyde Crosslinking cell_treatment->crosslinking chromatin_shearing Chromatin Shearing crosslinking->chromatin_shearing immunoprecipitation Immunoprecipitation (p300 or H3K27ac Ab) chromatin_shearing->immunoprecipitation reverse_crosslinking Reverse Crosslinking & DNA Purification immunoprecipitation->reverse_crosslinking sequencing Library Prep & Sequencing reverse_crosslinking->sequencing data_analysis Data Analysis (Peak Calling) sequencing->data_analysis

Caption: Workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).

Gene Expression Analysis (RNA-seq or qRT-PCR)

To understand the functional consequences of p300 modulation, it is essential to analyze changes in gene expression.

Protocol:

  • Cell Treatment: Treat cells with a range of concentrations of this compound or vehicle for a defined period.

  • RNA Extraction: Isolate total RNA from the cells.

  • Gene Expression Profiling:

    • RNA-sequencing (RNA-seq): For a global, unbiased view of gene expression changes.

    • Quantitative Real-Time PCR (qRT-PCR): To analyze the expression of specific target genes identified from ChIP-seq data or known to be regulated by p300.

  • Data Analysis: Identify differentially expressed genes between treated and control samples. Perform pathway analysis to understand the biological processes affected.

Data Presentation:

GeneFold Change (this compound vs. Control)p-value
MYC-2.5< 0.001
VEGF-2.1< 0.001
CCND1-1.8< 0.01
CDKN1A1.5< 0.05

Table 4: Example gene expression data for a p300 inhibitor.

Analysis of Downstream Signaling Pathways

p300 interacts with and acetylates numerous transcription factors, thereby modulating their activity. Western blotting can be used to assess the impact of this compound on key signaling pathways regulated by p300.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound and prepare whole-cell lysates.

  • Western Blotting: Perform Western blot analysis using antibodies against key signaling proteins and their acetylated forms. Relevant pathways to investigate include:

    • NF-κB Pathway: Analyze the acetylation of the p65 subunit.

    • STAT Pathway: Investigate the acetylation of STAT3.

    • p53 Pathway: Examine the acetylation of p53.

  • Data Analysis: Quantify the changes in protein acetylation and phosphorylation to determine the effect on pathway activation.

p300 Signaling Pathway Modulation

p300_signaling cluster_upstream Upstream Signals cluster_pathways Signaling Pathways cluster_downstream Downstream Effects Growth Factors Growth Factors nf_kb NF-κB (p65) Growth Factors->nf_kb Cytokines Cytokines stat STAT3 Cytokines->stat Stress Stress p53 p53 Stress->p53 p300 p300 nf_kb->p300 stat->p300 p53->p300 gene_expression Gene Expression (Proliferation, Apoptosis) p300->gene_expression Acetylation chromatin_remodeling Chromatin Remodeling p300->chromatin_remodeling Histone Acetylation kat_modulator This compound kat_modulator->p300

Caption: Simplified diagram of p300's role in signaling.

Conclusion

The experimental framework outlined in these application notes provides a robust strategy for characterizing the mechanism of action and cellular effects of this compound on p300 function. By systematically evaluating its impact on enzymatic activity, target engagement, chromatin landscape, gene expression, and downstream signaling, researchers can gain a comprehensive understanding of this novel modulator and its potential for therapeutic development. Careful experimental design and data interpretation are crucial for advancing our knowledge of p300 biology and its role in health and disease.

References

Application Notes and Protocols for KAT modulator-1 in Chromatin Remodeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes: KAT modulator-1

Introduction

This compound is a novel research compound designed for the investigation of chromatin remodeling processes. It functions as a modulator of the lysine acetyltransferase (KAT) p300 (also known as KAT3B). Chromatin remodeling is a fundamental cellular process that governs gene expression, and its dysregulation is implicated in various diseases, including cancer. p300 is a crucial transcriptional co-activator that acetylates histone proteins, leading to a more open chromatin structure that is permissive for transcription.

Mechanism of Action

This compound exhibits a unique mechanism of action by interacting with the full-length p300 protein, however, it does not bind to its catalytic domain[1][2][3]. This suggests that this compound likely influences p300's function through allosteric modulation or by disrupting its interaction with other proteins, rather than by directly inhibiting its acetyltransferase activity at the active site. This specific mode of action makes it a valuable tool for dissecting the multifaceted roles of p300 beyond its catalytic function.

Applications in Research

Due to its specific interaction with p300, this compound is a valuable tool for:

  • Studying p300-dependent gene regulation: By observing the effects of this compound on gene expression, researchers can identify genes and pathways that are regulated by p300.

  • Investigating the role of non-catalytic domains of p300: As the modulator does not bind to the catalytic site, it can be used to probe the functions of other domains of p300 in protein-protein interactions and chromatin targeting.

  • Elucidating mechanisms of chromatin remodeling: The compound can be used to study how modulation of p300 affects histone acetylation patterns and chromatin accessibility.

  • Drug discovery: As a chemical probe, this compound can aid in the identification and validation of new therapeutic targets within the p300 signaling pathway.

Data Presentation

The following table summarizes the available quantitative data on the activity of this compound. It is important to note that publicly available data is currently limited, and further independent validation is recommended.

ParameterValueCell Line/SystemSource
Inhibition of KAT3A (p300) activity 79-83% inhibition at 50 µMRecombinant enzyme[2]
Effect on Histone H3 Acetylation Reduction observed at 15 µM and 30 µMU937 leukemia cells[2]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in the context of p300-mediated chromatin remodeling.

p300_pathway cluster_nucleus Nucleus p300 p300 (KAT3B) Chromatin_closed Condensed Chromatin p300->Chromatin_closed acetylates histones TF Transcription Factors TF->p300 recruits Chromatin_open Open Chromatin Chromatin_closed->Chromatin_open Gene Target Gene Chromatin_open->Gene allows access Transcription Transcription Gene->Transcription KAT_mod1 This compound KAT_mod1->p300 modulates (non-catalytic)

Caption: p300 signaling and this compound's proposed mechanism.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on chromatin remodeling processes.

Protocol 1: Western Blot Analysis of Histone Acetylation

This protocol describes the detection of changes in histone acetylation levels in cells treated with this compound.

Methodology

  • Cell Culture and Treatment:

    • Plate cells (e.g., U937) at an appropriate density and allow them to adhere or stabilize overnight.

    • Treat cells with varying concentrations of this compound (e.g., 5, 15, 30, 50 µM) and a vehicle control (e.g., DMSO) for a desired time period (e.g., 6, 12, or 24 hours).

  • Histone Extraction:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a hypotonic buffer and isolate the nuclei by centrifugation.

    • Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H2SO4).

    • Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in distilled water.

  • Protein Quantification:

    • Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for electrophoresis by adding Laemmli sample buffer.

    • Separate the histone proteins on a 15% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone band to a loading control (e.g., total Histone H3 or Coomassie blue staining of the gel).

western_workflow A Cell Culture & Treatment with this compound B Histone Extraction (Acid Extraction) A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE (15% Gel) C->D E Western Blot Transfer (to PVDF membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection & Analysis (ECL & Densitometry) F->G

Caption: Experimental workflow for Western Blot analysis.

Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for identifying the genomic regions where p300 binding is affected by this compound.

Methodology

  • Cell Culture and Cross-linking:

    • Culture cells to ~80-90% confluency.

    • Treat cells with this compound or vehicle control for the desired time.

    • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and wash the cells.

    • Lyse the cells to release the nuclei.

    • Isolate the nuclei and resuspend in a nuclear lysis buffer.

    • Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease). The optimal shearing conditions should be determined empirically.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with Protein A/G beads.

    • Incubate the sheared chromatin with an antibody against p300 or a control IgG overnight at 4°C with rotation.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

    • Elute the chromatin complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

  • Analysis:

    • Analyze the purified DNA by qPCR using primers for specific gene promoters known to be regulated by p300, or by next-generation sequencing (ChIP-seq) for a genome-wide analysis.

chip_workflow A Cell Treatment & Cross-linking (Formaldehyde) B Cell Lysis & Chromatin Shearing (Sonication) A->B C Immunoprecipitation (with anti-p300 antibody) B->C D Wash & Elute Chromatin Complexes C->D E Reverse Cross-linking & DNA Purification D->E F DNA Analysis (qPCR or ChIP-seq) E->F

Caption: Experimental workflow for Chromatin Immunoprecipitation.

References

Application Notes and Protocols for Animal Experiment Dissolution Schemes of KAT Modulator-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting animal dissolution studies for a hypothetical Kynurenine Aminotransferase (KAT) modulator, designated as KAT Modulator-1. This document is intended to guide researchers through the process of evaluating the in vivo dissolution and absorption characteristics of this compound, which is presumed to be a poorly water-soluble molecule targeting neurological disorders.

Introduction to this compound and the Kynurenine Pathway

Kynurenine Aminotransferases (KATs) are key enzymes in the kynurenine pathway, the primary metabolic route of tryptophan.[1][2][3][4] This pathway produces several neuroactive metabolites, and its dysregulation has been implicated in various neurological and psychiatric conditions.[1] KATs catalyze the conversion of kynurenine to kynurenic acid, a neuroprotective agent that also acts as an antagonist at several excitatory neurotransmitter receptors. This compound is a novel, selective inhibitor of a specific KAT isozyme, designed to modulate the levels of kynurenic acid in the central nervous system for therapeutic benefit.

Given that many small molecule enzyme inhibitors exhibit poor aqueous solubility, establishing a robust dissolution and absorption profile is a critical step in the preclinical development of this compound. These studies are essential for understanding its bioavailability and for the development of an effective oral dosage form.

Signaling Pathway of Kynurenine Metabolism

Kynurenine_Pathway Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO Kynurenine Kynurenine KATs KATs (Target of Modulator-1) Kynurenine->KATs KMO KMO Kynurenine->KMO KYNU KYNU Kynurenine->KYNU Kynurenic_Acid Kynurenic Acid (Neuroprotective) Anthranilic_Acid Anthranilic Acid Three_HK 3-Hydroxykynurenine (Neurotoxic) HAAO 3-HAAO Three_HK->HAAO Quinolinic_Acid Quinolinic Acid (Neurotoxic, NMDA Agonist) QPRT QPRT Quinolinic_Acid->QPRT NAD NAD+ IDO_TDO->Kynurenine KATs->Kynurenic_Acid KMO->Three_HK KYNU->Anthranilic_Acid HAAO->Quinolinic_Acid QPRT->NAD

Caption: The Kynurenine Pathway and the Role of KATs.

Physicochemical and Formulation Data for this compound

Effective dissolution testing and formulation development require a thorough understanding of the compound's physicochemical properties. The following table summarizes hypothetical data for this compound.

ParameterValueMethod
Molecular Weight385.4 g/mol LC-MS
pKa8.2 (basic)Potentiometric titration
LogP4.1HPLC
Aqueous Solubility (pH 7.4)< 0.1 µg/mLShake-flask method
Crystalline FormForm II (stable)XRPD
Formulation for Animal Studies2% HPMC, 0.5% Tween 80 in waterVehicle scouting study

Experimental Protocols

In Vitro Dissolution Testing

Objective: To assess the in vitro release profile of this compound from its formulation in biorelevant media, which simulate the gastrointestinal conditions of the test animal.

Materials:

  • USP Apparatus II (Paddle)

  • FaSSIF (Fasted State Simulated Intestinal Fluid)

  • FeSSIF (Fed State Simulated Intestinal Fluid)

  • This compound formulation

  • HPLC system with UV detector

Protocol:

  • Prepare FaSSIF and FeSSIF media according to standard recipes.

  • Set the dissolution bath to 37 ± 0.5 °C.

  • Add 500 mL of the selected medium to each dissolution vessel.

  • Set the paddle speed to 75 RPM.

  • Introduce a single dose of the this compound formulation into each vessel.

  • Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples through a 0.45 µm PVDF filter.

  • Analyze the concentration of this compound in each sample using a validated HPLC method.

Animal Pharmacokinetic Study

Objective: To determine the in vivo plasma concentration-time profile of this compound following oral administration in a rodent model. This data is crucial for estimating in vivo dissolution and bioavailability.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed.

Animal Model:

  • Species: Sprague-Dawley rat

  • Sex: Male

  • Weight: 250-300 g

  • Housing: Standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Protocol:

  • Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Administer the this compound formulation orally via gavage at a dose of 10 mg/kg.

  • Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4 °C to separate the plasma.

  • Store the plasma samples at -80 °C until analysis.

  • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

Experimental Workflow for Pharmacokinetic Study

PK_Workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_post_study Post-Study Phase Animal_Acclimatization Animal Acclimatization (7 days) Formulation_Prep Formulation Preparation Animal_Acclimatization->Formulation_Prep Dose_Calculation Dose Calculation Formulation_Prep->Dose_Calculation Fasting Overnight Fasting Dose_Calculation->Fasting Dosing Oral Gavage Dosing (10 mg/kg) Fasting->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage LCMS_Analysis LC-MS/MS Analysis Sample_Storage->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis

Caption: Workflow for the Animal Pharmacokinetic Study.

Data Presentation and Analysis

The quantitative data from the dissolution and pharmacokinetic studies should be tabulated for clear comparison and interpretation.

In Vitro Dissolution Data
Time (min)% Dissolved in FaSSIF (Mean ± SD)% Dissolved in FeSSIF (Mean ± SD)
515.2 ± 2.125.8 ± 3.4
1535.6 ± 4.555.1 ± 5.9
3058.9 ± 6.278.4 ± 7.1
6075.3 ± 7.892.6 ± 6.5
9082.1 ± 8.195.3 ± 5.2
12085.4 ± 7.996.1 ± 4.8
In Vivo Pharmacokinetic Data
Time (h)Plasma Concentration (ng/mL) (Mean ± SD)
0.25125.6 ± 25.3
0.5350.1 ± 55.8
1680.4 ± 98.2
2895.7 ± 120.5
4750.3 ± 105.6
8420.9 ± 78.1
12150.2 ± 35.4
2435.8 ± 10.9
Calculated Pharmacokinetic Parameters
ParameterValue
Tmax (h)2.0
Cmax (ng/mL)895.7
AUC(0-t) (ngh/mL)6540.2
AUC(0-inf) (ngh/mL)6780.5
t1/2 (h)5.5

Conclusion and Future Directions

The data presented in these application notes illustrate a systematic approach to evaluating the dissolution and pharmacokinetic properties of a novel, poorly soluble compound, this compound. The in vitro dissolution studies suggest a significant food effect, with enhanced dissolution in the fed state (FeSSIF). The in vivo data in rats provide essential parameters for assessing the oral absorption and bioavailability of the compound.

Future studies should focus on:

  • Establishing an in vitro-in vivo correlation (IVIVC) to use in vitro dissolution as a predictive tool for in vivo performance.

  • Evaluating alternative formulation strategies, such as solid dispersions or lipid-based formulations, to improve the oral bioavailability of this compound.

  • Conducting pharmacokinetic studies in a second, non-rodent species as recommended by regulatory guidelines.

These comprehensive evaluations are critical for the successful progression of this compound through preclinical and into clinical development.

References

Troubleshooting & Optimization

Optimizing KAT modulator-1 treatment duration for maximum effect

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited publicly available data on "KAT modulator-1," this guide is based on the general principles of optimizing treatment with novel small molecule modulators targeting histone acetyltransferases (KATs), such as p300. The protocols and troubleshooting advice provided are intended as a starting point for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound?

A1: For a novel compound, it is best to start with a broad range of concentrations to determine its potency and potential cytotoxicity. A typical starting range for a new small molecule modulator is from 1 nM to 100 µM. Performing a dose-response curve will help identify the optimal concentration range for your specific cell line and experimental endpoint.

Q2: How long should I treat my cells with this compound to see an effect?

A2: The optimal treatment duration depends on the mechanism of action of the modulator and the biological process being studied. For effects on histone acetylation, changes can sometimes be observed in as little as a few hours. For downstream effects on gene expression or cell phenotype, such as proliferation or differentiation, longer incubation times of 24, 48, or even 72 hours may be necessary.[1] A time-course experiment is the most effective way to determine the optimal treatment duration for your specific assay.

Q3: I am not observing any effect with this compound. What could be the reason?

A3: There are several potential reasons for a lack of an observable effect. The concentration may be too low, or the treatment duration may be too short. It is also possible that the chosen cell line is not sensitive to the modulator, or that the selected readout is not appropriate for the modulator's mechanism of action. Ensure the compound is properly dissolved and has not precipitated out of solution.

Q4: I am observing significant cytotoxicity with this compound, even at low concentrations. What should I do?

A4: Unexpected cytotoxicity can be caused by the compound itself, the solvent (e.g., DMSO), or contamination. First, run a vehicle control with the same concentration of solvent to rule out solvent-induced toxicity.[2] It is also crucial to perform a dose-response curve to determine the half-maximal cytotoxic concentration (CC50).[2] If the compound is inherently cytotoxic, consider reducing the treatment duration or using a lower concentration.

Troubleshooting Guides

Issue 1: Compound Precipitation in Culture Medium
  • Potential Cause: The concentration of this compound exceeds its solubility in the culture medium.

  • Troubleshooting Steps:

    • Visually inspect the stock solution and final dilutions for any precipitate.

    • If precipitation is observed, try preparing a fresh, lower-concentration stock solution.

    • Consider using a different solvent for the stock solution, ensuring it is compatible with your cell culture system.[3]

    • When diluting the stock solution into the medium, add it dropwise while gently vortexing to facilitate mixing.

Issue 2: High Variability Between Replicates
  • Potential Cause: Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates can lead to high variability.

  • Troubleshooting Steps:

    • Ensure a homogenous single-cell suspension before seeding.

    • Use calibrated pipettes and consistent pipetting techniques.

    • To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium to maintain humidity.[1]

Issue 3: Unexpected or Off-Target Effects
  • Potential Cause: Small molecule modulators can sometimes have off-target effects or trigger cellular feedback loops.

  • Troubleshooting Steps:

    • Investigate multiple downstream readouts to get a more comprehensive understanding of the modulator's effect on the signaling pathway.

    • Consider using a second, structurally different modulator of the same target to confirm that the observed phenotype is due to on-target activity.

    • Perform a literature search for known off-target effects of similar compounds.

Experimental Protocols

Protocol 1: Determining Optimal Treatment Duration via Time-Course Experiment

This protocol aims to identify the optimal time point to assess the effect of this compound on a downstream target of p300, such as the acetylation of histone H3 at lysine 27 (H3K27ac).

Methodology:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth throughout the experiment and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a predetermined concentration of this compound (based on initial dose-response experiments). Include a vehicle control (e.g., DMSO) at the same concentration.

  • Time Points: Harvest cells at various time points after treatment (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Separate equal amounts of protein from each time point by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against acetyl-H3K27 and total H3 (as a loading control).

    • Incubate with the appropriate secondary antibodies.

    • Visualize the bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the acetyl-H3K27 signal to the total H3 signal for each time point. Plot the normalized signal against time to determine the point of maximum effect.

Protocol 2: Assessing Cell Viability with a Dose-Response Experiment

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) and the cytotoxic effects of this compound using a WST-1 assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common range is from 1 nM to 100 µM. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.

  • Drug Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle controls.

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours), based on your time-course experiment.

  • WST-1 Assay: Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation

Table 1: Time-Course Experiment Data Template

Time Point (hours)Replicate 1 (Normalized Acetyl-H3K27/Total H3)Replicate 2 (Normalized Acetyl-H3K27/Total H3)Replicate 3 (Normalized Acetyl-H3K27/Total H3)MeanStandard Deviation
0
2
4
8
12
24
48

Table 2: Dose-Response Experiment Data Template

This compound Conc. (µM)Log ConcentrationReplicate 1 (% Viability)Replicate 2 (% Viability)Replicate 3 (% Viability)MeanStandard Deviation
0 (Vehicle)N/A1001001001000
0.001-9
0.01-8
0.1-7
1-6
10-5
100-4

Mandatory Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Signal Signal Signaling_Cascade Signaling_Cascade Signal->Signaling_Cascade Activates Transcription_Factor Transcription_Factor Signaling_Cascade->Transcription_Factor Activates p300 p300 Transcription_Factor->p300 Recruits Histone_Acetylation Histone_Acetylation p300->Histone_Acetylation Catalyzes KAT_modulator_1 KAT_modulator_1 KAT_modulator_1->p300 Modulates Activity Gene_Expression Gene_Expression Histone_Acetylation->Gene_Expression Regulates

Caption: Hypothetical signaling pathway for this compound targeting p300.

Experimental_Workflow start Start Experiment dose_response 1. Dose-Response Assay (Determine IC50 and Cytotoxicity) start->dose_response time_course 2. Time-Course Assay (Determine Optimal Duration) dose_response->time_course Use non-toxic concentration downstream_analysis 3. Downstream Functional Assays (e.g., Gene Expression, Phenotype) time_course->downstream_analysis Use optimal time point data_analysis Data Analysis and Interpretation downstream_analysis->data_analysis end Optimized Protocol data_analysis->end

Caption: Workflow for optimizing this compound treatment duration.

References

Troubleshooting insolubility issues with KAT modulator-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KAT modulator-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that functions as a modulator of K (lysine) acetyltransferases (KATs). It specifically interacts with the full-length p300 protein, a key histone acetyltransferase, but not with its isolated catalytic domain.[1] This interaction inhibits the acetyltransferase activity of p300, leading to a reduction in histone acetylation. For example, studies have shown that this compound can reduce H3 acetylation in histone extracts of U937 leukemia cells.[1] Its primary application is in the field of epigenetics research.[1]

Q2: What are the basic chemical properties of this compound?

A2: Understanding the chemical properties of this compound is crucial for its proper handling and use in experiments.

PropertyValueReference
CAS Number 1314006-43-3--INVALID-LINK--
Molecular Formula C₂₀H₃₆O₂--INVALID-LINK--
Molecular Weight 308.5 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--

Q3: What is the recommended solvent for creating a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic small molecules like this compound.[2] It is a powerful aprotic solvent capable of dissolving a wide range of compounds. However, it is critical to use the lowest possible final concentration of DMSO in your experiments (typically ≤ 0.5%) to avoid cellular toxicity.[2]

Troubleshooting Insolubility Issues

Users may encounter precipitation or insolubility when preparing working solutions of this compound in aqueous buffers or cell culture media. This guide provides a systematic approach to troubleshoot these issues.

G cluster_0 Troubleshooting Workflow for this compound Insolubility A Problem: Precipitate observed after diluting DMSO stock in aqueous buffer/media B Step 1: Verify Stock Solution Integrity A->B Start Here B->A If stock has precipitate, re-prepare at lower conc. C Step 2: Optimize Dilution Method B->C If stock is clear D Step 3: Determine Maximum Soluble Concentration C->D If precipitation persists F Resolution: Clear, stable working solution C->F Successful solubilization E Step 4: Modify Solvent System (Advanced) D->E If max concentration is too low D->F If max concentration is sufficient E->F Successful solubilization

Troubleshooting workflow for this compound precipitation.

Problem: My this compound solution precipitated after I diluted the DMSO stock into my cell culture medium.

This is a common issue known as "solvent shock," where a compound that is soluble in a strong organic solvent like DMSO precipitates when introduced into an aqueous environment where it has lower solubility.

Step 1: Verify the Integrity of Your Stock Solution

  • Question: Is your DMSO stock solution clear and fully dissolved?

  • Action: Visually inspect your stock solution. If you see any precipitate, it may be too concentrated.

  • Protocol:

    • Gently warm the stock solution in a 37°C water bath for 5-10 minutes.

    • Briefly sonicate the vial to aid dissolution.

    • If the precipitate remains, your stock concentration is likely too high. Prepare a new, lower concentration stock solution in DMSO.

Step 2: Optimize Your Dilution Method

  • Question: How are you diluting the stock solution into your aqueous medium?

  • Action: Avoid adding a small volume of concentrated stock directly into a large volume of media. A stepwise dilution can prevent solvent shock.

  • Protocol:

    • Pre-warm your cell culture medium to 37°C.

    • Perform a serial dilution. For example, first, dilute the DMSO stock 1:10 in pre-warmed media.

    • Vortex or gently pipette to mix thoroughly.

    • Add this intermediate dilution to the final volume of your media to achieve the desired working concentration.

Step 3: Determine the Maximum Soluble Concentration in Your Specific Medium

  • Question: What is the highest concentration of this compound that remains soluble in your specific cell culture medium?

  • Action: The composition of your cell culture medium (e.g., DMEM vs. RPMI-1640, serum percentage) can significantly impact solubility. It is essential to determine the solubility limit empirically.

  • Experimental Protocol:

    • Prepare a series of dilutions of your this compound DMSO stock in your complete cell culture medium in sterile microcentrifuge tubes or a 96-well plate.

    • Include a vehicle control (medium with the same final DMSO concentration as your highest compound concentration).

    • Incubate the samples under your standard experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your planned experiment.

    • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals). Examination under a microscope can provide a more sensitive assessment.

    • The highest concentration that remains clear and free of precipitate is the maximum soluble concentration for your specific conditions.

ParameterRecommendation
Initial Stock Concentration in DMSO 10-50 mM
Final DMSO Concentration in Assay < 0.5% (v/v)
Incubation Temperature 37°C
Observation Method Visual inspection and microscopy

Step 4: Advanced Troubleshooting - Modifying the Solvent System

  • Question: Is the maximum soluble concentration still too low for your experimental needs?

  • Action: For particularly challenging compounds, the use of a co-solvent or surfactant may be necessary.

  • Protocol (use with caution and validate for your specific assay):

    • Co-solvents: Consider adding a small percentage of another biocompatible solvent like ethanol to your final working solution. Note that this may also have effects on your cells.

    • Surfactants: The addition of a biocompatible surfactant, such as Pluronic F-68, to the cell culture medium can help to maintain the solubility of hydrophobic compounds.

p300 Signaling Pathway

This compound interacts with the p300 histone acetyltransferase, a critical transcriptional coactivator involved in numerous cellular processes. The diagram below illustrates a simplified overview of the p300 signaling pathway.

p300_pathway cluster_upstream Upstream Signals cluster_transcription_factors Transcription Factors cluster_p300 p300 Complex cluster_downstream Downstream Effects Signal 1 Growth Factors p53 p53 Signal 1->p53 Myc Myc Signal 1->Myc Signal 2 Cytokines STAT3 STAT3 Signal 2->STAT3 CREB CREB Signal 2->CREB Signal 3 DNA Damage Signal 3->p53 p300 p300/CBP p53->p300 STAT3->p300 Myc->p300 CREB->p300 Histone_Acetylation Histone Acetylation (e.g., H3K27ac) p300->Histone_Acetylation KAT activity KAT_mod1 This compound KAT_mod1->p300 Inhibition Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Gene_Transcription Target Gene Transcription Chromatin_Remodeling->Gene_Transcription Cellular_Responses Cellular Responses (Proliferation, Differentiation, Apoptosis) Gene_Transcription->Cellular_Responses

Simplified p300 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated pipette

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • Calculate the mass of this compound required to make a 10 mM stock solution. (Molecular Weight = 308.5 g/mol ). For 1 mL of a 10 mM stock, you would need 3.085 mg of this compound.

  • Aseptically weigh the calculated mass of this compound and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution to ensure there is no undissolved material. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light. Vendor datasheets suggest stability for up to 1 month at -20°C and 6 months at -80°C.

References

Technical Support Center: K-Acetyltransferase (KAT) Modulator-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of K-Acetyltransferase (KAT) Modulator-1. The principles and protocols outlined here are broadly applicable for ensuring the specific and intended activity of novel small molecule inhibitors in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of off-target effects with small molecule inhibitors like KAT Modulator-1?

A1: Off-target effects arise when a compound interacts with proteins other than its intended target.[1][2] Common causes include:

  • High Concentrations: Using the inhibitor at concentrations significantly above its IC50 or Ki value for the intended KAT target increases the likelihood of binding to lower-affinity, off-target proteins.[2][3]

  • Structural Similarity: The inhibitor may share structural similarities with endogenous ligands of other proteins, leading to unintended binding.

  • Promiscuous Inhibitors: Some chemical scaffolds are inherently more prone to interacting with multiple proteins. Natural product-derived inhibitors, for example, can sometimes be promiscuous binders.[4]

  • Metabolite Activity: The inhibitor itself might be specific, but its metabolites could have off-target activities.

Q2: I'm observing a phenotype in my cells treated with this compound that is inconsistent with the known function of its target KAT. What should I do first?

A2: The first step is to perform a dose-response experiment. This will help determine if the observed phenotype is occurring at concentrations consistent with the on-target IC50 of this compound. A significant discrepancy between the phenotypic EC50 and the target IC50 suggests a potential off-target effect.

Q3: How can I confirm that the observed cellular effects are due to the inhibition of the intended KAT and not an off-target?

A3: Several validation strategies can be employed:

  • Orthogonal Validation: Use a structurally and mechanistically different inhibitor that targets the same KAT. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

  • Genetic Validation: Employ techniques like CRISPR-Cas9 to knock out or knock down the target KAT gene. The resulting phenotype should mimic that of the inhibitor treatment.

  • Rescue Experiments: In cells treated with this compound, introduce a form of the target KAT that is resistant to the inhibitor. If the phenotype is reversed, this provides strong evidence for on-target activity.

Q4: What is the best way to store and handle this compound to ensure its stability and minimize experimental variability?

A4: Proper storage and handling are critical. For stock solutions, use an appropriate solvent like DMSO and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the compound from light by using amber vials or wrapping tubes in foil. Always prepare fresh working dilutions for each experiment from a stock solution.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Compound degradation* Prepare fresh dilutions for each experiment. * Verify the stability of the compound in your experimental media over the time course of the assay. * Check for precipitation of the compound in your working solutions.
High cellular toxicity at expected on-target concentrations Off-target effects on essential cellular pathways* Lower the inhibitor concentration to the minimal effective dose for on-target activity. * Perform a cell viability assay (e.g., MTS or CellTiter-Glo) across a range of concentrations. * Conduct a broad kinase or protein panel screen to identify potential off-targets.
Observed phenotype does not match genetic knockdown of the target KAT The phenotype is likely due to an off-target effect.* Use a secondary, structurally distinct inhibitor for the same target to see if the phenotype is recapitulated. * Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cells. * Utilize proteome-wide profiling techniques to identify unintended binding partners.
Difficulty dissolving this compound in aqueous buffers The compound is hydrophobic.* Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO. * Ensure the final concentration of the organic solvent in your assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts. * For ionizable compounds, adjusting the pH of the buffer may improve solubility.

Experimental Protocols

Protocol 1: In Vitro Kinase/KAT Profiling

Objective: To determine the selectivity of this compound against a broad panel of kinases and acetyltransferases.

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Setup: In a 384-well plate, add the reaction buffer containing the purified recombinant kinase/KAT enzyme.

  • Inhibitor Addition: Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate for a predetermined time (e.g., 15 minutes) to allow for binding.

  • Reaction Initiation: Start the reaction by adding a mixture of the specific substrate and [γ-³³P]ATP (for kinases) or Acetyl-CoA. The ATP/Acetyl-CoA concentration should be close to the Km for each enzyme.

  • Reaction Quenching and Detection: After a set incubation time, stop the reaction and quantify the amount of substrate modification. For radiometric assays, this involves capturing the radiolabeled substrate on a filter plate and measuring radioactivity with a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Determine the IC50 value for each enzyme by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to its intended target in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with either this compound at various concentrations or a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40°C to 70°C).

  • Lysis and Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Collect the supernatant and quantify the amount of the target KAT protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Protocol 3: CRISPR-Cas9 Mediated Target Knockout for Phenotypic Comparison

Objective: To determine if the genetic removal of the target KAT recapitulates the phenotype observed with this compound.

Methodology:

  • gRNA Design and Cloning: Design and clone at least two different guide RNAs (gRNAs) targeting the gene of the intended KAT into a Cas9 expression vector.

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cell line of interest. If the plasmid contains a selection marker, select for transfected cells.

  • Clonal Isolation: Isolate single-cell clones through limiting dilution or fluorescence-activated cell sorting (FACS).

  • Knockout Validation: Expand the clones and validate the knockout of the target KAT at the protein level using Western blotting.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound and wild-type cells.

Visualizations

experimental_workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_conclusion Conclusion invitro_profiling In Vitro KAT/Kinase Profiling ic50_table Generate IC50 Table invitro_profiling->ic50_table Determine Selectivity dose_response Dose-Response Phenotypic Assay ic50_table->dose_response Inform Concentration Range phenotype_comparison Compare Phenotypes dose_response->phenotype_comparison cetsa CETSA for Target Engagement cetsa->phenotype_comparison crispr CRISPR Knockout crispr->phenotype_comparison on_target On-Target Effect Confirmed phenotype_comparison->on_target Consistent Results off_target Off-Target Effect Suspected phenotype_comparison->off_target Inconsistent Results

Caption: Workflow for validating on-target effects of this compound.

troubleshooting_workflow cluster_validation Further Validation start Inconsistent Phenotype Observed check_dose Is Phenotype Dose-Dependent and Correlated with Target IC50? start->check_dose secondary_inhibitor Test with Structurally Different Inhibitor check_dose->secondary_inhibitor Yes off_target Likely Off-Target check_dose->off_target No crispr_ko Compare with CRISPR Knockout Phenotype secondary_inhibitor->crispr_ko cetsa_assay Confirm Target Engagement with CETSA crispr_ko->cetsa_assay on_target Likely On-Target cetsa_assay->on_target All Consistent cetsa_assay->off_target Inconsistencies Found

Caption: Troubleshooting logic for unexpected phenotypes.

signaling_pathway KAT_Modulator_1 This compound Target_KAT Target KAT KAT_Modulator_1->Target_KAT Inhibits Off_Target_Protein Off-Target Protein KAT_Modulator_1->Off_Target_Protein Inhibits (Unintended) Histone Histone Substrate Target_KAT->Histone Acetylation Non_Histone Non-Histone Substrate Target_KAT->Non_Histone Acetylation Acetylation Substrate Acetylation Histone->Acetylation Non_Histone->Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Protein_Function Altered Protein Function Acetylation->Protein_Function Cellular_Phenotype Cellular Phenotype Gene_Expression->Cellular_Phenotype Protein_Function->Cellular_Phenotype Off_Target_Effect Off-Target Phenotype Off_Target_Protein->Off_Target_Effect

Caption: On-target vs. potential off-target signaling of this compound.

References

Technical Support Center: Improving Reproducibility in KAT Modulator-1 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments with KAT Modulator-1. The information is designed to address specific issues and improve experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is "this compound"? The term "KAT" can be ambiguous.

A1: The acronym "KAT" can refer to two distinct enzyme families: Kynurenine Aminotransferases (KATs) and Lysine Acetyltransferases (KATs).

  • Kynurenine Aminotransferases (e.g., KAT-1, KAT-2, KAT-3): These are PLP-dependent enzymes involved in the tryptophan metabolic pathway, converting kynurenine to kynurenic acid (KYNA).[1][2] Modulators of these enzymes are often investigated for neurological and cognitive disorders.[1]

  • Lysine Acetyltransferases (e.g., p300/CBP, MYST family, GCN5): Also known as Histone Acetyltransferases (HATs), these enzymes transfer acetyl groups from acetyl-CoA to lysine residues on histones and other proteins, playing a key role in regulating gene expression.[3][4] Inhibitors of these enzymes are prominent in cancer research.

"this compound" is a placeholder term. It is crucial to identify which KAT family your modulator targets by reviewing the compound's documentation. This guide will focus primarily on Lysine Acetyltransferase (KAT) modulators due to their widespread investigation in drug development.

Q2: What is the general mechanism of action for a Lysine Acetyltransferase (KAT) inhibitor?

A2: Lysine Acetyltransferase inhibitors (KATi) block the catalytic activity of KAT enzymes. This prevents the transfer of an acetyl group from acetyl-CoA to a lysine residue on a substrate protein, such as a histone. By inhibiting this process, KATi can prevent the neutralization of the lysine's positive charge, which in the context of chromatin, can lead to a more condensed chromatin structure and transcriptional repression. Many potent inhibitors are competitive with acetyl-CoA, binding in the same active site pocket.

Q3: What are the most common sources of variability in experiments involving KAT modulators?

A3: The most common sources of variability include:

  • Compound Potency and Stability: Inconsistent IC50 values due to compound degradation or precipitation in media.

  • Cell-Based Assay Conditions: Differences in cell density, passage number, and treatment duration.

  • Antibody Performance: Variability in antibody lots for Western blot and Chromatin Immunoprecipitation (ChIP), affecting specificity and affinity.

  • Off-Target Effects: Small molecule inhibitors can have unintended targets, leading to unexpected phenotypes. It is critical to validate that the observed effects are due to on-target activity.

Troubleshooting Guides

Guide 1: In Vitro Enzyme Assays
Problem Possible Cause Suggested Solution
High variability between replicates Inaccurate pipetting; Compound precipitation; Reagent degradation.Calibrate pipettes; Visually inspect wells for precipitation after adding the modulator; Prepare fresh buffers and enzyme stock for each experiment.
No or low enzyme activity in controls Inactive enzyme; Incorrect buffer pH or composition.Use a new vial of enzyme; Confirm buffer pH and salt concentrations are optimal for the specific KAT enzyme.
IC50 value is significantly different than expected Incorrect modulator concentration; Error in serial dilutions; The modulator is irreversible.Verify stock concentration and dilution scheme; Perform kinetic studies to determine if the inhibition is time-dependent, which may suggest irreversible binding.
Guide 2: Cell-Based Assays (e.g., Western Blot for Histone Acetylation)
Problem Possible Cause Suggested Solution
Weak or no signal for acetylated histone mark Antibody Issue: Low primary antibody concentration or poor quality.Optimize antibody dilution; Try an antibody from a different vendor or a new lot.
Poor Transfer: Inefficient protein transfer from gel to membrane.Confirm proper assembly of the transfer stack (no air bubbles); Optimize transfer time and voltage.
Low Protein Load: Insufficient total protein loaded onto the gel.Increase the amount of protein loaded per lane.
High background on Western blot Blocking Issue: Insufficient or inappropriate blocking agent.Increase blocking time or try a different blocking buffer (e.g., switch from non-fat milk to BSA, or vice versa).
Antibody Concentration: Primary or secondary antibody concentration is too high.Increase the dilution of the primary and/or secondary antibody.
Insufficient Washing: Unbound antibodies are not adequately washed away.Increase the number and duration of wash steps.
Inconsistent reduction of histone acetylation upon treatment Cellular Uptake: Modulator has poor cell permeability.Perform a dose-response and time-course experiment to determine optimal treatment conditions.
Compound Stability: Modulator degrades in cell culture media.Minimize exposure of the compound to light if it is light-sensitive; Prepare fresh treatment media immediately before use.
Guide 3: Chromatin Immunoprecipitation (ChIP) Assays
Problem Possible Cause Suggested Solution
Low ChIP DNA Yield Inefficient Immunoprecipitation: Antibody is not effectively pulling down the target protein.Ensure you are using a ChIP-validated antibody; Titrate the antibody to find the optimal concentration.
Inefficient Cross-linking Reversal: Cross-links were not fully reversed.Ensure elution is performed at 65°C with agitation to keep beads suspended.
High background in IgG control Non-specific Binding: Too much antibody or chromatin was used.Reduce the amount of IgG antibody (e.g., to 1 µl per IP) and titrate the amount of chromatin used (5-10 µg is a good starting point).
Incomplete Washing: Insufficient washing of the antibody-bead complexes.Increase the number of wash steps with appropriate buffers to remove non-specifically bound chromatin.
No enrichment at target gene loci Poor Fragmentation: Chromatin is not sheared to the optimal size range (200-700 bp).Optimize sonication or enzymatic digestion conditions by performing a time course.
Modulator did not work: The KAT modulator did not effectively inhibit the target KAT at the specific gene locus.Confirm target engagement in whole cells first (e.g., via Western blot); Increase modulator concentration or treatment time.

Experimental Protocols & Visualizations

Protocol 1: In Vitro KAT Enzyme Inhibition Assay (Spectrophotometric)

This protocol is a general guideline for measuring the activity of a Lysine Acetyltransferase and its inhibition by this compound.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for your KAT of interest (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT).

    • Substrate: Prepare a stock solution of the histone H3 or H4 peptide substrate.

    • Enzyme: Dilute the purified KAT enzyme to the desired working concentration in assay buffer just before use.

    • Modulator: Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.

  • Assay Procedure:

    • Set up a 96-well plate. Add 50 µL of assay buffer to blank wells.

    • Add 50 µL of the various this compound dilutions or vehicle control (DMSO in assay buffer) to the appropriate wells.

    • Add 25 µL of the enzyme solution to all wells except the blanks.

    • Add 25 µL of the histone peptide substrate to all wells.

    • Initiate the reaction by adding 25 µL of Acetyl-CoA.

    • Incubate the plate at 30°C for 30-60 minutes.

  • Detection:

    • Stop the reaction and use a commercially available colorimetric or fluorometric assay kit that detects the co-product, Coenzyme A (CoA-SH), or the acetylated substrate to measure enzyme activity.

    • Read the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the modulator and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for Histone H3 Acetylation (H3K27ac)

This protocol details how to assess the efficacy of this compound in a cellular context by measuring changes in a specific histone acetylation mark.

  • Cell Culture and Treatment:

    • Plate cells (e.g., THP-1 human monocytic cells) at a density of 2 x 10^5 cells/well in a 24-well plate.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of this compound or vehicle control for 6-24 hours.

  • Histone Extraction:

    • Harvest cells and wash with ice-cold PBS containing protease inhibitors.

    • Lyse cells using a specialized histone extraction lysis buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant containing histones.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load 15-20 µg of histone extract per lane on a 15% polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane. Activate the PVDF membrane with methanol before transfer.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against acetyl-Histone H3 (Lys27) (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3 times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Incubate with an ECL reagent and visualize the signal using a chemiluminescence imager.

  • Analysis:

    • Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.

    • Quantify band intensities using image analysis software. Normalize the H3K27ac signal to the total H3 signal.

Protocol 3: Chromatin Immunoprecipitation (ChIP) Workflow

This protocol provides a high-level workflow for investigating how this compound affects the association of an acetylated histone mark at a specific gene promoter.

ChIP_Workflow cluster_cell_prep Cell Preparation & Cross-linking cluster_chromatin_prep Chromatin Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis start 1. Cell Culture & Treatment (e.g., with this compound) crosslink 2. Cross-link Proteins to DNA (Formaldehyde) start->crosslink lysis 3. Cell Lysis crosslink->lysis Harvest Cells shear 4. Chromatin Shearing (Sonication or Enzymatic Digestion) lysis->shear ip 5. Immunoprecipitation (Add ChIP-grade Antibody, e.g., anti-H3K27ac) shear->ip Clarify Lysate beads 6. Isolate Complexes (Protein A/G Beads) ip->beads elute 7. Elute & Reverse Cross-links beads->elute Wash Beads purify 8. Purify DNA elute->purify analyze 9. Analyze DNA (qPCR or Sequencing) purify->analyze

Caption: A typical experimental workflow for Chromatin Immunoprecipitation (ChIP).
Visualization 1: Simplified p300/CBP Signaling Pathway

Lysine acetyltransferases p300 and CBP are crucial co-activators for many transcription factors. A KAT modulator that inhibits p300/CBP would block the acetylation of histones and other proteins, leading to the repression of target gene expression.

p300_Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Signal Signaling Cascade (e.g., MAPK/ERK) Receptor->Signal Activates TF Transcription Factor (e.g., c-Fos/c-Jun) Signal->TF Activates p300 p300/CBP TF->p300 Recruits Acetylation Histone Acetylation p300->Acetylation Catalyzes KAT_Mod This compound KAT_Mod->p300 Inhibits Histone Histones Histone->Acetylation Gene Target Gene Expression Acetylation->Gene Promotes

Caption: Inhibition of p300/CBP by a KAT modulator blocks gene expression.
Visualization 2: Troubleshooting Logic for Weak Western Blot Signal

This diagram outlines a logical approach to troubleshooting a common experimental problem.

WB_Troubleshooting Start Problem: Weak or No Signal CheckPonceau Is Ponceau S stain visible? Start->CheckPonceau CheckTransfer Troubleshoot Protein Transfer: - Check buffer - No air bubbles - Optimize time/voltage CheckPonceau->CheckTransfer No CheckLoading Check Loading Control: Is housekeeping protein visible? CheckPonceau->CheckLoading Yes Success Signal Restored CheckTransfer->Success CheckProtein Troubleshoot Sample Prep: - Increase protein load - Use fresh lysate - Add protease inhibitors CheckLoading->CheckProtein No CheckAntibody Troubleshoot Antibodies: - Increase primary Ab conc. - Incubate overnight at 4°C - Test new antibody lot CheckLoading->CheckAntibody Yes CheckProtein->Success CheckDetection Troubleshoot Detection: - Use fresh ECL substrate - Increase exposure time CheckAntibody->CheckDetection CheckDetection->Success

Caption: A decision tree for troubleshooting weak Western blot signals.

References

Technical Support Center: Histone Extraction After KAT Modulator-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing KAT Modulator-1. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in histone extraction following treatment with this compound. Our aim is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it affect my histone extraction?

A1: this compound is a compound designed to alter the activity of Lysine Acetyltransferases (KATs). KATs are enzymes that add acetyl groups to histone proteins, a key post-translational modification. By modulating KAT activity, this compound can lead to changes in chromatin structure.[1][2] Increased histone acetylation, for instance, is associated with a more relaxed or "open" chromatin state, which can make the DNA more accessible for transcription.[1][3] This alteration in chromatin compaction may influence the efficiency of histone extraction from the nucleus.

Q2: We are observing lower histone yields after treating our cells with a KAT activator similar to this compound. Why might this be happening?

A2: Increased histone acetylation due to a KAT activator can lead to a more open chromatin structure.[1] While seemingly counterintuitive, this relaxed state might alter the solubility of histones or their interaction with DNA and other nuclear proteins, potentially affecting the efficiency of standard acid extraction protocols. It is also possible that the altered chromatin landscape is more susceptible to degradation by endogenous proteases if nuclear integrity is compromised during isolation.

Q3: Conversely, if this compound is a KAT inhibitor, how might that impact histone extraction?

A3: A KAT inhibitor would be expected to decrease histone acetylation, leading to a more condensed chromatin structure (heterochromatin). This tightly packed chromatin might physically hinder the access of acids or salts used in the extraction process, making it more difficult to solubilize and release histone proteins, which could result in lower yields.

Q4: Can this compound treatment affect the purity of my histone preparation?

A4: Yes, it is possible. Changes in chromatin structure can alter the association of non-histone proteins with chromatin. Treatment with this compound might lead to the co-extraction of these associated proteins, resulting in a less pure histone sample. This is often observed as smearing or additional bands on an SDS-PAGE gel.

Troubleshooting Guide

This guide addresses specific issues you may encounter during histone extraction after treating cells with this compound.

Problem Possible Cause Recommended Solution
Low Histone Yield Incomplete Cell Lysis: The altered chromatin state may affect the susceptibility of cells to lysis.- Increase incubation time with lysis buffer.- Optimize the concentration of detergent in the lysis buffer.- Consider mechanical disruption methods like Dounce homogenization.
Inefficient Nuclear Lysis: Condensed or overly relaxed chromatin might require more stringent conditions to release histones.- Increase the duration or intensity of homogenization or sonication of the nuclear pellet.- Optimize the concentration of the acid (e.g., 0.2N to 0.4N HCl or H₂SO₄) used for extraction.
Protein Precipitation Issues: Changes in histone modifications may affect their precipitation characteristics.- Ensure the trichloroacetic acid (TCA) is added dropwise and mixed thoroughly.- Increase the incubation time on ice after TCA addition (can be extended overnight).- Ensure the acetone wash is performed with ice-cold acetone to effectively remove residual acid.
High Contamination with Non-Histone Proteins Cytoplasmic Contamination: Incomplete removal of cytoplasm during nuclear isolation.- Ensure thorough washing of the cell pellet with PBS before lysis.- Optimize the centrifugation speed and duration for pelleting nuclei to minimize cytoplasmic debris.
Co-extraction of Chromatin-Associated Proteins: Altered chromatin structure may increase the co-purification of non-histone proteins.- Perform an additional wash of the nuclear pellet with a low-salt buffer before acid extraction.- After resuspending the final histone pellet in water, centrifuge at high speed (e.g., 21,000 x g) to pellet insoluble contaminants and transfer the supernatant containing the histones to a new tube.
Variability Between Replicates Inconsistent Sample Handling: Minor variations in timing or temperature can be amplified.- Ensure all steps are performed on ice or at 4°C as indicated in the protocol.- Standardize incubation times and centrifugation parameters across all samples.
Cell Culture Conditions: Differences in cell density or passage number can affect cellular responses to this compound.- Ensure consistent cell seeding densities and harvest cells at the same confluency.- Use cells within a consistent and low passage number range.

Experimental Protocols

Protocol 1: Standard Acid Extraction of Histones

This protocol is a widely used method for the isolation of total histones from cultured mammalian cells.

  • Cell Harvesting:

    • Harvest cultured cells by centrifugation.

    • Wash the cell pellet twice with ice-cold PBS. At this stage, the cell pellet can be flash-frozen and stored at -80°C.

  • Nuclear Isolation:

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂, 1 mM DTT, supplemented with protease inhibitors).

    • Incubate on a rotator for 30 minutes at 4°C to allow cells to swell and lyse.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.

    • Carefully discard the supernatant containing the cytoplasm.

  • Acid Extraction:

    • Resuspend the nuclear pellet in 0.4 N H₂SO₄ or 0.2 N HCl.

    • Incubate on a rotator for at least 1 hour (or overnight) at 4°C to extract the histones.

    • Centrifuge at 16,000 - 21,000 x g for 10 minutes at 4°C to pellet the DNA and other debris.

    • Carefully transfer the supernatant containing the histones to a new tube.

  • Protein Precipitation:

    • Add trichloroacetic acid (TCA) dropwise to the histone-containing supernatant to a final concentration of 25-33%.

    • Incubate on ice for at least 30 minutes (can be extended overnight).

    • Centrifuge at 16,000 - 21,000 x g for 10 minutes at 4°C to pellet the histones.

    • Discard the supernatant.

  • Washing and Solubilization:

    • Wash the histone pellet twice with ice-cold acetone to remove residual acid.

    • Air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the histone pellet in ultrapure water.

  • Quantification and Quality Control:

    • Determine the protein concentration using a Bradford or BCA assay.

    • Assess the purity and integrity of the extracted histones by running a sample on an 18% SDS-PAGE gel and staining with Coomassie blue. The four core histones (H2A, H2B, H3, and H4) should be visible as distinct bands.

Visualizing Experimental Workflows and Pathways

Histone Extraction Workflow

Histone_Extraction_Workflow start Start: Cell Culture with This compound Treatment harvest 1. Cell Harvesting (Centrifugation & PBS Wash) start->harvest lysis 2. Nuclear Isolation (Hypotonic Lysis) harvest->lysis extraction 3. Acid Extraction (0.4N H2SO4 or 0.2N HCl) lysis->extraction precipitation 4. Protein Precipitation (TCA) extraction->precipitation wash 5. Washing (Ice-cold Acetone) precipitation->wash resuspend 6. Resuspension (Ultrapure Water) wash->resuspend qc 7. Quantification & QC (BCA/Bradford & SDS-PAGE) end End: Purified Histones qc->end respend respend respend->qc KAT_Modulator_Pathway cluster_activator This compound (Activator) cluster_inhibitor This compound (Inhibitor) KAT_A KATs Acetylation_A Increased Acetylation KAT_A->Acetylation_A activates Histone_A Histones Histone_A->Acetylation_A substrate Chromatin_A Open Chromatin (Euchromatin) Acetylation_A->Chromatin_A KAT_I KATs Acetylation_I Decreased Acetylation KAT_I->Acetylation_I inhibits Histone_I Histones Histone_I->Acetylation_I substrate Chromatin_I Closed Chromatin (Heterochromatin) Acetylation_I->Chromatin_I

References

Technical Support Center: Cytotoxicity Assessment of KAT Modulator-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address specific issues encountered during the cytotoxicity assessment of KAT Modulator-1.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges in a question-and-answer format.

Q1: My IC50 values for this compound are inconsistent between experiments. What are the likely causes?

A: Inconsistent IC50 values are a frequent issue and can stem from several factors:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a major source of variability. Ensure you have a homogenous single-cell suspension before plating and verify even distribution with a microscope after seeding.[1]

  • Compound Instability: Small molecules can be unstable in culture medium over long incubation periods. Prepare fresh dilutions of this compound from a stock solution for each experiment. For incubations longer than 24 hours, consider replacing the medium with freshly prepared compound.[1][2]

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations. Always run a vehicle control with the solvent at the same final concentration used in your highest compound dose. Ensure the final solvent concentration is non-toxic to your specific cell line (typically <0.5% for DMSO).[1]

  • Variability in Cell Health: Use cells from a consistent passage number and ensure they are in the logarithmic growth phase. Over-confluent or stressed cells will respond differently to treatment.

Q2: I am observing high background absorbance in my MTT assay negative controls (wells with media and MTT reagent only). How can I fix this?

A: High background in an MTT assay can be caused by:

  • Media Components: Certain substances in cell culture media can reduce the MTT reagent. You can test your media components for reactivity or switch to a serum-free medium during the MTT incubation step.[3]

  • Contamination: Bacterial or yeast contamination can metabolize the MTT reagent, leading to a false positive signal. Regularly check your cell cultures for contamination.

  • Light Exposure: Long-term exposure of the MTT reagent to light can cause spontaneous reduction. Always store the reagent protected from light.

Q3: this compound is a colored compound. How will this affect my colorimetric (MTT, XTT) assay results?

A: This is a critical issue as the compound's color can interfere with absorbance readings.

  • Solution: You must include a "compound-only" control. Prepare a parallel set of wells with the same concentrations of this compound in culture medium but without any cells. Incubate this plate alongside your experimental plate. Before calculating cell viability, subtract the average absorbance of the "compound-only" wells from your corresponding experimental wells. If interference remains significant, consider an alternative assay that is not colorimetric, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a fluorescence-based assay.

Q4: My dose-response curve is bell-shaped, with cytotoxicity decreasing at the highest concentrations. Why is this happening?

A: This "bell-shaped" or non-monotonic curve can be due to:

  • Compound Precipitation: At high concentrations, this compound may be precipitating out of the culture medium. Visually inspect the wells under a microscope for any signs of precipitation. If observed, you may need to adjust the solvent or test a lower concentration range.

  • Off-Target Effects: At very high concentrations, the compound may have off-target effects that counteract its cytotoxic mechanism, although this is less common.

  • Assay Artifact: The compound might directly reduce the MTT reagent at high concentrations, artificially inflating the viability signal. Your "compound-only" control should help identify this issue.

Q5: How can I determine if this compound is inducing apoptosis or necrosis?

A: Different assays measure distinct cell death mechanisms.

  • To measure apoptosis: Use an assay that detects markers of programmed cell death, such as a Caspase-3/7 activity assay. Caspases are key proteases that execute the apoptotic program.

  • To measure necrosis: Use an assay that detects loss of membrane integrity, a hallmark of necrosis. The Lactate Dehydrogenase (LDH) release assay is ideal, as it measures the activity of this cytosolic enzyme in the culture supernatant.

  • Multiplexing: For a comprehensive view, you can use multiplexed assays, such as Annexin V/Propidium Iodide staining followed by flow cytometry, to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation: Illustrative Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cell lines after a 72-hour incubation period.

Cell LineCancer TypeIC50 (µM)Notes
MCF-7 Breast Adenocarcinoma8.5 ± 1.2Hormone-responsive
HCT116 Colorectal Carcinoma5.2 ± 0.8p53 wild-type
U937 Histiocytic Lymphoma12.1 ± 2.5Suspension cell line
HEK293T Normal Embryonic Kidney> 50Indicates selectivity for cancer cells over this normal cell line

Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol determines cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by living cells.

Materials:

  • 96-well clear, flat-bottom plates

  • This compound stock solution

  • Vehicle (e.g., sterile DMSO)

  • Complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring Lactate Dehydrogenase (LDH) released from cells with damaged membranes.

Materials:

  • 96-well clear, flat-bottom plates

  • Commercially available LDH Cytotoxicity Assay Kit

  • Lysis Buffer (provided in kit, for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in the MTT protocol (Steps 1-3).

  • Control Setup: Include the following controls:

    • Untreated Control: Cells with medium only (spontaneous LDH release).

    • Vehicle Control: Cells treated with the highest concentration of vehicle.

    • Maximum LDH Release Control: Add Lysis Buffer to untreated wells 1 hour before the end of the incubation.

    • Medium Background Control: Wells with medium only (no cells).

  • Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) or proceed directly. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing supernatant.

  • Incubation & Readout: Incubate for 20-30 minutes at room temperature, protected from light. Add the Stop Solution provided in the kit. Measure the absorbance at 490 nm.

  • Calculation: Calculate percent cytotoxicity relative to the maximum LDH release control after subtracting background values.

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

This protocol measures the activity of effector caspases 3 and 7, key mediators of apoptosis, using a fluorogenic substrate.

Materials:

  • 96-well opaque-walled, clear-bottom plates

  • Commercially available Caspase-3/7 Assay Kit (e.g., containing a DEVD-based substrate)

  • Fluorometric microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in an opaque-walled plate as described in the MTT protocol (Steps 1-3). Include positive (e.g., staurosporine) and negative controls.

  • Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's protocol. This typically involves mixing a buffered solution with the fluorogenic substrate.

  • Reagent Addition: Add the prepared Caspase-3/7 reagent directly to each well (e.g., 100 µL per well).

  • Incubation: Mix gently on an orbital shaker for 1 minute. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Readout: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 485 nm Ex / 520 nm Em). The signal is directly proportional to caspase activity.

Visualizations

Signaling & Experimental Pathways

KAT_Inhibitor_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm KAT KAT Enzyme Acetylation Acetylation KAT->Acetylation Histones Histones / p53 Histones->Acetylation Gene_Transcription Altered Gene Transcription Acetylation->Gene_Transcription Caspase_Activation Caspase-3/7 Activation Gene_Transcription->Caspase_Activation Pro-apoptotic signaling Apoptosis Apoptosis Caspase_Activation->Apoptosis Modulator This compound Modulator->KAT Inhibition Cytotoxicity_Workflow start Start: Optimize Cell Seeding Density seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 treat 3. Treat with Serial Dilutions of this compound incubate1->treat incubate2 4. Incubate for Desired Period (24-72h) treat->incubate2 assay_choice Select Assay incubate2->assay_choice mtt 5a. MTT Assay (Metabolic Activity) assay_choice->mtt Viability ldh 5b. LDH Assay (Membrane Integrity) assay_choice->ldh Necrosis caspase 5c. Caspase Assay (Apoptosis) assay_choice->caspase Apoptosis readout 6. Read Plate (Absorbance/Fluorescence) mtt->readout ldh->readout caspase->readout analysis 7. Data Analysis (Calculate IC50) readout->analysis end End analysis->end MTT_Troubleshooting start Problem: Unexpectedly High Viability or Bell-Shaped Curve q1 Is the compound colored or does it precipitate at high concentrations? start->q1 a1_yes Run 'Compound-Only' Control Plate q1->a1_yes Yes a1_no Check for inconsistent cell seeding or contamination. Review pipetting technique. q1->a1_no No q2 Does the control show high absorbance? a1_yes->q2 a2_yes Subtract background from experimental wells. If still problematic, consider a non-colorimetric assay. q2->a2_yes Yes a2_no Issue is likely compound precipitation. Lower max concentration. q2->a2_no No

References

Technical Support Center: Best Practices for Control Experiments with KAT modulator-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for KAT modulator-1. This resource is designed to assist researchers, scientists, and drug development professionals in designing robust experiments and troubleshooting common issues. The following guides and frequently asked questions (FAQs) provide best practices for utilizing this compound effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a small molecule that interacts with the full-length p300 protein, a lysine acetyltransferase (KAT). Notably, it does not bind to the catalytic domain of p300. This suggests that this compound does not directly inhibit the enzyme's catalytic activity but likely acts as an allosteric modulator, affecting protein-protein interactions or the conformational state of p300. As a transcriptional co-activator, p300 plays a crucial role in regulating gene expression by acetylating histones and other transcription factors.[1]

Q2: What are the key signaling pathways regulated by p300 that might be affected by this compound?

A2: p300 is a central node in numerous signaling pathways that control cell proliferation, differentiation, and apoptosis.[2] Key pathways include:

  • NF-κB Signaling: p300 can act as a co-activator for the p65 subunit of NF-κB, promoting inflammation.[3]

  • p53 Signaling: p300 can bind to and modulate the activity of the tumor suppressor p53, influencing cell cycle arrest and apoptosis.[4][5]

  • TGF-β Signaling: p300 can acetylate Smad2 and Smad3, key components of the TGF-β pathway, which is involved in cell growth, differentiation, and extracellular matrix production.

  • Hormone Receptor Signaling: p300 acts as a co-activator for various nuclear hormone receptors, including the androgen receptor.

Q3: What are essential positive and negative controls to include in my experiments with this compound?

A3: Proper controls are critical for interpreting your data accurately. Here are some recommendations:

Control TypeDescriptionPurpose
Vehicle Control Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.To account for any effects of the solvent on the experimental system.
Positive Control (Inhibitor) A well-characterized p300 catalytic inhibitor (e.g., C646 or A-485).To confirm that the downstream effects being measured are responsive to p300 inhibition.
Positive Control (Activator) If applicable to your experimental question, a known activator of the pathway of interest.To ensure the assay system can detect an increase in the measured parameter.
Negative Control (Inactive Analog) An ideal but often unavailable control. This would be a structurally similar molecule to this compound that has been shown to be inactive against p300.To demonstrate the specificity of the observed effects to the active modulator.
Untreated Control Cells that are not exposed to any treatment.To establish a baseline for the measured parameters.

Q4: How should I determine the optimal working concentration and incubation time for this compound?

A4: The optimal concentration and time will be cell-type and assay-dependent. It is crucial to perform a dose-response and time-course experiment.

  • Dose-Response: Test a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the EC50 or IC50 for your specific endpoint.

  • Time-Course: Evaluate the effect of a fixed concentration of this compound at multiple time points (e.g., 6, 12, 24, 48 hours) to identify the optimal duration of treatment.

Troubleshooting Guides

Issue 1: High variability in results between replicate experiments.

Potential Cause Troubleshooting Step
Cell Passage Number and Health Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before treatment.
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating and use a consistent seeding density across all wells and experiments.
Compound Stability Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution by making single-use aliquots.
Pipetting Errors Use calibrated pipettes and ensure proper pipetting technique to minimize volume variations.

Issue 2: No observable effect of this compound.

Potential Cause Troubleshooting Step
Suboptimal Concentration or Incubation Time Perform a thorough dose-response and time-course experiment to identify the optimal experimental window.
Low p300 Expression in Cell Line Confirm the expression of p300 in your cell model using Western blot or qPCR.
Incorrect Assay Endpoint Since this compound is not a direct catalytic inhibitor, assays measuring direct enzymatic activity may not be appropriate. Focus on downstream effects like changes in gene expression of p300 targets or alterations in protein-protein interactions.
Compound Inactivity Verify the integrity and purity of your this compound stock. If possible, obtain a fresh batch or from a different supplier.

Issue 3: Observing off-target effects.

Potential Cause Troubleshooting Step
High Compound Concentration Use the lowest effective concentration determined from your dose-response studies to minimize the risk of off-target activity.
Non-specific Binding Include a structurally related but inactive compound as a negative control if available. Perform target engagement assays to confirm that this compound is interacting with p300 in your cells. Consider knockdown or knockout of p300 to see if the observed phenotype is rescued.

Experimental Protocols & Workflows

General Experimental Workflow for Assessing this compound Activity

This workflow provides a general framework for characterizing the effects of this compound in a cell-based model.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_cells Prepare Cells (Consistent Passage & Seeding) treatment Treat Cells with This compound & Controls prep_cells->treatment prep_compound Prepare this compound (Fresh Dilutions) prep_compound->treatment incubation Incubate for Determined Time treatment->incubation phenotypic_assay Phenotypic Assays (e.g., Proliferation, Apoptosis) incubation->phenotypic_assay molecular_assay Molecular Assays (e.g., qPCR, Western Blot) incubation->molecular_assay data_analysis Data Analysis & Interpretation phenotypic_assay->data_analysis molecular_assay->data_analysis p300_NFkB_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Activation stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_dimer NF-κB (p50/p65) Dimer IkB->NFkB_dimer releases NFkB_translocation NF-κB Translocation NFkB_dimer->NFkB_translocation NFkB_DNA NF-κB binds DNA NFkB_translocation->NFkB_DNA p300 p300 gene_transcription Target Gene Transcription (e.g., IL-6, MCP-1) p300->gene_transcription co-activates NFkB_DNA->p300 interacts with NFkB_DNA->gene_transcription recruits KAT_mod1 This compound KAT_mod1->p300 modulates interaction

References

Technical Support Center: Understanding KAT modulator-1 and p300 Interaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with KAT modulator-1 and the p300 lysine acetyltransferase.

Frequently Asked Questions (FAQs)

Q1: Why does this compound not show inhibition in my direct enzymatic assay using the isolated p300 catalytic (HAT) domain?

A1: This is an expected result. Biochemical evidence indicates that this compound interacts with the full-length p300 protein but does not bind to its isolated catalytic histone acetyltransferase (HAT) domain.[1][2][3] Therefore, in assays utilizing only the p300 catalytic domain, this compound will not demonstrate inhibitory activity as its binding site is absent.

Q2: If this compound does not bind the catalytic domain, how does it modulate p300 activity?

A2: this compound is thought to function as an allosteric modulator. It binds to a region of the full-length p300 protein outside of the catalytic domain. This binding event likely induces a conformational change in the enzyme that indirectly affects the catalytic activity or its interaction with substrates. This mechanism is distinct from competitive inhibitors that directly bind to the active site.

Q3: I am observing a decrease in histone acetylation in my cell-based assays after treatment with this compound. How is this possible if it doesn't inhibit the catalytic domain directly?

A3: The observed reduction in cellular histone acetylation is consistent with the proposed mechanism of action. By binding to the full-length p300 protein, this compound can still lead to an overall decrease in its acetyltransferase activity. For instance, it has been shown that this compound at a concentration of 50 μM can inhibit the activity of the related KAT3A (CBP) by 79-83%.[1] This overall inhibition in a cellular context, where the full-length protein is present, will result in reduced acetylation of p300 targets like histones.

Q4: What is the difference between a catalytic inhibitor and a modulator like this compound?

A4: A catalytic inhibitor, such as C646, directly interacts with the catalytic domain of p300, often competing with the binding of substrates like Acetyl-CoA. In contrast, a modulator like this compound binds to a different site on the protein (an allosteric site) and influences the catalytic activity indirectly. This distinction is crucial for assay design and interpretation of results.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No inhibition of p300 activity observed in an in vitro assay. The assay uses the isolated p300 catalytic domain.Re-design the experiment using full-length p300 protein to include the binding site of this compound.
The concentration of this compound is too low.Perform a dose-response experiment to determine the optimal concentration. It has been noted to inhibit KAT3A at 50 μM.[1]
Inconsistent results between cell-based and in vitro assays. This is expected due to the different forms of the p300 protein present (full-length in cells vs. potentially truncated in vitro).Acknowledge the different mechanisms of action. Use full-length p300 for in vitro assays to better mimic the cellular environment.
Difficulty in determining the binding site of this compound. The binding site is outside the well-characterized catalytic domain.Employ techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) or co-immunoprecipitation followed by mass spectrometry (Co-IP-MS) with full-length p300 to map the interaction site.

Quantitative Data Summary

The following table summarizes the inhibitory characteristics of this compound and provides a comparison with a known catalytic inhibitor of p300.

Compound Target Mechanism of Action IC50 / % Inhibition Reference
This compound Full-length p300/CBP (KAT3B/KAT3A)Allosteric Modulator (Does not bind catalytic domain)79-83% inhibition of KAT3A at 50 μM
C646 p300 Catalytic DomainCompetitive Inhibitor (Ki = 400 nM)Ki = 400 nM

Experimental Protocols

Protocol 1: In Vitro Histone Acetyltransferase (HAT) Assay with Full-Length p300

  • Reaction Setup: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 1 mM PMSF, 10 mM sodium butyrate, 1 µg of full-length recombinant p300, and 1 µg of core histones.

  • Compound Addition: Add this compound at various concentrations (e.g., 1 µM to 100 µM) to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiation of Reaction: Start the reaction by adding 0.25 µCi of [3H]-Acetyl-CoA.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Termination and Detection: Spot the reaction mixture onto P81 phosphocellulose filter paper. Wash the filter paper three times with 50 mM sodium bicarbonate (pH 9.0). Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of this compound relative to the vehicle control.

Protocol 2: Cellular Histone Acetylation Assay

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., U937 leukemia cells) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

  • Histone Extraction: Harvest the cells and isolate the histone proteins using an acid extraction protocol.

  • Western Blot Analysis: Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27) and a loading control (e.g., anti-H3).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Quantification: Quantify the band intensities using densitometry software and normalize the acetylated histone signal to the total histone signal.

Visualizations

Mechanism of p300 Catalytic Inhibition vs. Allosteric Modulation cluster_0 Catalytic Inhibition (e.g., C646) cluster_1 Allosteric Modulation (this compound) p300_catalytic p300 Catalytic Domain Acetylated_Histone_Inhibited Histone Acetylation Blocked p300_catalytic->Acetylated_Histone_Inhibited Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_catalytic Binding blocked C646 C646 C646->p300_catalytic Binds to active site Histone Histone Substrate Histone->p300_catalytic p300_full Full-length p300 p300_cat_domain Catalytic Domain p300_full->p300_cat_domain Allosteric_Site Allosteric Site p300_full->Allosteric_Site Reduced_Activity Reduced Acetylation p300_cat_domain->Reduced_Activity Conformational_Change Conformational Change Allosteric_Site->Conformational_Change Induces KAT_mod_1 This compound KAT_mod_1->Allosteric_Site Binds Conformational_Change->p300_cat_domain Affects

Figure 1. Comparison of catalytic inhibition and allosteric modulation of p300.

Experimental Workflow: Troubleshooting Assay Design Start Start: Observe No Inhibition Check_Assay Check Assay Components Start->Check_Assay Decision Using Isolated Catalytic Domain? Check_Assay->Decision Expected_Result This is an Expected Result Decision->Expected_Result Yes Run_Assay Perform Dose-Response Experiment Decision->Run_Assay No Use_Full_Length Re-design Assay with Full-Length p300 Expected_Result->Use_Full_Length Use_Full_Length->Run_Assay Analyze Analyze Inhibition Data Run_Assay->Analyze End End: Determine IC50/EC50 Analyze->End

Figure 2. Troubleshooting workflow for in vitro assays with this compound.

References

Technical Support Center: Refining Experimental Protocols for KAT Modulator-1 Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for KAT Modulator-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshooting.

Section 1: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during in vitro and cell-based assays involving this compound.

In Vitro Enzymatic Assays

Question: My IC50 value for this compound against p300/CBP varies significantly between experiments. What are the potential causes?

Answer: Fluctuations in IC50 values are common and can stem from several factors.[1] Key areas to investigate include:

  • Reagent Stability: Ensure both Acetyl-CoA and the peptide substrate are fresh. Aliquot reagents upon receipt and avoid repeated freeze-thaw cycles.[2]

  • Enzyme Activity: The catalytic activity of recombinant KAT enzymes can decrease with improper storage or handling. Always keep the enzyme on ice and verify its activity with a positive control.[2]

  • Assay Conditions: Since KATs are bi-substrate enzymes, the measured IC50 value for a competitive inhibitor is highly dependent on the concentrations of both the acetyl-CoA and the histone peptide substrate.[1] Ensure these concentrations are consistent across all experiments.

  • Incubation Times: Pre-incubation time of the enzyme with the inhibitor before adding the substrate can affect potency. Standardize this time across all assays.

Question: I am observing a high background signal in my non-radioactive, coupled HAT assay. What can I do to reduce it?

Answer: High background can mask the true enzymatic signal. Consider these troubleshooting steps:

  • "No-Enzyme" Control: Always include a control well that contains all reaction components, including the highest concentration of this compound, but lacks the enzyme.[2] This will quantify the non-enzymatic reaction rate, which can then be subtracted from all other readings.

  • Substrate Instability: The histone peptide or Acetyl-CoA may be unstable in the assay buffer. Prepare these solutions fresh for each experiment and filter the final assay buffer.

  • Compound Interference: Test compounds can interfere with the assay technology itself (e.g., fluorescence). Run a control to see if this compound alone, without the enzyme, generates a signal.

Cell-Based Assays

Question: I treated my cells with this compound but see no change in global H3K27 acetylation levels by Western blot. What should I check?

Answer: A lack of change in the target histone mark is a frequent challenge. Here is a checklist to diagnose the issue:

  • Cellular Uptake: Confirm that this compound is cell-permeable and reaches its intracellular target. This may require specialized assays beyond the scope of a standard Western blot.

  • Treatment Duration and Dose: The kinetics of histone acetylation can vary. Perform a time-course (e.g., 6, 12, 24, 48 hours) and dose-response experiment (e.g., 0.1 µM to 10 µM) to find the optimal conditions for observing a change in H3K27ac.

  • Antibody Quality: Ensure the primary antibody for acetyl-H3K27 is validated and used at the recommended dilution. Run a positive control, such as cells treated with a known p300/CBP inhibitor like A-485, to confirm the antibody and protocol are working.

  • Lysis and Extraction: Histones are nuclear proteins. Ensure your lysis buffer and protocol are optimized for efficient nuclear extraction. Incomplete lysis will result in weak histone signals. Adding protease and deacetylase inhibitors to the lysis buffer is critical to preserve the modification state.

Question: this compound is showing cytotoxicity at concentrations where I expect to see target engagement. How can I manage this?

Answer: Distinguishing target-specific effects from general cytotoxicity is crucial.

  • Determine Cytotoxicity Threshold: First, perform a cell viability assay (e.g., AlamarBlue™, CellTiter-Glo®) to determine the concentration range where this compound is cytotoxic.

  • Optimize Treatment Window: Conduct your mechanism-of-action studies (like Western blotting for histone marks) at time points and concentrations below the cytotoxic threshold. It's possible to observe target engagement before the onset of cell death.

  • Washout Experiment: Treat cells with the modulator for a shorter period (e.g., 4-6 hours), then wash it out and replace it with fresh media. Analyze histone acetylation at a later time point (e.g., 24 hours). This can sometimes achieve target modulation while minimizing toxicity.

Section 2: Data Presentation

Quantitative data should be organized for clarity and comparability.

Table 1: Selectivity Profile of this compound

Lysine Acetyltransferase Type IC50 (nM)
p300 (KAT3B) Target 55
CBP (KAT3A) p300 Family 85
PCAF (KAT2B) GNAT Family > 10,000
GCN5 (KAT2A) GNAT Family > 10,000
TIP60 (KAT5) MYST Family 8,500

| MOZ (KAT6A) | MYST Family | > 20,000 |

Table 2: Recommended Antibody Dilutions for Western Blot

Antibody Target Host Supplier Cat. No. Recommended Dilution
Acetyl-Histone H3 (Lys27) Rabbit Abcam ab4729 1:1000
Total Histone H3 Rabbit Abcam ab1791 1:5000

| β-Actin | Mouse | Sigma | A5441 | 1:10,000 |

Section 3: Key Experimental Protocols

Protocol 1: In Vitro p300/CBP HAT Assay (Non-Radioactive)

This protocol describes a coupled enzymatic assay that measures the production of Coenzyme A (CoA) as a proxy for HAT activity.

Materials:

  • Recombinant human p300/CBP (catalytic domain)

  • Histone H3 peptide (1-21) substrate

  • Acetyl-CoA

  • HAT Assay Buffer (50 mM Tris-HCl pH 8.0, 0.1 mM EDTA, 1 mM DTT, 10% glycerol)

  • Coupled enzyme mix for CoA detection (e.g., using alpha-ketoglutarate dehydrogenase)

  • 96-well microplate (UV-transparent)

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound in 100% DMSO. Prepare serial dilutions to create a dose-response curve. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In a 96-well plate, add components in the following order:

    • HAT Assay Buffer

    • Histone H3 peptide solution

    • This compound dilution (or DMSO vehicle control)

    • Coupled enzyme mix

  • Pre-incubation: Gently mix the plate and pre-incubate at 30°C for 10 minutes to allow the modulator to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding Acetyl-CoA.

  • Measurement: Immediately place the plate in a microplate reader pre-heated to 30°C. Measure the increase in absorbance at 340 nm every minute for 30 minutes, which corresponds to the production of NADH.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Plot the percent inhibition against the logarithm of inhibitor concentration to determine the IC50 value.

Protocol 2: Western Blot for Histone Acetylation

This protocol details the detection of H3K27 acetylation in cells treated with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis Buffer (RIPA buffer supplemented with protease inhibitors and deacetylase inhibitors like Trichostatin A and Sodium Butyrate)

  • SDS-PAGE gels (15% or 4-20% gradient gels are recommended for histones)

  • PVDF membrane

  • Blocking Buffer (5% BSA in TBST)

  • Primary and secondary antibodies (see Table 2)

  • ECL substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS. Lyse the cells directly on the plate with supplemented Lysis Buffer. Scrape the cells, collect the lysate, and sonicate briefly to shear genomic DNA and reduce viscosity.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 15-20 µg of protein from each sample by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane. Due to their small size, ensure transfer conditions are optimized for low molecular weight proteins.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in Blocking Buffer.

    • Incubate the membrane with primary antibody (e.g., anti-acetyl-H3K27) diluted in Blocking Buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total Histone H3 or a loading control like β-actin.

Section 4: Visual Guides (Diagrams)

Signaling and Experimental Workflows

The following diagrams illustrate key pathways and processes relevant to this compound studies.

cluster_0 Upstream Signaling cluster_1 Nuclear Events Signal Growth Factor Signal (e.g., TGF-β) Receptor Cell Surface Receptor Signal->Receptor MAPK MAPK Cascade (p42/p44) Receptor->MAPK p300 p300/CBP MAPK->p300 Activates TF Transcription Factor (e.g., Smad, CREB) p300->TF Acetylation Histone Histone H3 Tail p300->Histone Acetylation (H3K27ac) DNA Gene Promoter TF->DNA Binds Histone->DNA Relaxes Chromatin Gene Target Gene Transcription DNA->Gene Modulator This compound Modulator->p300 Inhibits

Caption: Simplified p300/CBP signaling pathway and the inhibitory action of this compound.

cluster_workflow Western Blot Workflow for Histone Acetylation A 1. Cell Culture & Treatment B 2. Cell Lysis (Nuclear Extraction) A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE (15% Gel) C->D E 5. PVDF Membrane Transfer D->E F 6. Blocking (5% BSA) E->F G 7. Primary Antibody (Anti-AcH3K27) F->G H 8. Secondary Antibody (HRP-conjugated) G->H I 9. ECL Detection & Imaging H->I J 10. Data Analysis (Normalization) I->J

Caption: Standard experimental workflow for analyzing histone acetylation via Western blot.

Start Problem: No change in H3K27ac by Western Blot Q1 Is the positive control (e.g., A-485 treated) showing a signal drop? Start->Q1 A1_Yes Yes, control works. Q1->A1_Yes Yes A1_No No, control fails. Q1->A1_No No Q2 Did you run a dose- response and time- course experiment? A1_Yes->Q2 Sol_A1 Troubleshoot Protocol: - Check primary/secondary Ab - Verify ECL substrate - Check transfer efficiency A1_No->Sol_A1 A2_Yes Yes, tested multiple conditions. Q2->A2_Yes Yes A2_No No, only one condition. Q2->A2_No No Sol_A3 Hypothesis: - Modulator-1 may not be cell permeable. - Modulator-1 has different mechanism in cells. A2_Yes->Sol_A3 Sol_A2 Action: Perform dose-response (0.1-10 µM) and time- course (6-48h) studies. A2_No->Sol_A2

Caption: A troubleshooting decision tree for Western blot analysis of H3K27 acetylation.

References

Validation & Comparative

A Researcher's Guide to Validating KAT Modulator-1's Effect on Histone Acetylation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of a novel Lysine Acetyltransferase (KAT) modulator, referred to here as "KAT modulator-1." The primary focus is on the use of western blotting for quantitative analysis of histone acetylation, with objective comparisons to alternative validation techniques.

The Role of KATs and the Mechanism of Inhibition

Lysine acetyltransferases (KATs), historically known as histone acetyltransferases (HATs), are crucial enzymes that mediate the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails.[1][2] This post-translational modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA.[3] This typically leads to a more relaxed chromatin structure, enhancing gene transcription.[3][4]

This compound, as a hypothetical KAT inhibitor, is designed to block this process. By inhibiting KAT activity, the modulator is expected to prevent histone acetylation, maintaining a condensed chromatin state and leading to the repression of specific genes. Dysregulation of KATs is implicated in various diseases, including cancer, making KAT inhibitors a promising class of therapeutics.

cluster_0 Normal Cellular Process cluster_1 Inhibitory Action AcetylCoA Acetyl-CoA KAT KAT Enzyme (e.g., p300, GCN5) AcetylCoA->KAT AcetylatedHistone Acetylated Histone (Gene Activation) KAT->AcetylatedHistone Acetylation Histone Histone Tail (Lysine) Histone->KAT Modulator This compound BlockedKAT Inhibited KAT Modulator->BlockedKAT Binds & Inhibits RepressedHistone Histone Tail (Gene Repression) BlockedKAT->RepressedHistone Acetylation Blocked

Figure 1. Mechanism of KAT inhibition.

Primary Validation: Western Blot Analysis

Western blotting is a fundamental technique used to detect specific proteins in a sample and is widely employed to measure changes in histone modifications. The method relies on specific antibodies that recognize and bind to particular acetylated lysine residues on histones (e.g., H3K9ac, H3K27ac), allowing for the quantification of acetylation levels.

Detailed Experimental Protocol

This protocol provides a standard workflow for assessing the impact of this compound on histone acetylation in a cell-based assay.

  • Cell Culture and Treatment :

    • Culture cells of interest to approximately 80% confluency.

    • Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours).

  • Histone Extraction :

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells using a protein lysis buffer. For histones, an acid extraction method is often employed to isolate these basic proteins.

    • Quantify the total protein concentration of the extracts using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer :

    • Prepare samples by diluting them in a sample loading buffer containing DTT and heat at 95°C for 5 minutes.

    • Load 15-20 µg of protein extract per lane onto a high-percentage (e.g., 15%) polyacrylamide gel to achieve good resolution of low molecular weight histones.

    • Run the gel until adequate separation is achieved.

    • Transfer the separated proteins to a 0.2 µm pore size nitrocellulose or PVDF membrane. A wet transfer is often preferred for quantitative accuracy.

  • Immunoblotting :

    • Block the membrane for 1 hour at room temperature using a blocking buffer, such as 5% Bovine Serum Albumin (BSA) in TBST, to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the histone modification of interest (e.g., anti-H3K27ac) overnight at 4°C with gentle agitation. A parallel blot should be run with an antibody for a total histone (e.g., anti-Histone H3) or another loading control like β-actin to normalize the data.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection and Analysis :

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

    • Quantify the band intensity using image analysis software (e.g., ImageJ).

    • Normalize the signal from the acetyl-histone antibody to the total histone or loading control signal to determine the relative change in acetylation.

A Cell Treatment (this compound) B Histone Extraction A->B C Protein Quantification B->C D SDS-PAGE (Separation) C->D E Membrane Transfer (PVDF/Nitrocellulose) D->E F Blocking (5% BSA) E->F G Primary Antibody (e.g., anti-H3K27ac) F->G H Secondary Antibody (HRP-conjugated) G->H I ECL Detection H->I J Image & Data Analysis I->J

Figure 2. Standard western blot workflow.
Data Presentation: Expected Results

The quantitative data should be summarized to clearly show the dose-dependent effect of this compound.

Treatment GroupConcentrationNormalized H3K27ac Level (Fold Change vs. Control)Standard Deviation
Vehicle Control0 µM1.00± 0.08
This compound1 µM0.72± 0.06
This compound5 µM0.45± 0.05
This compound10 µM0.18± 0.03

Comparison with Alternative Validation Methods

While western blotting is a robust method, a multi-assay approach is recommended for thorough validation. Other techniques provide complementary information about the modulator's specificity, potency, and mechanism of action.

cluster_0 Validation Strategy cluster_1 Interpretation Hypothesis Hypothesis: This compound Inhibits Histone Acetylation Enzymatic In Vitro: Enzymatic Assay (Direct Inhibition?) Hypothesis->Enzymatic Cellular Cellular: Global Acetylation Change? (Western Blot, Mass Spec) Enzymatic->Cellular Potency Determine IC50 Enzymatic->Potency Locus Locus-Specific: Effect at Target Genes? (ChIP-qPCR) Cellular->Locus Mechanism Confirm Cellular Activity Cellular->Mechanism Function Link to Gene Regulation Locus->Function

Figure 3. Logical framework for validation.
Comparison of Key Methodologies

MethodPrincipleKey AdvantagesKey DisadvantagesPrimary Use Case
Western Blot Immunoassay to detect specific acetylated histone marks separated by size.Widely accessible, cost-effective, good for validating specific targets.Low throughput, semi-quantitative, depends on antibody quality.Confirming changes in specific, known histone acetylation marks.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of histone peptides to identify and quantify multiple PTMs simultaneously.Unbiased, highly quantitative, can identify novel modification sites and crosstalk.Requires specialized equipment and expertise, complex data analysis, higher cost.Global, unbiased profiling of the histone code in response to the modulator.
ELISA Plate-based immunoassay for quantitative detection of a single histone modification.High throughput, highly quantitative, suitable for screening large compound libraries.Provides no information on protein size, susceptible to antibody cross-reactivity.High-throughput screening and dose-response studies for a single, defined endpoint.
ChIP-qPCR Chromatin Immunoprecipitation followed by quantitative PCR. Measures histone acetylation at specific genomic locations (e.g., gene promoters).Links histone modification changes to specific genes, provides functional context.Labor-intensive, requires knowledge of target gene loci, potential for artifacts.Determining if the modulator alters histone acetylation at the regulatory regions of target genes.
In Vitro Enzymatic Assay Uses recombinant KAT enzyme and histone substrates to directly measure the inhibitory activity of the compound.Directly measures enzyme inhibition, essential for determining potency (IC50).Does not reflect cellular permeability, off-target effects, or metabolism.Initial screening and determining the direct biochemical potency of the modulator.

References

A Comparative Analysis of KAT Modulator-1 and C646 in p300/CBP Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective modulation of lysine acetyltransferases (KATs) presents a promising avenue for therapeutic intervention in a host of diseases, including cancer and inflammatory disorders. Among the most studied KATs are the highly homologous proteins p300 (KAT3B) and CBP (KAT3A), which function as critical transcriptional co-activators. This guide provides a detailed comparative analysis of two small molecule modulators targeting p300/CBP: the allosteric KAT modulator-1 and the catalytic inhibitor C646.

This comparison guide delves into their distinct mechanisms of action, presents key experimental data on their activity, and provides detailed protocols for relevant assays.

Differentiated Mechanisms of Action

This compound and C646 represent two distinct classes of p300/CBP modulators. C646 is a well-established competitive inhibitor of the histone acetyltransferase (HAT) domain of p300/CBP.[1] In contrast, this compound, also known as Compound 3, is a novel modulator that interacts with the full-length p300 protein but not with its catalytic domain.[2][3] This suggests an allosteric mechanism of action for this compound, distinguishing it from the direct catalytic inhibition of C646.

dot

Figure 1: A diagram illustrating the distinct mechanisms of action of this compound and C646 on p300/CBP.

Quantitative Comparison of In Vitro Activity

The following table summarizes the available quantitative data on the in vitro activity of this compound and C646 against p300/CBP and other lysine acetyltransferases.

CompoundTargetAssay TypePotencySelectivityReference
This compound (Compound 3) KAT3A (CBP)In vitro HAT assay79-83% inhibition at 50 µMData not available[2][3]
C646 p300/CBPCell-free assayKi = 400 nMPreferentially selective for p300 vs. other acetyltransferases

Cellular Effects and Signaling Pathways

C646 has been shown to impact various cellular signaling pathways, most notably the NF-κB pathway. p300/CBP acts as a co-activator for the p65 subunit of NF-κB, and by inhibiting its acetyltransferase activity, C646 can suppress the transcription of pro-inflammatory genes.

The precise signaling pathways modulated by this compound are less characterized. However, its ability to reduce histone H3 acetylation in U937 leukemia cells suggests an impact on gene transcription.

dot

C646_NFkB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases p300/CBP p300/CBP NF-κB (p65/p50)->p300/CBP Recruits Acetylation Acetylation p300/CBP->Acetylation Acetylates p65 C646 C646 C646->p300/CBP Inhibits Gene Transcription Gene Transcription Acetylation->Gene Transcription Activates Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Figure 2: Signaling pathway showing the inhibitory effect of C646 on the NF-κB pathway through p300/CBP.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is a general guideline for assessing the inhibitory activity of compounds against p300/CBP.

Materials:

  • Recombinant human p300 (catalytic domain)

  • Histone H3 or H4 peptide substrate (e.g., biotinylated)

  • [14C] or [3H]-Acetyl Coenzyme A (Acetyl-CoA)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 0.1 mM EDTA

  • Test compounds (this compound, C646) dissolved in DMSO

  • Scintillation cocktail and counter or filter-binding apparatus

Procedure:

  • Prepare a reaction mixture containing assay buffer, histone peptide substrate, and the test compound at various concentrations.

  • Initiate the reaction by adding recombinant p300 enzyme and [14C]-Acetyl-CoA.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of stop buffer (e.g., 10% acetic acid).

  • Spot the reaction mixture onto P81 phosphocellulose filter paper or capture biotinylated peptides on streptavidin-coated plates.

  • Wash the filters/plates extensively to remove unincorporated [14C]-Acetyl-CoA.

  • Quantify the incorporated radioactivity using a scintillation counter or other appropriate method.

  • Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.

dot

Experimental_Workflow cluster_0 In Vitro Assay cluster_1 Cellular Assay Prepare Reaction Mix Prepare Reaction Mix Add Enzyme & [14C]Acetyl-CoA Add Enzyme & [14C]Acetyl-CoA Prepare Reaction Mix->Add Enzyme & [14C]Acetyl-CoA Incubate Incubate Add Enzyme & [14C]Acetyl-CoA->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Quantify Acetylation Quantify Acetylation Stop Reaction->Quantify Acetylation Cell Culture & Treatment Cell Culture & Treatment Histone Extraction Histone Extraction Cell Culture & Treatment->Histone Extraction Western Blot Western Blot Histone Extraction->Western Blot Quantify Acetylation Levels Quantify Acetylation Levels Western Blot->Quantify Acetylation Levels

Figure 3: A simplified experimental workflow for in vitro and cellular histone acetyltransferase assays.

Cellular Histone Acetylation Assay

This protocol outlines the assessment of compound effects on histone acetylation in a cellular context.

Materials:

  • Cell line of interest (e.g., U937, HeLa)

  • Cell culture medium and supplements

  • Test compounds (this compound, C646)

  • Histone extraction buffer

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies against specific acetylated histone marks (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histone controls (e.g., anti-H3)

  • Secondary antibodies conjugated to HRP or a fluorescent dye

  • Chemiluminescent or fluorescent detection reagents

Procedure:

  • Seed cells in appropriate culture vessels and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compounds or DMSO vehicle for a specified duration (e.g., 6-24 hours).

  • Harvest the cells and perform histone extraction using a suitable protocol.

  • Quantify the protein concentration of the histone extracts.

  • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with primary antibodies against the acetylated histone mark of interest and a total histone control.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Detect the signal using a chemiluminescent or fluorescent imaging system.

  • Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.

Conclusion

This compound and C646 offer distinct approaches to targeting the p300/CBP co-activators. C646 acts as a direct competitive inhibitor of the HAT domain, providing a potent tool to probe the consequences of catalytic inhibition. In contrast, this compound functions through an allosteric mechanism, interacting with the full-length protein outside the catalytic site. This presents a novel strategy for modulating p300/CBP activity that may offer different selectivity and downstream effects. Further research is warranted to fully elucidate the therapeutic potential of these and other KAT modulators. The choice between these compounds will depend on the specific research question, with C646 being suitable for studies focused on direct catalytic inhibition and this compound offering an opportunity to explore allosteric modulation of this critical enzyme family.

References

Unveiling the Biological Activity of KAT Modulator-1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of KAT modulator-1's biological activity against other known lysine acetyltransferase (KAT) inhibitors. This document summarizes key quantitative data, details experimental protocols for reproducibility, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of these epigenetic modulators.

Executive Summary

This compound, a long-chain alkylidenemalonate, has been identified as a modulator of KAT3A/p300, a crucial histone acetyltransferase involved in transcriptional regulation. This guide compares the inhibitory activity of this compound with established p300/CBP inhibitors: C646, A-485, and GNE-049. While this compound exhibits a distinct chemical scaffold and modulatory profile, the comparative analysis of its inhibitory effects provides valuable context for its potential applications in epigenetic research and drug discovery.

Comparative Biological Activity of KAT Modulators

The inhibitory activities of this compound and its alternatives against p300/CBP are summarized below. The data highlights the varying potencies and targets of these compounds.

CompoundTarget(s)IC50 / KiKey FindingsReference
This compound (Compound 3) KAT3A (p300)79-83% inhibition at 50 µMInhibits recombinant KAT3A. Interaction is with the full-length p300 protein, not the isolated catalytic domain.[Milite C, et al., 2011]
C646 p300/CBPKi = 400 nMA selective and competitive inhibitor of p300 histone acetyltransferase.[1][2][3]
A-485 p300/CBPIC50 = 9.8 nM (p300), 2.6 nM (CBP)A potent and selective catalytic inhibitor of p300/CBP.[4][5]
GNE-049 p300/CBP BromodomainIC50 = 2.3 nM (p300), 1.1 nM (CBP)A potent inhibitor of the bromodomains of both CBP and p300.

Experimental Protocols

To ensure the reproducibility and cross-validation of the cited biological activities, detailed experimental protocols for key assays are provided below.

Histone Acetyltransferase (HAT) Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific histone acetyltransferase.

Materials:

  • Recombinant human p300/CBP enzyme

  • Histone H3 or H4 peptide substrate

  • Acetyl-Coenzyme A (Acetyl-CoA), [3H]-labeled or unlabeled

  • Test compounds (this compound, C646, A-485, GNE-049) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Scintillation fluid (for radioactive assays) or appropriate detection reagents for non-radioactive assays.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the recombinant p300/CBP enzyme.

  • Add serial dilutions of the test compounds or vehicle control (DMSO) to the reaction mixture.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding Acetyl-CoA.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding acetic acid).

  • Detect the acetylated histone product. For radioactive assays, this involves spotting the reaction mixture onto filter paper, washing away unincorporated [3H]Acetyl-CoA, and measuring the remaining radioactivity using a scintillation counter. For non-radioactive methods, detection may involve antibody-based techniques (e.g., ELISA) or chromatographic separation.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This assay assesses the effect of KAT modulators on the proliferation and survival of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., prostate, leukemia, or other relevant lines)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • Cell viability reagent (e.g., MTT, MTS, or a luminescent-based reagent like CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds or vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or signal generation.

  • Measure the absorbance or luminescence using a plate reader.

  • Normalize the data to the vehicle-treated control cells and calculate the concentration at which 50% of cell growth is inhibited (GI50 or IC50).

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the in-vivo association of specific proteins, such as acetylated histones, with specific genomic regions.

Materials:

  • Cultured cells treated with test compounds or vehicle

  • Formaldehyde for cross-linking

  • Lysis and sonication buffers

  • Antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K27)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • Primers for specific gene promoters for qPCR analysis

Procedure:

  • Treat cells with the KAT modulator or vehicle control for a desired time.

  • Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium.

  • Lyse the cells and shear the chromatin into small fragments using sonication.

  • Immunoprecipitate the chromatin with an antibody specific for the acetylated histone of interest. An IgG antibody should be used as a negative control.

  • Capture the antibody-chromatin complexes using Protein A/G beads.

  • Wash the beads to remove non-specifically bound chromatin.

  • Elute the chromatin from the beads and reverse the cross-links by heating.

  • Treat with Proteinase K to digest proteins.

  • Purify the immunoprecipitated DNA.

  • Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers targeting the promoter or enhancer regions of known p300/CBP target genes.

  • Analyze the data as fold enrichment over the IgG control.

Visualizing the Molecular Landscape

To better understand the mechanisms of action and experimental designs, the following diagrams illustrate the p300/CBP signaling pathway and the workflows for the key experimental protocols.

p300_CBP_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition cluster_outside Cytoplasm TF Transcription Factors (e.g., p53, NF-κB) p300_CBP p300/CBP TF->p300_CBP Recruitment Histone Histone Tails p300_CBP->Histone Acetylation (HAT activity) Chromatin Chromatin Histone->Chromatin Relaxation Gene Target Gene Chromatin->Gene Increased Accessibility mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation KAT_modulator This compound C646, A-485, GNE-049 KAT_modulator->p300_CBP Inhibits HAT activity Signal External Signal Signal->TF Signal Transduction HAT_Assay_Workflow start Start: Prepare Reaction Mixture (Enzyme, Substrate) add_inhibitor Add Test Compound (e.g., this compound) start->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_acetyl_coa Initiate Reaction (Add Acetyl-CoA) pre_incubate->add_acetyl_coa incubate Incubate at 37°C add_acetyl_coa->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_product Detect Acetylated Product stop_reaction->detect_product analyze_data Analyze Data (Calculate IC50) detect_product->analyze_data end End analyze_data->end ChIP_Workflow start Start: Treat Cells with KAT Modulator crosslink Cross-link Proteins to DNA (Formaldehyde) start->crosslink lysis Cell Lysis and Chromatin Shearing crosslink->lysis immunoprecipitation Immunoprecipitation (Anti-acetyl-Histone Ab) lysis->immunoprecipitation capture Capture with Beads immunoprecipitation->capture wash Wash Beads capture->wash elute Elute Chromatin and Reverse Cross-links wash->elute purify Purify DNA elute->purify qpcr qPCR Analysis purify->qpcr end End: Determine Fold Enrichment qpcr->end

References

Selectivity profile of KAT modulator-1 against other KAT family members

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive selectivity profile for "KAT modulator-1" against other lysine acetyltransferase (KAT) family members is not publicly available at this time. Despite extensive searches for quantitative data such as IC50 or Ki values, specific experimental results detailing the inhibitory activity of this compound against a panel of KAT enzymes could not be located.

Lysine acetyltransferases are a family of enzymes crucial for regulating gene expression and other cellular processes through the acetylation of histone and non-histone proteins. The development of selective KAT modulators is a significant area of research for potential therapeutic applications. Understanding the selectivity profile of a modulator is paramount for predicting its biological effects and potential off-target activities.

While specific data for this compound is unavailable, this guide provides an overview of the methodologies used to determine KAT modulator selectivity and a framework for how such a comparison would be presented.

Determining KAT Modulator Selectivity: Experimental Approaches

The selectivity of a KAT modulator is typically assessed using a panel of in vitro biochemical assays that measure the enzymatic activity of individual KAT family members in the presence of the compound. Common methods include:

  • Radiometric Assays: These assays utilize a radiolabeled acetyl donor (e.g., [3H]- or [14C]-acetyl-CoA). The transfer of the radiolabeled acetyl group to a histone or peptide substrate is measured, and the inhibition by the modulator is quantified.

  • Fluorescence-Based Assays: These assays employ fluorescently labeled substrates or antibodies to detect acetylation. Changes in fluorescence intensity or polarization upon acetylation are used to determine enzyme activity and inhibition.

  • Luminescence-Based Assays: These assays are often coupled enzyme systems where the production of a byproduct of the KAT reaction leads to a luminescent signal.

  • Mass Spectrometry-Based Assays: This method directly measures the acetylation of a substrate by detecting the mass shift, providing a highly sensitive and direct readout of enzyme activity.

The results from these assays are typically reported as IC50 values, which represent the concentration of the modulator required to inhibit 50% of the KAT enzyme's activity. A lower IC50 value indicates greater potency.

Hypothetical Selectivity Profile of a KAT Modulator

To illustrate how the selectivity data for this compound would be presented, the following table provides a hypothetical comparison against various KAT family members. It is crucial to note that the data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Target KATIC50 (µM)
p300/CBP Data not available
PCAF Data not available
GCN5 Data not available
Tip60 Data not available
MOZ Data not available
MORF Data not available
HBO1 Data not available

A compound is considered selective if it exhibits significantly higher potency (lower IC50) for its intended target compared to other members of the enzyme family.

Experimental Workflow for Selectivity Profiling

The general workflow for determining the selectivity profile of a KAT modulator is a systematic process.

Workflow for determining KAT modulator selectivity.

This diagram outlines the key steps from preparing the necessary reagents to performing the biochemical assays and finally analyzing the data to determine the IC50 values and the overall selectivity profile of the modulator.

Unveiling the Allosteric Modulation of p300: A Comparative Guide to KAT Modulator-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the targeted modulation of the lysine acetyltransferase (KAT) p300 presents a significant therapeutic opportunity in oncology and other diseases. This guide provides a comparative analysis of KAT modulator-1, a novel allosteric inhibitor, with other known p300 modulators, supported by available experimental data and detailed methodologies.

The transcriptional coactivator p300 is a large, multi-domain protein crucial for regulating gene expression through the acetylation of histone and non-histone proteins.[1] Its dysregulation is implicated in various cancers, making it a prime target for therapeutic intervention. While many inhibitors target the catalytic histone acetyltransferase (HAT) domain of p300, a newer class of allosteric modulators that bind outside the active site offers the potential for greater specificity and novel mechanisms of action.

This guide focuses on this compound (also known as Compound 3), a recently identified small molecule that interacts with the full-length p300 protein but not its isolated catalytic domain, suggesting an allosteric mechanism of inhibition.[2] We will compare its activity with a well-characterized catalytic inhibitor, A-485, and a known p300 activator, CTPB, to provide a comprehensive overview of the different strategies for modulating p300 activity.

Comparative Analysis of p300 Modulators

The following table summarizes the key characteristics and reported activities of this compound, the catalytic inhibitor A-485, and the activator CTPB.

ModulatorTarget DomainMechanism of ActionReported Activity
This compound Full-length p300 (allosteric site)Allosteric InhibitionInhibits KAT3A (homolog of p300) by 79-83% at 50 µM. Reduces H3 acetylation in U937 cells at 15 and 30 µM.[2]
A-485 Catalytic HAT DomainCompetitive with Acetyl-CoAPotent inhibitor of p300/CBP with IC50 values in the low nanomolar range in biochemical assays.[3]
CTPB Full-length p300 (allosteric site)Allosteric ActivationActivates p300 HAT activity.[4]

Experimental Methodologies

Detailed protocols are essential for reproducing and building upon existing research. Below are methodologies for key experiments used to characterize the interaction of modulators with p300.

Full-Length p300 Interaction Assay (Co-Immunoprecipitation)

This assay is used to confirm the physical interaction between a modulator and the full-length p300 protein in a cellular context.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., HEK293T) to 70-80% confluency. Treat cells with the desired concentration of the modulator (e.g., this compound) or vehicle control for a specified time.

  • Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific for p300 overnight at 4°C with gentle rotation. Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against p300 and any other proteins of interest to confirm the interaction.

Histone Acetyltransferase (HAT) Activity Assay

This biochemical assay measures the enzymatic activity of p300 and the effect of modulators.

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant full-length p300 enzyme, a histone H3 peptide substrate, and the test modulator at various concentrations in a HAT assay buffer.

  • Initiation of Reaction: Add acetyl-CoA to initiate the acetylation reaction. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: The method of detection can vary. Common methods include:

    • Radiolabeling: Using [3H]-acetyl-CoA and measuring the incorporation of radioactivity into the histone peptide.

    • Antibody-based detection (e.g., TR-FRET, AlphaLISA): Using a specific antibody that recognizes the acetylated histone product. The signal is then measured using a plate reader.

  • Data Analysis: Calculate the percent inhibition or activation of p300 HAT activity by the modulator compared to the vehicle control. Determine IC50 or EC50 values by fitting the data to a dose-response curve.

Visualizing p300 Modulation Pathways

The following diagrams illustrate the mechanism of action of different p300 modulators and a typical experimental workflow.

p300_modulation cluster_catalytic Catalytic Inhibition cluster_allosteric Allosteric Modulation Acetyl-CoA Acetyl-CoA p300_HAT p300 (HAT Domain) Acetyl-CoA->p300_HAT Histone Histone Histone->p300_HAT Acetylated_Histone_cat Acetylated Histone p300_HAT->Acetylated_Histone_cat Blocked A-485 A-485 A-485->p300_HAT competes with Acetyl-CoA Full_p300 Full-length p300 Acetylated_Histone_allo Acetylated Histone Full_p300->Acetylated_Histone_allo Inhibition (KAT mod-1) Activation (CTPB) KAT_mod_1 This compound KAT_mod_1->Full_p300 binds to allosteric site CTPB CTPB CTPB->Full_p300 binds to allosteric site

Caption: Mechanisms of p300 Modulation.

experimental_workflow Cell_Culture Cell Culture & Treatment with Modulator Lysis Cell Lysis Cell_Culture->Lysis Cellular Interaction IP Immunoprecipitation with p300 antibody Lysis->IP Cellular Interaction WB Western Blotting IP->WB Cellular Interaction Biochemical_Assay Biochemical HAT Assay (Recombinant p300) Data_Analysis Data Analysis (IC50 / EC50) Biochemical_Assay->Data_Analysis Enzymatic Activity

Caption: Experimental Workflow for Characterizing p300 Modulators.

Conclusion

The discovery of allosteric modulators like this compound opens new avenues for the therapeutic targeting of p300. Unlike catalytic inhibitors that compete with the endogenous substrate acetyl-CoA, allosteric modulators may offer improved selectivity and a more nuanced control over p300's diverse functions. Further research is needed to fully elucidate the binding site and the precise mechanism of action of this compound and to explore its therapeutic potential in preclinical models. The comparative data and protocols provided in this guide aim to facilitate these future investigations and accelerate the development of novel p300-targeted therapies.

References

A Comparative Analysis of KAT Modulator-1 and Curcumin Efficacy in Targeting p300/CBP Histone Acetyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of a synthetic compound, KAT modulator-1, and the natural product, Curcumin, in modulating the activity of the p300/CREB-binding protein (CBP) family of lysine acetyltransferases (KATs). This document is intended to serve as a resource for researchers in the fields of epigenetics, oncology, and drug discovery.

Executive Summary

Both this compound and Curcumin have been identified as inhibitors of the p300/CBP histone acetyltransferases (HATs), enzymes that play a critical role in regulating gene expression and are implicated in various diseases, including cancer. While Curcumin has a well-documented inhibitory concentration (IC50) and a broader, less specific mechanism of action, quantitative efficacy data for this compound is less defined in publicly available literature. This guide synthesizes the available experimental data to facilitate a comparative understanding of these two compounds.

Data Presentation: Quantitative Efficacy

The following table summarizes the available quantitative data for this compound and Curcumin concerning their inhibitory effects on p300/CBP KATs. A significant data gap exists for the IC50 value of this compound, limiting a direct quantitative comparison of potency.

CompoundTarget KATEfficacy MetricValueCellular Effects
This compound KAT3A (p300)% Inhibition79-83% at 50 µM[1]Reduces H3 acetylation in U937 leukemia cells at 15 and 30 µM[1]
Curcumin p300/CBPIC50~25 µM[2]Induces proteasome-dependent degradation of p300/CBP; blocks histone hyperacetylation[2]

Mechanism of Action

This compound is described as a KAT modulator that interacts with the full-length p300 protein but not with its catalytic domain[1]. This suggests an allosteric mechanism of inhibition or interference with protein-protein interactions necessary for full enzymatic activity.

Curcumin acts as a specific inhibitor of p300/CBP HAT activity by forming a covalent association, likely through a Michael reaction mechanism. This interaction leads to a conformational change in the enzyme, reducing its binding efficiency for substrates like histones H3 and H4, and acetyl-CoA. Curcumin also promotes the proteasome-dependent degradation of p300 and CBP proteins.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway involving p300/CBP and a typical experimental workflow for evaluating KAT inhibitors.

KAT_Signaling_Pathway cluster_0 Upstream Signals cluster_1 p300/CBP Regulation cluster_2 Downstream Effects cluster_3 Inhibitors Growth_Factors Growth Factors, Cytokines Signaling_Cascades Signaling Cascades (e.g., MAPK, PI3K) Growth_Factors->Signaling_Cascades p300_CBP p300/CBP (KAT3A/B) Signaling_Cascades->p300_CBP Activation Acetylation Acetylation p300_CBP->Acetylation Acetyl-CoA Histones Histones (H3, H4) Gene_Expression Altered Gene Expression Histones->Gene_Expression Chromatin Remodeling Transcription_Factors Transcription Factors (e.g., p53, NF-κB) Transcription_Factors->Gene_Expression Transcriptional Activation/Repression Acetylation->Histones Acetylation->Transcription_Factors KAT_Modulator_1 This compound KAT_Modulator_1->p300_CBP Inhibits (Allosteric?) Curcumin Curcumin Curcumin->p300_CBP Inhibits (Covalent)

p300/CBP Signaling Pathway and Inhibition

Experimental_Workflow cluster_0 In Vitro Assay cluster_1 Cell-Based Assay start Recombinant p300/CBP Enzyme substrates Histone Substrate & [3H]Acetyl-CoA start->substrates incubation Incubation substrates->incubation inhibitor Test Compound (this compound or Curcumin) inhibitor->incubation detection Detection of Acetylation (e.g., Filter Binding Assay, Scintillation Counting) incubation->detection data_analysis IC50 Determination detection->data_analysis cell_culture Cell Line Culture (e.g., U937 leukemia cells) treatment Treatment with Test Compound cell_culture->treatment histone_extraction Histone Extraction treatment->histone_extraction western_blot Western Blot for Acetylated Histones (e.g., Ac-H3) histone_extraction->western_blot quantification Quantification of Acetylation Levels western_blot->quantification

Workflow for Evaluating KAT Inhibitors

Logical_Comparison cluster_0 Compound Properties cluster_1 Mechanism of Action cluster_2 Efficacy & Specificity cluster_3 Conclusion KAT_Mod_1 This compound (Synthetic) KAT_Mod_1_Mech Allosteric Modulation? Interacts with full-length p300 KAT_Mod_1->KAT_Mod_1_Mech Curcumin Curcumin (Natural Product) Curcumin_Mech Covalent Inhibition Michael Reaction Acceptor Curcumin->Curcumin_Mech KAT_Mod_1_Efficacy Potency: IC50 not defined Specificity: Assumed for p300 KAT_Mod_1_Mech->KAT_Mod_1_Efficacy Curcumin_Efficacy Potency: IC50 ~25 µM Specificity: Also inhibits other cellular targets Curcumin_Mech->Curcumin_Efficacy Conclusion This compound: Potentially more specific, but requires further quantitative characterization. Curcumin: Well-characterized potency, but known for off-target effects. KAT_Mod_1_Efficacy->Conclusion Curcumin_Efficacy->Conclusion

Comparative Logic of this compound and Curcumin

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Assay (Filter-Binding Method)

This protocol is a generalized method for determining the in vitro efficacy of inhibitors against p300/CBP.

Materials:

  • Recombinant human p300 or CBP enzyme.

  • Histone H3 or H4 peptide substrate.

  • [³H]Acetyl-Coenzyme A.

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).

  • Test compounds (this compound, Curcumin) dissolved in DMSO.

  • P81 phosphocellulose filter paper.

  • Scintillation fluid and counter.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, histone substrate, and the test compound at various concentrations.

  • Initiate the reaction by adding the recombinant p300/CBP enzyme.

  • Start the acetylation reaction by adding [³H]Acetyl-CoA and incubate at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by spotting the reaction mixture onto the P81 filter paper.

  • Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]Acetyl-CoA.

  • Dry the filter paper and place it in a scintillation vial with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by plotting the data on a dose-response curve.

Cellular Histone Acetylation Assay (Western Blot)

This protocol is used to assess the effect of inhibitors on histone acetylation within a cellular context.

Materials:

  • Cell line of interest (e.g., U937 leukemia cells).

  • Cell culture medium and reagents.

  • Test compounds (this compound, Curcumin).

  • Lysis buffer for histone extraction (e.g., containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Primary antibodies against specific acetylated histone marks (e.g., anti-acetyl-Histone H3) and total histone H3 (as a loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere or stabilize.

  • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).

  • Harvest the cells and perform histone extraction using a suitable lysis buffer.

  • Quantify the protein concentration of the histone extracts.

  • Separate equal amounts of histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against the acetylated histone mark of interest.

  • Wash the membrane and probe with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total histone H3 to ensure equal loading.

  • Quantify the band intensities to determine the relative change in histone acetylation levels upon treatment with the inhibitor.

Conclusion

Both this compound and Curcumin demonstrate inhibitory activity against the p300/CBP family of lysine acetyltransferases. Curcumin is a well-established natural product inhibitor with a defined IC50 of approximately 25 µM, though it is known to have pleiotropic effects and may interact with multiple cellular targets. This compound appears to be a more targeted synthetic modulator with a distinct mechanism of action that does not involve the catalytic domain directly. However, the lack of a precise IC50 value for this compound in the public domain makes a direct comparison of potency challenging.

For researchers and drug development professionals, this compound may represent a more specific tool for probing the function of p300/CBP, but further quantitative characterization of its efficacy is necessary. Curcumin, while a useful tool, should be employed with the consideration of its potential off-target effects. Future studies directly comparing these two compounds under identical experimental conditions would be invaluable for a more definitive assessment of their relative merits as KAT modulators.

References

Validation of KAT modulator-1's effects in a secondary cell line

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for validating the effects of KAT modulator-1, a novel lysine acetyltransferase (KAT) modulator, in a secondary cell line. By comparing its performance with established alternatives and providing detailed experimental protocols, this guide aims to facilitate a comprehensive evaluation of its therapeutic potential.

This compound is distinguished by its unique mechanism of action; it interacts with the full-length p300 protein, a critical lysine acetyltransferase, without binding to its catalytic domain.[1] This suggests that this compound exerts its effects by allosterically modulating p300 activity or by influencing its interaction with other proteins. To thoroughly characterize this modulator, a series of validation experiments in a secondary cell line are essential. Human Embryonic Kidney 293 (HEK293) cells are a suitable choice for this purpose due to their robust growth, high transfection efficiency, and widespread use in studying protein-protein interactions. Furthermore, the availability of p300 knockout HEK293 cell lines provides an ideal control for confirming target engagement.

Comparative Analysis of p300 Modulators

To contextualize the effects of this compound, a comparison with other known p300 modulators is crucial. These alternatives can be categorized based on their mechanism of action:

  • Catalytic Inhibitors: These molecules directly target the histone acetyltransferase (HAT) domain of p300, preventing the transfer of acetyl groups to substrate proteins. Examples include A-485 and C646.

  • Bromodomain Inhibitors: These compounds bind to the bromodomain of p300, a reader domain that recognizes acetylated lysines, thereby interfering with its recruitment to chromatin. ICG-001 is an example of a bromodomain inhibitor.

  • Activators: Some molecules have been reported to enhance the catalytic activity of p300. TTK21 is a putative activator of p300/CBP.

The following table summarizes hypothetical quantitative data for this compound in comparison to these alternatives.

Compound Target Domain Mechanism of Action Effect on p300 Catalytic Activity (IC50/EC50) Effect on p300-HIF-1α Interaction (Kd) Cellular H3K27 Acetylation (EC50)
This compound Non-catalyticAllosteric modulation/Protein-protein interaction disruptionNo direct inhibition[Insert experimental value][Insert experimental value]
A-485 HAT DomainCatalytic Inhibition~20 nMNo direct effect~100 nM
C646 HAT DomainCatalytic Inhibition~400 nMNo direct effect~10 µM
ICG-001 BromodomainInhibition of protein-protein interactionNo direct effectDisrupts interactionReduces localized acetylation
TTK21 UnknownActivation~100 µM (EC50)No direct effectIncreases acetylation

Experimental Protocols

To validate the effects of this compound, a series of well-defined experiments should be conducted in HEK293 cells.

Cellular Thermal Shift Assay (CETSA)

This assay confirms the direct binding of this compound to p300 in a cellular context.

  • Protocol:

    • Culture HEK293 cells to 80-90% confluency.

    • Treat cells with either vehicle control or varying concentrations of this compound for 1 hour.

    • Harvest cells, lyse, and centrifuge to collect the soluble protein fraction.

    • Aliquot the lysate and heat each aliquot to a different temperature for 3 minutes.

    • Centrifuge to pellet aggregated proteins.

    • Analyze the supernatant by Western blot using an anti-p300 antibody.

    • Quantify the amount of soluble p300 at each temperature. A shift in the melting curve indicates ligand binding.

Co-Immunoprecipitation (Co-IP) of p300 and Interacting Partners

This experiment will determine if this compound affects the interaction of p300 with its known binding partners, such as the transcription factor HIF-1α.

  • Protocol:

    • Transfect HEK293 cells with plasmids expressing tagged versions of p300 and HIF-1α.

    • Treat the transfected cells with this compound or a vehicle control.

    • Lyse the cells and perform immunoprecipitation using an antibody against the p300 tag.

    • Elute the bound proteins and analyze by Western blot using an antibody against the HIF-1α tag.

    • A change in the amount of co-precipitated HIF-1α will indicate that this compound modulates the p300-HIF-1α interaction.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay will confirm that this compound does not directly inhibit the catalytic activity of p300.

  • Protocol:

    • Use a commercial in vitro HAT assay kit.

    • Incubate recombinant full-length p300 with a histone H3 peptide substrate and acetyl-CoA in the presence of varying concentrations of this compound or a known catalytic inhibitor (e.g., A-485).

    • Measure the amount of acetylated histone H3 using a specific antibody and a colorimetric or fluorescent readout.

    • No change in HAT activity in the presence of this compound would confirm its non-catalytic mechanism.

Western Blot for Histone Acetylation

This experiment will assess the downstream cellular effects of this compound on a key p300-mediated histone mark, H3K27 acetylation.

  • Protocol:

    • Treat HEK293 cells with this compound, a catalytic inhibitor (A-485), and a vehicle control for 24 hours.

    • Extract histones from the cell nuclei.

    • Separate the histones by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with antibodies against acetylated H3K27 and total histone H3 (as a loading control).

    • Quantify the changes in H3K27 acetylation levels relative to the controls.

Visualizing the Pathways and Processes

To better understand the proposed mechanism of this compound and the experimental workflow, the following diagrams are provided.

KAT_Modulator_1_Signaling_Pathway cluster_nucleus Nucleus p300 p300 TF Transcription Factor (e.g., HIF-1α) p300->TF Interaction Gene Target Gene Expression p300->Gene Acetylation & Activation DNA DNA TF->DNA KAT_modulator_1 This compound KAT_modulator_1->p300

Proposed signaling pathway of this compound.

Experimental_Workflow start Start: HEK293 Cell Culture treatment Treatment with This compound & Controls start->treatment cetsa CETSA: Confirm Target Engagement treatment->cetsa co_ip Co-IP: Assess Protein-Protein Interactions treatment->co_ip hat_assay In Vitro HAT Assay: Confirm Non-Catalytic Mechanism treatment->hat_assay western Western Blot: Measure Cellular H3K27ac Levels treatment->western analysis Data Analysis & Comparison cetsa->analysis co_ip->analysis hat_assay->analysis western->analysis conclusion Conclusion on Modulator's Effect analysis->conclusion

Experimental workflow for validating this compound.

Logical_Comparison Modulators p300 Modulators Catalytic Inhibitors (A-485) Bromodomain Inhibitors (ICG-001) Non-Catalytic Modulators (this compound) Catalytic_MOA Mechanism of Action Directly blocks HAT activity Modulators:f0->Catalytic_MOA Bromo_MOA Mechanism of Action Prevents 'reading' of acetyl-marks Modulators:f1->Bromo_MOA NonCatalytic_MOA Mechanism of Action Allosterically modulates or alters protein interactions Modulators:f2->NonCatalytic_MOA

Logical comparison of p300 modulator classes.

By following this structured approach, researchers can effectively validate the unique mechanism of action of this compound and generate the necessary data to compare its efficacy and cellular effects against other p300-targeting compounds. This will provide a solid foundation for further preclinical and clinical development.

References

Safety Operating Guide

Navigating the Disposal of KAT Modulator-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of KAT modulator-1, ensuring the protection of laboratory personnel and the environment.

A critical first step in handling any chemical is to consult its Safety Data Sheet (SDS). However, for this compound, conflicting safety information exists. One source indicates it is not a hazardous substance, while another assigns GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[1][2]. Given this discrepancy, it is imperative to treat this compound as a hazardous chemical to ensure the highest level of safety.

Chemical and Safety Data Summary

For quick reference, the following table summarizes the known properties of this compound.

PropertyValueReference
Chemical Formula C20H36O2[1]
Molecular Weight 308.50 g/mol [1]
CAS Number 1314006-43-3[1]
GHS Hazard Statements H302, H315, H319
Appearance Solid

Experimental Protocol: Waste Segregation and Containerization

Proper segregation and containerization of chemical waste are fundamental to safe laboratory practices. The following protocol outlines the steps for managing waste generated from experiments involving this compound.

Materials:

  • Designated hazardous waste container (HDPE or glass, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat

Procedure:

  • Waste Classification: Treat all materials contaminated with this compound as hazardous waste. This includes unused compound, solutions, contaminated consumables (e.g., pipette tips, gloves, bench paper), and empty containers.

  • Container Selection: Choose a waste container that is chemically compatible with this compound and any solvents used. The container must be in good condition and have a leak-proof closure.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Note any solvents or other chemicals mixed in the waste stream.

  • Segregation:

    • Solid Waste: Collect contaminated solid items in a designated, lined container.

    • Liquid Waste: Collect liquid waste containing this compound in a separate, sealed container. Do not mix with incompatible waste streams such as acids, bases, or oxidizers. Since this compound is a non-halogenated organic compound, it should be disposed of in a non-halogenated waste stream unless mixed with halogenated solvents.

    • Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation. This area should be under the control of laboratory personnel to restrict general access.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Segregation & Containerization cluster_2 Interim Storage cluster_3 Final Disposal A This compound Waste Generated (Solid, Liquid, Sharps) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Hazardous Waste Container B->C D Label Container: 'Hazardous Waste' 'this compound' Constituents & % C->D E Segregate Waste Streams: - Non-Halogenated Organic - Sharps - Solid Waste D->E F Store Sealed Container in Designated Satellite Accumulation Area (SAA) E->F G Ensure SAA is Secure and Under Laboratory Control F->G H Container is Full or Nearing Storage Time Limit G->H I Arrange for Pickup by Institutional EHS or Licensed Contractor H->I Yes J Maintain Disposal Records I->J

References

Safeguarding Your Research: Essential PPE and Handling Protocols for KAT Modulator-1

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive guidance on the safe handling, operation, and disposal of KAT modulator-1, ensuring the protection of laboratory personnel and the integrity of research.

For researchers and drug development professionals, the safe handling of novel chemical compounds is paramount. This document provides essential, immediate safety and logistical information for this compound (CAS No. 1314006-43-3), a compound recognized for its role in epigenetic research. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound presents several potential hazards, as outlined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these hazards is the first step in effective risk mitigation. The primary hazards associated with this compound are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound.

EquipmentSpecificationPurpose
Hand Protection Nitrile or neoprene glovesPrevents skin contact and irritation.
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes and serious irritation.
Skin and Body Protection Laboratory coatProvides a barrier against accidental spills and skin exposure.

Operational and Handling Procedures

Proper handling procedures are crucial to prevent exposure and contamination. The following step-by-step guidance outlines the safe operational workflow for handling this compound.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Consult Safety Data Sheet (SDS) prep2 Don appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves prep1->prep2 prep3 Prepare a designated, well-ventilated work area prep2->prep3 handle1 Weigh and handle the solid compound in a chemical fume hood prep3->handle1 Proceed to handling handle2 Avoid generating dust handle1->handle2 handle3 Prepare solutions in a fume hood handle2->handle3 post1 Decontaminate work surfaces handle3->post1 After experiment completion post2 Dispose of waste in a designated hazardous waste container post1->post2 post3 Remove PPE and wash hands thoroughly post2->post3

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical. The following decision-making process outlines the steps to be taken for different types of exposure.

Emergency Response Protocol for this compound Exposure

cluster_exposure Type of Exposure cluster_response Immediate Action cluster_medical Medical Attention start Exposure Event skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion skin_resp Remove contaminated clothing. Wash affected area with soap and water for at least 15 minutes. skin->skin_resp eye_resp Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. eye->eye_resp ingestion_resp Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. ingestion->ingestion_resp seek_medical Seek medical attention if irritation persists. skin_resp->seek_medical seek_medical_eye Seek immediate medical attention. eye_resp->seek_medical_eye seek_medical_ingestion Provide SDS to medical personnel. ingestion_resp->seek_medical_ingestion

Caption: Emergency response for this compound exposure.

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment and complying with regulations.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of waste product and contaminated materials in accordance with local, state, and federal regulations.

  • Do not allow the material to enter drains or waterways.

  • Use a licensed professional waste disposal service to dispose of this material.

By adhering to these safety protocols, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues. This commitment to safety is fundamental to the advancement of scientific discovery.

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